4-Amino-2,6-difluorophenol
Description
Structure
3D Structure
Properties
IUPAC Name |
4-amino-2,6-difluorophenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5F2NO/c7-4-1-3(9)2-5(8)6(4)10/h1-2,10H,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFEOSYDHBGPXCU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1F)O)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5F2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70381116 | |
| Record name | 4-Amino-2,6-difluorophenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70381116 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
145.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
126058-97-7 | |
| Record name | 4-Amino-2,6-difluorophenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70381116 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Amino-2,6-difluorophenol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
4-Amino-2,6-difluorophenol synthesis pathway from 2-(benzyloxy)-1,3-difluoro-5-nitrobenzene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of a direct and high-yield synthetic pathway to 4-Amino-2,6-difluorophenol, a valuable intermediate in the pharmaceutical industry, starting from 2-(benzyloxy)-1,3-difluoro-5-nitrobenzene. This process involves a one-step catalytic hydrogenation reaction.
Synthesis Pathway Overview
The synthesis of this compound from 2-(benzyloxy)-1,3-difluoro-5-nitrobenzene is achieved through a catalytic hydrogenation process. This reaction simultaneously reduces the nitro group to an amine and cleaves the benzyl ether to yield the desired phenol. The process is efficient, with a reported yield of 95%.
Spectroscopic data for 4-Amino-2,6-difluorophenol (¹H NMR, ¹³C NMR, IR, MS)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for 4-Amino-2,6-difluorophenol, a key intermediate in pharmaceutical synthesis. This document is intended to serve as a valuable resource for researchers and professionals engaged in drug development and chemical analysis by presenting available spectroscopic data, outlining experimental methodologies, and illustrating the analytical workflow.
Spectroscopic Data Summary
The following tables summarize the available quantitative spectroscopic data for this compound. Due to the limited availability of experimentally derived spectra in public databases, some of the data presented is based on established values for similar compounds and predictive models. This is clearly indicated where applicable.
¹H NMR Data
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Tentative Assignment |
| 8.68 | Broad Singlet | - | -OH (Phenolic) |
| 6.19 | Doublet | 10.8 | H-3, H-5 (Aromatic) |
| 5.01 | Singlet | - | -NH₂ (Amino) |
Solvent: DMSO-d₆, Frequency: 400 MHz[1]
Note: The assignments are based on typical chemical shifts for functional groups on a substituted benzene ring. The broadness of the -OH signal is characteristic of exchangeable protons. The two aromatic protons (H-3 and H-5) are chemically equivalent due to the molecule's symmetry and appear as a single doublet due to coupling with the adjacent fluorine atoms. The amino protons appear as a singlet.
¹³C NMR Data (Predicted)
| Carbon Atom | Predicted Chemical Shift (δ) ppm |
| C-1 (-OH) | 145 - 155 |
| C-2, C-6 (-F) | 150 - 160 (d, ¹JCF) |
| C-3, C-5 | 95 - 105 (d, ²JCF) |
| C-4 (-NH₂) | 130 - 140 |
Infrared (IR) Spectroscopy Data (Predicted)
| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |
| 3500 - 3300 | Strong, Broad | O-H Stretch (Phenol) |
| 3400 - 3200 | Medium | N-H Stretch (Amine) |
| 1620 - 1580 | Medium | N-H Bend (Amine) |
| 1500 - 1400 | Strong | Aromatic C=C Stretch |
| 1300 - 1200 | Strong | C-F Stretch |
| 1250 - 1150 | Strong | C-O Stretch (Phenol) |
| 1200 - 1100 | Strong | C-N Stretch (Aromatic Amine) |
Note: Specific experimental IR peak data for this compound is not available in the public domain. The table above lists the expected characteristic absorption bands based on the functional groups present in the molecule. The broadness of the O-H and N-H stretching bands is due to hydrogen bonding.
Mass Spectrometry (MS) Data
| Parameter | Value |
| Molecular Formula | C₆H₅F₂NO |
| Molecular Weight | 145.11 g/mol |
| Predicted [M]⁺ (m/z) | 145 |
Note: While the exact experimental mass spectrum is not available, the molecular ion peak ([M]⁺) in an electron ionization (EI) mass spectrum would be expected at an m/z value corresponding to the molecular weight of the compound.
Experimental Protocols
Detailed experimental protocols for the acquisition of spectroscopic data for this compound are not explicitly published. However, the following sections describe generalized procedures for obtaining NMR, IR, and MS data for similar aromatic compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation:
-
Weigh approximately 10-20 mg of this compound.
-
Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry vial.
-
Transfer the solution to a 5 mm NMR tube.
¹H NMR Acquisition:
-
Spectrometer: A 400 MHz or higher field NMR spectrometer.
-
Solvent: DMSO-d₆.
-
Parameters:
-
Number of scans: 16-64
-
Relaxation delay: 1-2 seconds
-
Pulse angle: 30-45 degrees
-
Spectral width: 0-12 ppm
-
¹³C NMR Acquisition:
-
Spectrometer: A 100 MHz or higher field NMR spectrometer.
-
Solvent: DMSO-d₆.
-
Parameters:
-
Number of scans: 1024 or more to achieve adequate signal-to-noise.
-
Pulse program: A standard proton-decoupled pulse sequence.
-
Spectral width: 0-180 ppm
-
Infrared (IR) Spectroscopy
Sample Preparation (KBr Pellet Method):
-
Grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Place a portion of the powder into a pellet press and apply pressure to form a thin, transparent pellet.
Acquisition:
-
Spectrometer: A Fourier Transform Infrared (FTIR) spectrometer.
-
Parameters:
-
Scan range: 4000-400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
A background spectrum of the empty sample compartment should be recorded and automatically subtracted from the sample spectrum.
-
Mass Spectrometry (MS)
Sample Preparation:
-
Prepare a dilute solution of this compound (approximately 1 mg/mL) in a suitable volatile solvent such as methanol or acetonitrile.
Acquisition (Electron Ionization - EI):
-
Spectrometer: A mass spectrometer equipped with an EI source (e.g., GC-MS).
-
Parameters:
-
Ionization energy: 70 eV
-
A direct insertion probe or a gas chromatograph can be used for sample introduction.
-
Workflow Visualization
The following diagrams illustrate the general workflows for spectroscopic analysis and a logical relationship for spectral interpretation.
Caption: General workflow for spectroscopic analysis of a chemical compound.
Caption: Logical flow for the interpretation of combined spectroscopic data.
References
Physical and chemical properties of 4-Amino-2,6-difluorophenol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physical and chemical properties of 4-Amino-2,6-difluorophenol, a key building block in modern medicinal chemistry. The information presented herein is intended to support research and development activities, particularly in the burgeoning field of targeted protein degradation.
Core Physical and Chemical Properties
This compound is a substituted aromatic compound with the molecular formula C₆H₅F₂NO. Its structure incorporates an aminophenol core with two fluorine atoms positioned ortho to the hydroxyl group, which significantly influences its chemical reactivity and biological applications.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source(s) |
| IUPAC Name | This compound | - |
| CAS Number | 126058-97-7 | [1][2] |
| Molecular Formula | C₆H₅F₂NO | [3] |
| Molecular Weight | 145.11 g/mol | [3] |
| Appearance | Brown solid | [4] |
| Melting Point | 167-170 °C (for dichloro-analog) | [5] |
| Boiling Point | 237.0 ± 40.0 °C at 760 mmHg | [3] |
| Density | 1.5 ± 0.1 g/cm³ | [3] |
| pKa (Predicted) | 7.72 ± 0.23 | [4] |
Spectroscopic Data
Spectroscopic analysis is crucial for the structural confirmation and purity assessment of this compound. Below are the key spectral data and interpretations.
Table 2: ¹H NMR Spectroscopic Data
| Parameter | Data | Source(s) |
| Solvent | DMSO-d₆ | [6] |
| Frequency | 400 MHz | [6] |
| Chemical Shift (δ) | 8.68 ppm (br s, 1H, -OH) | [6] |
| 6.19 ppm (d, J = 10.8 Hz, 2H, Ar-H) | [6] | |
| 5.01 ppm (s, 2H, -NH₂) | [6] |
Table 3: Predicted ¹³C NMR and IR Spectroscopic Data
| Spectroscopy | Predicted Peaks/Ranges | Rationale |
| ¹³C NMR | ~150-160 ppm (C-F) | Carbon atoms directly attached to fluorine exhibit a large downfield shift and will appear as doublets due to C-F coupling. |
| ~135-145 ppm (C-OH) | The carbon bearing the hydroxyl group. | |
| ~125-135 ppm (C-NH₂) | The carbon atom attached to the amino group. | |
| ~100-110 ppm (C-H) | Aromatic carbons attached to hydrogen, likely appearing as a doublet of doublets due to coupling with both fluorine and hydrogen. | |
| Infrared (IR) | 3400-3200 cm⁻¹ (N-H, O-H stretching) | Broad absorptions characteristic of the amino and hydroxyl groups. |
| 1620-1580 cm⁻¹ (N-H bending) | Characteristic scissoring vibration of the primary amine. | |
| 1500-1400 cm⁻¹ (C=C aromatic stretching) | Medium to strong absorptions from the aromatic ring. | |
| 1260-1180 cm⁻¹ (C-F stretching) | Strong, characteristic absorption for aryl-fluorine bonds. | |
| 1250-1150 cm⁻¹ (C-N stretching) | Absorption for the aryl-amine C-N bond. | |
| 1260-1000 cm⁻¹ (C-O stretching) | Strong absorption for the phenolic C-O bond. |
Mass Spectrometry (Predicted Fragmentation) In an electron ionization mass spectrum, the molecular ion peak (M⁺) would be expected at m/z = 145. Key fragmentation patterns would likely involve the loss of CO (m/z = 117) typical for phenols, and potentially the loss of HCN from the aminophenol structure.
Experimental Protocols
The most common synthetic route to this compound involves the reduction of a nitrophenol precursor.
Synthesis via Catalytic Hydrogenation
This protocol details the synthesis of this compound from 4-nitro-2,6-difluorophenol.
Workflow for Synthesis of this compound
Caption: General workflow for the synthesis of this compound.
Materials:
-
4-nitro-2,6-difluorophenol (1 eq)
-
Methanol
-
5% Palladium on Carbon (catalyst)
-
High-purity hydrogen gas
-
Pressurized reaction vessel (hydrogenator)
Procedure:
-
To a sealed reaction vessel, add 4-nitro-2,6-difluorophenol, methanol, and 5% palladium on carbon.[6]
-
Seal the vessel and replace the internal atmosphere with high-purity hydrogen gas.
-
Pressurize the vessel with hydrogen to 0.3-0.4 MPa.
-
Heat the mixture to 60-70 °C while stirring.
-
Maintain the reaction for 3-5 hours, adding more hydrogen gas as needed to maintain pressure.
-
Upon completion, cool the reaction mixture to room temperature.
-
Carefully vent the vessel and filter the mixture to remove the palladium catalyst.
-
Concentrate the filtrate under reduced pressure to remove the methanol.
-
The crude product can be further purified by vacuum distillation to yield this compound.[6]
Role in Drug Discovery: A Protein Degrader Building Block
A primary application of this compound in modern drug discovery is as a key intermediate for the synthesis of ligands for E3 ubiquitin ligases, particularly Cereblon (CRBN). These ligands are essential components of Proteolysis-Targeting Chimeras (PROTACs).
PROTACs are heterobifunctional molecules that induce the degradation of a specific target protein by bringing it into proximity with an E3 ligase. The this compound moiety, after further chemical modification, can serve as a crucial part of the "warhead" that binds to the E3 ligase. Its hydrochloride salt is explicitly categorized as a "Protein Degrader Building Block".[7]
Logical Workflow: this compound in PROTAC Synthesis
Caption: Role of this compound as a precursor in PROTAC synthesis.
The unique electronic properties conferred by the fluorine atoms can enhance binding affinity, metabolic stability, and other pharmacokinetic properties of the final PROTAC molecule, making this compound a valuable starting material for drug development professionals.
Safety and Handling
This compound should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated fume hood. It is considered an irritant to the eyes, skin, and respiratory system. Store in a cool, dry place, sealed from air and light.
Disclaimer: This document is intended for informational purposes for qualified professionals. All laboratory work should be conducted with appropriate safety precautions and after consulting relevant Safety Data Sheets (SDS).
References
- 1. chemcd.com [chemcd.com]
- 2. manchesterorganics.com [manchesterorganics.com]
- 3. This compound Price from Supplier Brand Shanghai Aladdin Biochemical Technology Co., LTD on Chemsrc.com [m.chemsrc.com]
- 4. Late-stage synthesis of heterobifunctional molecules for PROTAC applications via ruthenium-catalysed C‒H amidation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 4-アミノ-2,6-ジクロロフェノール 98% | Sigma-Aldrich [sigmaaldrich.com]
- 6. This compound synthesis - chemicalbook [chemicalbook.com]
- 7. calpaclab.com [calpaclab.com]
An In-depth Technical Guide to 4-Amino-2,6-difluorophenol (CAS: 126058-97-7)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical and physical properties, suppliers, synthesis protocols, and its application as a key building block in the development of kinase inhibitors for the compound identified by CAS number 126058-97-7, chemically known as 4-Amino-2,6-difluorophenol.
Core Chemical and Physical Properties
This compound is a fluorinated aminophenol that serves as a versatile intermediate in organic synthesis, particularly within the pharmaceutical and dye industries.[1] Its structure incorporates key functional groups that are pivotal for its role in medicinal chemistry.
| Identifier | Value | Reference |
| CAS Number | 126058-97-7 | [1][2] |
| IUPAC Name | This compound | [3] |
| Synonyms | 3,5-Difluoro-4-hydroxyaniline, 4-amino-2,6-difluoropheneol | [1][2] |
| Molecular Formula | C₆H₅F₂NO | [1][2][4][5][6] |
| Molecular Weight | 145.11 g/mol | [1][2][4][5][6] |
| SMILES | OC1=C(F)C=C(N)C=C1F | [2][4] |
| InChI Key | RFEOSYDHBGPXCU-UHFFFAOYSA-N | [3][5] |
The reported physical properties for this compound show some variation across different sources. The data suggests the compound is a solid at room temperature.
| Property | Value | Reference |
| Appearance | Solid, White powder | [3][7] |
| Melting Point | 0 °C | [3] |
| Boiling Point | 237 °C at 760 mmHg | [3] |
| Flash Point | 97.1 °C | [3] |
| Density | 1.472 - 1.5 g/cm³ | [1][8][9] |
| Vapor Pressure | 0.03 mmHg at 25°C | [1] |
| pKa | 7.72 ± 0.23 (Predicted) | [1] |
| Storage | Sealed in dry, room temperature or 4°C, protect from light | [1][2][3][4] |
Commercial Suppliers
This compound is available from a variety of chemical suppliers, typically for research and development purposes. Purity levels are generally high, suitable for synthetic applications.
| Supplier | Purity | Reference |
| ChemScene | ≥95% | [2] |
| Sigma-Aldrich | 95% | [3] |
| BLD Pharm | N/A | [4] |
| Finetech Industry Limited | N/A | [5] |
| Alachem Co., Ltd. | N/A | [6] |
| Novachemistry | >97% | [10] |
| Shanghai Aladdin Biochemical Technology | 98.0% | [9] |
| Dayang Chem (Hangzhou) Co., Ltd. | 98.0% | [9] |
| Apollo Scientific | N/A | [11] |
| Manchester Organics | N/A | [12] |
| Ambeed | N/A | [13] |
| WENXIPHARM | 99% | [7] |
Experimental Protocols
Detailed experimental procedures for the synthesis of this compound have been published, highlighting its preparation from different starting materials.
This protocol describes the reduction of a nitro group to an amine using a palladium on carbon catalyst.
Procedure:
-
To a reaction vessel, add 350 g of 4-nitro-2,6-difluorophenol (CAS 658-07-1), 2 L of methanol, and 19 g of 5% palladium on carbon (with a water content of 54.13%).[14]
-
Seal the vessel and replace the air with high-purity hydrogen gas.[14]
-
Pressurize the vessel to 0.3-0.4 MPa and heat the mixture to 60-70 °C with stirring.[14]
-
Maintain the reaction for 3-5 hours, adding more hydrogen as needed when the pressure drops below 0.15 MPa.[14]
-
After the reaction is complete, cool the vessel to room temperature.[14]
-
Open the vessel, recover the palladium on carbon catalyst by suction filtration.[14]
-
Concentrate the filtrate under reduced pressure and then perform vacuum distillation to obtain this compound.[14]
-
This method reportedly yields the product with a purity of 95.3% and a yield of 89.7%.[14]
This alternative method involves the debenzylation and reduction of a protected nitro compound.
Procedure:
-
Dissolve 2-(benzyloxy)-1,3-difluoro-5-nitrobenzene (5.3 g, 20 mmol) in ethanol (100 mL).[14]
-
Add 10% palladium on activated carbon (1.5 g) to the solution.[14]
-
Stir the reaction mixture overnight at room temperature under 1 atmosphere of hydrogen.[14]
-
Upon completion, remove the catalyst by filtration.[14]
-
Concentrate the filtrate under reduced pressure to yield this compound (2.9 g, 95% yield).[14]
-
The product structure can be confirmed by ¹H NMR spectroscopy.[14]
Role in Drug Development: A Kinase Inhibitor Scaffold
This compound is a valuable building block in the synthesis of kinase inhibitors.[1] The 4-aminophenol moiety is a well-established "hinge-binder," a structural element that forms crucial hydrogen bonds with the backbone of the kinase hinge region. This interaction is a cornerstone of many Type I and Type II kinase inhibitors.
Scientific literature indicates that the 2,6-difluorophenol-4-amino group is retained in novel inhibitor designs to maintain interactions with both the kinase hinge domain and the highly conserved DFG (Asp-Phe-Gly) motif within the activation loop.[1] The DFG motif's conformation (DFG-in vs. DFG-out) dictates the kinase's activation state, making it a critical target for inhibitor binding. The fluorine atoms can enhance binding affinity, improve metabolic stability, and modulate the physicochemical properties of the final compound.
This compound has been incorporated into inhibitors targeting several kinases, including:
-
p90 ribosomal S6 protein kinase-2 (RSK2)[1]
-
Axl receptor tyrosine kinase[1]
-
Troponin I-interacting kinase (TNNI3K)[1]
References
- 1. lookchem.com [lookchem.com]
- 2. chemscene.com [chemscene.com]
- 3. 3,5-Difluoro-4-hydroxyaniline | 126058-97-7 [sigmaaldrich.com]
- 4. 126058-97-7|this compound|BLD Pharm [bldpharm.com]
- 5. This compound | CAS: 126058-97-7 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]
- 6. 126058-97-7 | this compound - Alachem Co., Ltd. [alachem.co.jp]
- 7. Pharmaceutical Grade CAS 126058-97-7 with competitive price, CasNo.126058-97-7 Zhuozhou Wenxi import and Export Co., Ltd China (Mainland) [zzwenxi.lookchem.com]
- 8. This compound CAS#: 126058-97-7 [m.chemicalbook.com]
- 9. This compound Price from Supplier Brand Shanghai Aladdin Biochemical Technology Co., LTD on Chemsrc.com [m.chemsrc.com]
- 10. Novachemistry-product-info [novachemistry.com]
- 11. 126058-97-7 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]
- 12. manchesterorganics.com [manchesterorganics.com]
- 13. 126058-97-7 | this compound | Fluorinated Building Blocks | Ambeed.com [ambeed.com]
- 14. This compound synthesis - chemicalbook [chemicalbook.com]
An In-depth Technical Guide on the Molecular Structure and Crystal Packing of 4-Amino-2,6-difluorophenol
Audience: Researchers, scientists, and drug development professionals.
Core Focus: This guide provides a detailed examination of the molecular structure and crystal packing of 4-Amino-2,6-difluorophenol, a key building block in medicinal chemistry. Due to the absence of publicly available crystallographic data for this compound, this document utilizes the closely related structure of 4-Amino-2,6-dichlorophenol as a reference to illustrate the core principles of its solid-state architecture. The strategic placement of halogen atoms on the phenol ring is a critical design element in the development of targeted therapeutics, influencing both the physicochemical properties and biological activity of the resulting molecules.
Introduction
This compound is a substituted aromatic compound of significant interest in the pharmaceutical and agrochemical industries. The presence of two fluorine atoms ortho to the hydroxyl group, combined with an amino group in the para position, imparts unique electronic properties and conformational preferences to the molecule. These features are instrumental in its utility as a scaffold for the synthesis of bioactive compounds, particularly kinase inhibitors. The fluorine atoms can enhance metabolic stability, binding affinity, and membrane permeability of drug candidates.
This guide will delve into the synthesis, molecular geometry, and intermolecular interactions that govern the crystal packing of this important synthetic intermediate. While the specific crystal structure of this compound is not publicly available, an analysis of its dichloro-analogue, 4-Amino-2,6-dichlorophenol, provides valuable insights into the expected structural characteristics.
Experimental Protocols
Synthesis of this compound
A common and efficient method for the synthesis of this compound involves the catalytic hydrogenation of a nitrophenol precursor.
General Procedure:
-
Reaction Setup: To a solution of 2,6-difluoro-4-nitrophenol (1 mole equivalent) in a suitable solvent such as methanol or ethanol, a catalytic amount of palladium on activated carbon (5-10% Pd/C) is added in a reaction vessel.
-
Hydrogenation: The reaction vessel is sealed and the atmosphere is exchanged with high-purity hydrogen gas. The reaction mixture is stirred under a hydrogen atmosphere (typically 0.3-0.4 MPa) at an elevated temperature (60-70 °C) for 3-5 hours. The pressure is maintained by supplying hydrogen as it is consumed.
-
Work-up: Upon completion of the reaction (monitored by techniques such as TLC or LC-MS), the mixture is cooled to room temperature. The palladium catalyst is removed by filtration.
-
Isolation: The filtrate is concentrated under reduced pressure to remove the solvent. The resulting crude product can be further purified by distillation under reduced pressure or recrystallization to yield this compound.[1]
Crystallization
Single crystals suitable for X-ray diffraction are typically grown by slow evaporation of a saturated solution of the compound in an appropriate solvent. For aminophenol derivatives, solvents such as methanol, ethanol, or mixtures with water are often effective.
General Procedure:
-
A minimal amount of a suitable solvent (e.g., methanol) is added to the purified this compound to achieve complete dissolution at a slightly elevated temperature.
-
The solution is filtered to remove any particulate matter.
-
The filtered solution is allowed to stand undisturbed at room temperature, and the solvent is allowed to evaporate slowly.
-
Over a period of several days to weeks, single crystals of the compound should form.
Molecular Structure and Crystal Packing of the Analogue: 4-Amino-2,6-dichlorophenol
The crystal structure of 4-Amino-2,6-dichlorophenol reveals key features that are anticipated to be conserved in the difluoro analogue. The molecule is essentially planar, a characteristic that facilitates efficient crystal packing.[2][3]
Crystal Data and Structure Refinement
The following table summarizes the crystallographic data for 4-Amino-2,6-dichlorophenol.
| Parameter | Value (4-Amino-2,6-dichlorophenol) |
| Chemical Formula | C₆H₅Cl₂NO |
| Formula Weight | 178.02 |
| Crystal System | Monoclinic |
| Space Group | P2₁/n |
| a (Å) | 4.6064(5) |
| b (Å) | 11.7569(12) |
| c (Å) | 13.2291(13) |
| β (°) | 96.760(5) |
| Volume (ų) | 711.47(13) |
| Z | 4 |
| Temperature (K) | 120 |
| Radiation | Cu Kα |
| R-factor | 0.033 |
| Data obtained from the crystallographic study of 4-Amino-2,6-dichlorophenol.[3] |
Hydrogen Bonding and Crystal Packing
In the crystal structure of 4-Amino-2,6-dichlorophenol, the molecules are organized through a network of intermolecular hydrogen bonds. Specifically, O—H···N hydrogen bonds lead to the formation of infinite chains. These chains are further interconnected by N—H···O hydrogen bonds, resulting in the formation of sheets.[2][3] This hydrogen-bonding motif is a common feature in aminophenol structures and is expected to be the primary interaction governing the crystal packing of this compound.
The substitution of chlorine with the more electronegative but smaller fluorine atoms in this compound would likely lead to subtle changes in the unit cell parameters and the strength of the hydrogen bonds, but the overall packing motif is expected to be similar.
Role in Drug Discovery and Signaling Pathways
Substituted aminophenols, including this compound, are valuable building blocks in the design of kinase inhibitors. Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer. The RAS/RAF/MEK/ERK pathway is a key signaling cascade that controls cell proliferation, differentiation, and survival.[][5][6] Mutations in this pathway are frequently observed in various cancers, making it an important target for drug development.[5]
The structure of this compound can be incorporated into larger molecules designed to bind to the ATP-binding pocket of kinases such as RAF and MEK, thereby inhibiting their activity and blocking the downstream signaling cascade. The fluorine atoms can form favorable interactions within the binding site and improve the metabolic stability of the inhibitor.
Conclusion
This compound is a synthetically accessible and highly valuable scaffold for the development of novel therapeutics. While its specific crystal structure remains to be publicly detailed, the analysis of its close analogue, 4-Amino-2,6-dichlorophenol, provides a robust model for its molecular geometry and crystal packing, which is likely dominated by a network of O—H···N and N—H···O hydrogen bonds. The unique properties conferred by the difluoro substitution pattern make it an attractive component for the design of potent and selective kinase inhibitors targeting critical signaling pathways in diseases such as cancer. Further crystallographic studies on this compound and its derivatives will undoubtedly provide deeper insights into its structure-property relationships and aid in the rational design of next-generation therapeutics.
References
Synthesis of 4-Amino-2,6-difluorophenol: A Technical Guide on Theoretical and Experimental Yields
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the synthesis of 4-Amino-2,6-difluorophenol, a key intermediate in the pharmaceutical and chemical industries. The document details established synthetic routes, provides comprehensive experimental protocols, and presents a comparative summary of theoretical versus experimental yields. This guide is intended to serve as a valuable resource for researchers and professionals engaged in organic synthesis and drug development.
Introduction
This compound is a substituted aromatic compound of significant interest due to its utility as a building block in the synthesis of various complex molecules. Its structural features, including the presence of fluorine atoms and an amino group, make it a valuable precursor for the development of agrochemicals, dyes, and particularly, pharmaceutical agents. The fluorine atoms can enhance metabolic stability, binding affinity, and lipophilicity of drug candidates, a common strategy in modern medicinal chemistry.
This guide focuses on the common and efficient synthetic methodologies for preparing this compound, with a primary emphasis on the reduction of a nitro-substituted precursor. The efficiency of a chemical synthesis is critically evaluated by its yield, and this document provides a clear comparison between the theoretical maximum yield and the practically achievable experimental yields reported in the literature.
Synthetic Routes and Methodologies
The most prevalent and high-yielding method for the synthesis of this compound is the catalytic hydrogenation of a corresponding nitro-substituted phenol or a protected phenol derivative. Two primary starting materials are commonly employed: 4-nitro-2,6-difluorophenol and 2-(benzyloxy)-1,3-difluoro-5-nitrobenzene.
Route 1: Hydrogenation of 4-Nitro-2,6-difluorophenol
This route involves the direct reduction of the nitro group of 4-nitro-2,6-difluorophenol to an amino group using a catalyst, typically palladium on activated carbon (Pd/C), in the presence of hydrogen gas.
Experimental Protocol:
A detailed experimental procedure for this synthesis is as follows:
-
Reaction Setup: To a reaction vessel, add 350 g (approximately 2 moles) of 4-nitro-2,6-difluorophenol, 2 L of methanol, and 19 g of 5% palladium on carbon (with a water content of 54.13%).
-
Hydrogenation: Seal the vessel and replace the air with high-purity hydrogen gas. Pressurize the vessel to 0.3-0.4 MPa.
-
Reaction Conditions: Heat the mixture to 60-70 °C and stir for 3-5 hours. Maintain the hydrogen pressure above 0.15 MPa by supplying more hydrogen as needed.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Carefully open the vessel and recover the palladium on carbon catalyst by suction filtration.
-
Isolation and Purification: Concentrate the filtrate under reduced pressure to remove the methanol. The crude product is then purified by reduced pressure distillation to yield this compound.[1]
The purity of the resulting this compound was reported to be 95.3%, with an experimental yield of 89.7%.[1] A slight variation using a 10% palladium-carbon catalyst resulted in a purity of 95.8% and a slightly higher experimental yield of 90.1%.[1]
Route 2: Reduction of 2-(Benzyloxy)-1,3-difluoro-5-nitrobenzene
This alternative route utilizes a protected phenol, where the hydroxyl group is benzylated. The nitro group is reduced, and the benzyl protecting group is subsequently or concurrently removed.
Experimental Protocol:
A general procedure for this synthesis is as follows:
-
Reaction Setup: Dissolve 5.3 g (20 mmol) of 2-(benzyloxy)-1,3-difluoro-5-nitrobenzene in 100 mL of ethanol in a suitable reaction flask.
-
Catalyst Addition: Add 1.5 g of 10% palladium on activated carbon to the solution.
-
Hydrogenation: Stir the reaction mixture overnight at room temperature under a hydrogen atmosphere (1 atm).
-
Work-up and Isolation: Upon completion of the reaction, remove the catalyst by filtration. Concentrate the filtrate under reduced pressure to obtain this compound.[1][2]
This method reportedly affords a high experimental yield of 95%.[1][2]
Theoretical and Experimental Yield Data
The following table summarizes the quantitative data for the synthesis of this compound via the hydrogenation of 4-nitro-2,6-difluorophenol. The theoretical yield is calculated based on the stoichiometry of the reaction, where one mole of 4-nitro-2,6-difluorophenol (molar mass: 175.08 g/mol ) theoretically produces one mole of this compound (molar mass: 145.11 g/mol ).
| Parameter | Value | Reference |
| Starting Material | 4-Nitro-2,6-difluorophenol | [1] |
| Molar Mass of Starting Material | 175.08 g/mol | N/A |
| Molar Mass of Product | 145.11 g/mol | N/A |
| Theoretical Yield Calculation | ||
| Starting Amount | 350 g (2.0 mol) | [1] |
| Theoretical Product Amount | 290.22 g (2.0 mol) | Calculated |
| Experimental Results (5% Pd/C) | ||
| Experimental Yield | 89.7% | [1] |
| Product Purity | 95.3% | [1] |
| Experimental Results (10% Pd/C) | ||
| Experimental Yield | 90.1% | [1] |
| Product Purity | 95.8% | [1] |
| Experimental Results (Route 2) | ||
| Starting Material | 2-(Benzyloxy)-1,3-difluoro-5-nitrobenzene | [1][2] |
| Experimental Yield | 95% | [1][2] |
Experimental Workflow Visualization
The following diagram illustrates the general experimental workflow for the synthesis of this compound via the hydrogenation of 4-nitro-2,6-difluorophenol.
Role in Drug Development and Signaling Pathways
While this compound serves as a crucial intermediate in the synthesis of various pharmaceuticals, publicly available literature does not currently implicate the compound itself directly in specific biological signaling pathways or as a potent enzyme inhibitor. However, the aminophenol scaffold, particularly with fluorine substitution, is a common feature in many bioactive molecules. For instance, derivatives of 4-aminophenol have been investigated for their redox properties and potential as enzyme inhibitors. The presence of the 2,6-difluoro substitution pattern is a well-established strategy in drug design to modulate the electronic properties and metabolic stability of a molecule. Therefore, this compound remains a highly valuable starting material for the synthesis of novel drug candidates, and its derivatives may be designed to interact with a variety of biological targets. Further research into the biological activity of compounds derived from this compound is warranted to explore their potential therapeutic applications.
Conclusion
The synthesis of this compound is a well-established process, with catalytic hydrogenation of nitro-precursors being the most efficient and high-yielding method. Experimental yields approaching and even exceeding 90% are achievable under optimized conditions, making this a viable process for both laboratory and industrial scale production. This technical guide provides researchers and drug development professionals with the necessary details to understand and implement the synthesis of this important chemical intermediate, paving the way for its application in the development of novel and effective therapeutic agents.
References
An In-depth Technical Guide to the Solubility of 4-Amino-2,6-difluorophenol in Common Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of 4-Amino-2,6-difluorophenol, a key building block in medicinal chemistry and materials science. Due to the limited availability of public quantitative solubility data, this document focuses on a qualitative assessment based on the compound's structural analogues and provides detailed experimental protocols for precise and reliable solubility determination.
Introduction to this compound
This compound is an aromatic compound featuring an amino group (-NH2) and a hydroxyl group (-OH) on a difluorinated benzene ring. This substitution pattern imparts a unique combination of polarity, hydrogen bonding capabilities, and electronic properties. The presence of both a hydrogen bond donor (-OH) and acceptor (-NH2, -OH) suggests that its solubility will be highly dependent on the solvent's properties. Understanding its solubility in various organic solvents is critical for its application in chemical synthesis, formulation development, and process optimization.
Qualitative Solubility Profile
Based on the principles of "like dissolves like" and the reported solubility of structurally similar compounds such as 2-aminophenol and 2,4-difluorophenol, a qualitative solubility profile for this compound can be predicted. The molecule's polarity, arising from the hydroxyl and amino groups, is expected to dominate its solubility behavior.
Table 1: Predicted Qualitative Solubility of this compound
| Solvent Class | Solvent Examples | Predicted Solubility | Rationale |
| Polar Protic | Methanol, Ethanol, Isopropanol | Soluble | The hydroxyl and amino groups of this compound can form strong hydrogen bonds with protic solvents. Its use in isopropanol as a reaction solvent has been noted, supporting this prediction.[1] Structurally similar 2-aminophenol and 2,4-difluorophenol are also soluble in these solvents.[2][3][4] |
| Polar Aprotic | Acetone, Ethyl Acetate, Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF) | Soluble to Moderately Soluble | Dipole-dipole interactions between the polar functional groups of the solute and the solvent are expected to facilitate dissolution. Analogous compounds show good solubility in these types of solvents.[2][5] |
| Nonpolar | Toluene, Hexane, Dichloromethane | Sparingly Soluble to Insoluble | The high polarity of this compound makes it unlikely to have significant favorable interactions with nonpolar solvents.[2][3] |
Note: This table provides a qualitative prediction. For quantitative data, experimental verification is essential.
Experimental Protocol for Thermodynamic Solubility Determination
The most reliable method for determining the thermodynamic (or equilibrium) solubility of a crystalline compound is the shake-flask method .[6] This method involves equilibrating an excess of the solid compound with a solvent at a constant temperature until the solution is saturated.
3.1. Apparatus and Reagents
-
This compound (solid, high purity)
-
Selected organic solvents (analytical grade)
-
Screw-capped vials or flasks
-
Thermostatically controlled shaker or incubator
-
Analytical balance
-
Filtration device (e.g., syringe filters with appropriate membrane, 0.22 µm or 0.45 µm) or a centrifuge
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer
3.2. Methodology
-
Preparation of Saturated Solution:
-
Add an excess amount of solid this compound to a series of vials, each containing a known volume of a different organic solvent. An excess of solid should be visually present at the bottom of the vial.
-
Seal the vials tightly to prevent solvent evaporation.
-
Place the vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C).
-
Agitate the samples for a sufficient period to reach equilibrium. A typical duration is 24 to 72 hours. It is advisable to test samples at multiple time points (e.g., 24, 48, and 72 hours) to ensure that the concentration has reached a plateau, confirming equilibrium.[7]
-
-
Phase Separation:
-
After the equilibration period, remove the vials from the shaker and allow the excess solid to sediment.
-
Carefully withdraw a clear aliquot of the supernatant using a syringe.
-
Immediately filter the aliquot through a syringe filter into a clean, tared vial. This step is crucial to remove any undissolved solid particles. Alternatively, the samples can be centrifuged at high speed, and the clear supernatant can be carefully sampled.[8]
-
-
Concentration Analysis (Using HPLC):
-
Calibration Curve: Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent. Analyze these standards using HPLC to generate a calibration curve of peak area versus concentration.
-
Sample Analysis: Accurately dilute the filtered saturated solution with the same solvent to bring its concentration within the linear range of the calibration curve.
-
Inject the diluted sample into the HPLC system and record the peak area.
-
-
Calculation of Solubility:
-
Determine the concentration of the diluted sample from the calibration curve.
-
Calculate the original concentration of the saturated solution by multiplying the measured concentration by the dilution factor.
-
Solubility is typically expressed in units such as mg/mL or mol/L.
-
Visualization of Experimental Workflow
The following diagram illustrates the logical workflow for the shake-flask solubility determination method.
Conclusion
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. benchchem.com [benchchem.com]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. 2-Aminophenol: properties, applications and safety_Chemicalbook [chemicalbook.com]
- 5. Page loading... [guidechem.com]
- 6. dissolutiontech.com [dissolutiontech.com]
- 7. researchgate.net [researchgate.net]
- 8. Shake-Flask Solubility Assay | Bienta [bienta.net]
The 2,6-Difluorophenol Moiety: A Technical Guide to its Bioisosteric Applications in Drug Development
For Researchers, Scientists, and Drug Development Professionals
Abstract
In the landscape of modern medicinal chemistry, the strategic application of bioisosteres is a cornerstone of rational drug design. Bioisosteric replacement allows for the fine-tuning of a molecule's physicochemical and pharmacological properties to enhance efficacy, improve safety profiles, and overcome developmental hurdles. Among the various bioisosteric motifs, the 2,6-difluorophenol group has emerged as a versatile and valuable tool, primarily serving as a lipophilic bioisostere for the carboxylic acid functionality. This technical guide provides an in-depth exploration of the core principles, applications, and experimental considerations surrounding the use of the 2,6-difluorophenol moiety in drug discovery. We present a comprehensive overview of its physicochemical properties, key bioisosteric applications with a focus on its role as a carboxylic acid mimic, detailed experimental protocols for synthesis and evaluation, and quantitative data to support its utility.
Introduction: The Role of Bioisosterism and the 2,6-Difluorophenol Moiety
Bioisosterism is a strategy in drug design that involves the substitution of a functional group or moiety with another that has similar steric, electronic, and solubility characteristics, with the goal of creating a new compound that retains or improves upon the desired biological activity.[1] This approach is instrumental in optimizing lead compounds by addressing issues such as metabolic instability, poor bioavailability, and off-target toxicity.[2]
The phenol ring is a common feature in many biologically active molecules. However, it is often susceptible to rapid metabolic conjugation (e.g., glucuronidation or sulfation), leading to poor pharmacokinetic profiles.[3] The 2,6-difluorophenol moiety presents an intriguing modification of the simple phenol structure. The introduction of two fluorine atoms at the ortho positions has profound effects on the molecule's properties:
-
Acidity (pKa): The strong electron-withdrawing nature of the fluorine atoms significantly lowers the pKa of the phenolic hydroxyl group. While a typical phenol has a pKa of around 9.9, the pKa of 2,6-difluorophenol is in the range of 7.1 to 7.45.[4][5][6] This increased acidity is central to its primary bioisosteric application.
-
Lipophilicity: Fluorine is a lipophilic atom.[4] Consequently, the 2,6-difluorophenol moiety is more lipophilic than a carboxylic acid group, a property that can be leveraged to enhance a drug candidate's ability to cross cellular membranes, including the blood-brain barrier.[7]
-
Hydrogen Bonding: The phenolic oxygen can act as a hydrogen bond acceptor, while the hydroxyl proton can act as a hydrogen bond donor. The fluorine atoms themselves are weak hydrogen bond acceptors. These characteristics allow the moiety to participate in crucial drug-receptor interactions.
Core Bioisosteric Application: A Lipophilic Mimic of Carboxylic Acids
The most well-documented and successful application of the 2,6-difluorophenol moiety is as a bioisostere for the carboxylic acid group.[7] This mimicry is founded on the principle of similar ionization states at physiological pH.
A carboxylic acid (typically with a pKa of 4-5) exists predominantly in its anionic carboxylate form at a physiological pH of ~7.4. Similarly, with a pKa around 7.1-7.45, the 2,6-difluorophenol also exists in a significant proportion as the anionic phenolate ion at this pH.[4] This shared anionic character allows the 2,6-difluorophenol to engage in similar electrostatic interactions with biological targets as a carboxylate group.
Case Study: GABA Aminotransferase (GABA-AT) Inhibitors
A compelling example of this bioisosteric strategy is the development of analogues of the neurotransmitter γ-aminobutyric acid (GABA). GABA itself is a polar molecule and does not efficiently cross the blood-brain barrier.[4] To create more lipophilic GABA mimetics, researchers replaced the carboxylic acid group of GABA with a 2,6-difluorophenol moiety.[7]
The resulting compounds, 3-(aminomethyl)-2,6-difluorophenol and 4-(aminomethyl)-2,6-difluorophenol, were evaluated as inhibitors of GABA aminotransferase (GABA-AT), the primary enzyme responsible for GABA catabolism. Inhibition of GABA-AT leads to increased GABA levels in the brain, a therapeutic strategy for conditions like epilepsy.
While these compounds were found to be poor substrates for GABA-AT, they acted as competitive inhibitors of the enzyme, demonstrating that the 2,6-difluorophenol moiety could successfully mimic the carboxylic acid functionality in binding to the enzyme's active site.[4][7]
Quantitative Data
The effectiveness of bioisosteric replacement is ultimately determined by quantitative measures of biological activity. The following tables summarize the key physicochemical properties of 2,6-difluorophenol and the biological activity of its GABA analogue derivatives.
Table 1: Physicochemical Properties of 2,6-Difluorophenol
| Property | Value | Reference(s) |
| CAS Number | 28177-48-2 | [8] |
| Molecular Formula | C₆H₄F₂O | [8] |
| Molecular Weight | 130.09 g/mol | [8] |
| Melting Point | 38-41 °C | [9] |
| Boiling Point | 59-61 °C / 17 mmHg | [9] |
| pKa | 7.12 - 7.45 | [4][6] |
Table 2: Biological Activity of 2,6-Difluorophenol GABA Analogues
| Compound | Target | Activity | KB / Ki (µM) | Reference(s) |
| 4-(Aminomethyl)-2,6-difluorophenol | ρ1 GABAC Receptors | Competitive Antagonist | 75.5 | [7] |
| 3-(Aminomethyl)-2,6-difluorophenol | GABA Aminotransferase | Competitive Inhibitor | Data not reported | [4][7] |
| 4-(Aminomethyl)-2,6-difluorophenol | GABA Aminotransferase | Competitive Inhibitor | Data not reported | [4][7] |
Note: While the aminomethyl-2,6-difluorophenols are confirmed competitive inhibitors of GABA-AT, specific Ki or IC50 values were not detailed in the primary literature reviewed.
Experimental Protocols
This section provides detailed methodologies for the synthesis of a key 2,6-difluorophenol-containing compound and the enzymatic assay used for its evaluation.
Synthesis of 4-Amino-2,6-difluorophenol
A common route to aminophenol derivatives is through the reduction of a corresponding nitrophenol. The following protocol is a representative example.
Reaction Scheme:
2,6-Difluoro-4-nitrophenol → this compound
Materials:
-
2,6-Difluoro-4-nitrophenol (1.75 g, 10 mmol)
-
10% Palladium on carbon (Pd/C) catalyst (0.3 g)
-
Ethanol (100 ml)
-
Hydrogen gas (H₂)
-
Petroleum ether
-
Pressurized reaction vessel (e.g., Parr hydrogenator)
-
Filtration apparatus
Procedure:
-
Combine 2,6-difluoro-4-nitrophenol (1.75 g) and 10% palladium on carbon (0.3 g) in a suitable pressurized reaction vessel.
-
Add ethanol (100 ml) to the vessel.
-
Seal the vessel and purge with hydrogen gas.
-
Pressurize the vessel with hydrogen to an initial pressure of 3.5 bar.
-
Shake the reaction mixture at room temperature until the uptake of hydrogen ceases, indicating the completion of the reaction.
-
Carefully vent the vessel and filter the reaction mixture to remove the Pd/C catalyst.
-
Evaporate the filtrate under reduced pressure to yield a solid residue.
-
Triturate the solid with petroleum ether, filter, wash the resulting solid with petroleum ether, and dry to yield this compound (1.31 g).[10]
GABA Aminotransferase (GABA-AT) Inhibition Assay
The activity of GABA-AT is commonly measured using a coupled-enzyme spectrophotometric assay. The transamination of GABA by GABA-AT produces succinic semialdehyde, which is then oxidized by succinic semialdehyde dehydrogenase (SSADH). This second reaction reduces NADP⁺ to NADPH, and the increase in absorbance at 340 nm due to NADPH formation is monitored. An inhibitor of GABA-AT will slow this rate of absorbance increase.
Materials:
-
Purified GABA-AT enzyme
-
Succinic semialdehyde dehydrogenase (SSADH)
-
γ-Aminobutyric acid (GABA)
-
α-Ketoglutarate (α-KG)
-
β-Nicotinamide adenine dinucleotide phosphate (NADP⁺)
-
Pyridoxal 5'-phosphate (PLP, cofactor for GABA-AT)
-
Buffer solution (e.g., potassium pyrophosphate or Tris-HCl, pH ~8.0-8.6)
-
Test inhibitor compound (e.g., 3-(aminomethyl)-2,6-difluorophenol)
-
96-well microplate
-
Microplate spectrophotometer capable of reading absorbance at 340 nm
Procedure:
-
Prepare a Reaction Mixture: In a suitable buffer (e.g., 50 mM potassium pyrophosphate, pH 8.5), prepare a reaction mixture containing α-ketoglutarate, NADP⁺, and SSADH.
-
Inhibitor Incubation:
-
To the wells of a 96-well plate, add the reaction mixture.
-
Add varying concentrations of the test inhibitor to the 'test' wells.
-
Add an equivalent volume of vehicle (the solvent the inhibitor is dissolved in) to the 'control' wells.
-
Add the GABA-AT enzyme to all wells.
-
Pre-incubate the plate for a set period (e.g., 10-15 minutes) at a controlled temperature (e.g., 25°C or 37°C) to allow the inhibitor to bind to the enzyme.
-
-
Initiate the Reaction: Initiate the enzymatic reaction by adding a stock solution of GABA to all wells.
-
Monitor Absorbance: Immediately place the microplate into the spectrophotometer and begin reading the absorbance at 340 nm at regular intervals (e.g., every 30 seconds) for a defined period (e.g., 10-20 minutes).
-
Data Analysis:
-
Calculate the rate of reaction (ΔA340/min) for each well from the linear portion of the absorbance vs. time plot.
-
Determine the percent inhibition for each inhibitor concentration relative to the control wells.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response model to determine the IC₅₀ value.
-
Signaling Pathway Context: The GABA Shunt
The 2,6-difluorophenol-based GABA analogues exert their effect by interfering with the GABA shunt, a metabolic pathway that synthesizes and degrades GABA. Understanding this pathway is crucial for contextualizing their mechanism of action.
As shown in Figure 3, GABA is synthesized from glutamate by the enzyme glutamate decarboxylase (GAD). GABA is then catabolized by GABA aminotransferase (GABA-AT) into succinic semialdehyde (SSA), a reaction that also converts α-ketoglutarate to glutamate. By inhibiting GABA-AT, the 2,6-difluorophenol-based analogues prevent the breakdown of GABA, leading to an accumulation of this inhibitory neurotransmitter in the synapse.
Conclusion
The 2,6-difluorophenol moiety represents a powerful and validated tool in the medicinal chemist's arsenal. Its unique physicochemical properties, particularly its acidity, allow it to serve as an effective and more lipophilic bioisostere for the carboxylic acid group. The successful application of this strategy in the development of GABA-AT inhibitors and GABA receptor antagonists highlights its potential. This guide has provided the foundational knowledge, quantitative data, and detailed experimental protocols necessary for researchers to consider and apply the 2,6-difluorophenol moiety in their own drug discovery and development programs. Future exploration of this versatile scaffold may uncover novel applications and lead to the development of next-generation therapeutics with improved pharmacological profiles.
References
- 1. researchgate.net [researchgate.net]
- 2. academic.oup.com [academic.oup.com]
- 3. researchgate.net [researchgate.net]
- 4. tandfonline.com [tandfonline.com]
- 5. A New Difluoromethylene Linchpin/Synthon. Application in Conjunction with Anion Relay Chemistry (ARC) Permits Ready Access to Diverse Difluoromethylene Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. Aminomethyl-2,6-difluorophenols as a novel class of increased lipophilicity GABA(C) receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. akavatx.com [akavatx.com]
- 9. researchgate.net [researchgate.net]
- 10. prepchem.com [prepchem.com]
Methodological & Application
Application Notes and Protocols: 4-Amino-2,6-difluorophenol as a Versatile Building Block in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthetic utility of 4-Amino-2,6-difluorophenol, a valuable fluorinated building block for the synthesis of complex organic molecules. The presence of three reactive functional groups—an amino group, a hydroxyl group, and two fluorine atoms on the aromatic ring—makes this compound a versatile precursor for the development of novel pharmaceuticals and agrochemicals. The electron-withdrawing nature of the fluorine atoms can significantly influence the physicochemical and pharmacokinetic properties of the resulting molecules, potentially leading to enhanced biological activity, metabolic stability, and binding affinity to target proteins.
Synthesis of this compound
The synthesis of this compound is typically achieved through the reduction of a corresponding nitro-precursor. Two common methods are outlined below, with quantitative data summarized in Table 1.
Table 1: Synthesis of this compound - A Comparison of Methods
| Starting Material | Reducing Agent/Catalyst | Solvent | Temperature | Time | Yield (%) | Purity (%) | Reference |
| 2,6-Difluoro-4-nitrophenol | H₂ / 5% Pd/C | Methanol | 60-70 °C | 3-5 h | 89.7 | 95.3 | [1] |
| 2,6-Difluoro-4-nitrophenol | H₂ / 10% Pd/C | Methanol/Water | 60-70 °C | - | 90.1 | 95.8 | [1] |
| 2-(benzyloxy)-1,3-difluoro-5-nitrobenzene | H₂ / 10% Pd/C | Ethanol | Room Temp. | Overnight | 95 | - | [2] |
Experimental Protocols: Synthesis of this compound
Protocol 1.1: Reduction of 2,6-Difluoro-4-nitrophenol[1]
Materials:
-
2,6-Difluoro-4-nitrophenol
-
5% or 10% Palladium on activated carbon (Pd/C)
-
Methanol
-
Hydrogen gas (H₂)
-
Reaction vessel (e.g., Parr hydrogenator or sealed reaction vessel)
-
Filtration apparatus
Procedure:
-
To a suitable reaction vessel, add 2,6-Difluoro-4-nitrophenol (1 molar equivalent).
-
Add methanol as the solvent.
-
Carefully add the 5% or 10% Pd/C catalyst.
-
Seal the reaction vessel and purge with an inert gas (e.g., nitrogen or argon), followed by hydrogen gas.
-
Pressurize the vessel with hydrogen gas (typically 0.3-0.4 MPa).
-
Heat the reaction mixture to 60-70 °C with vigorous stirring.
-
Maintain the reaction under these conditions for 3-5 hours, monitoring hydrogen uptake.
-
After the reaction is complete (as indicated by the cessation of hydrogen uptake or TLC analysis), cool the mixture to room temperature.
-
Carefully vent the hydrogen gas and purge the vessel with an inert gas.
-
Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.
-
Concentrate the filtrate under reduced pressure to yield this compound.
Protocol 1.2: Reduction of 2-(benzyloxy)-1,3-difluoro-5-nitrobenzene[2]
Materials:
-
2-(benzyloxy)-1,3-difluoro-5-nitrobenzene
-
10% Palladium on activated carbon (Pd/C)
-
Ethanol
-
Hydrogen gas (H₂)
-
Round-bottom flask
-
Hydrogen balloon
-
Filtration apparatus
Procedure:
-
Dissolve 2-(benzyloxy)-1,3-difluoro-5-nitrobenzene (1 molar equivalent) in ethanol in a round-bottom flask.
-
Carefully add 10% Pd/C catalyst to the solution.
-
Evacuate the flask and backfill with hydrogen gas from a balloon.
-
Stir the reaction mixture vigorously at room temperature overnight.
-
Upon completion of the reaction (monitored by TLC), filter the mixture through Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to afford this compound.
Caption: Synthetic routes to this compound.
Applications in the Synthesis of Bioactive Molecules
This compound is a key precursor for the synthesis of various bioactive molecules, particularly kinase inhibitors and agrochemicals. Its utility stems from the ability to selectively functionalize the amino and hydroxyl groups.
Synthesis of N-Phenyl Urea Derivatives as Kinase Inhibitors
A prominent application of aminophenol derivatives is in the synthesis of N-phenyl ureas, a common scaffold in many kinase inhibitors. The synthesis of the multi-kinase inhibitor Regorafenib, which utilizes the structurally similar 4-amino-3-fluorophenol, serves as an excellent template for the potential application of this compound.
Proposed Synthetic Workflow:
-
Nucleophilic Aromatic Substitution (SNAAr): The phenolic hydroxyl group of this compound can undergo a nucleophilic aromatic substitution reaction with an activated heterocyclic compound, such as 4-chloro-N-methylpicolinamide, to form a diaryl ether linkage.
-
Urea Formation: The amino group of the resulting diaryl ether intermediate can then react with an appropriate isocyanate to form the final N-phenyl urea derivative.
Caption: Proposed workflow for N-phenyl urea synthesis.
Experimental Protocols: Synthesis of Bioactive Molecules
Protocol 2.1: Proposed Synthesis of a Diaryl Ether Intermediate
Materials:
-
This compound
-
4-chloro-N-methylpicolinamide
-
Potassium tert-butoxide (KOtBu)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Inert atmosphere apparatus (e.g., Schlenk line)
Procedure:
-
In a flame-dried reaction vessel under an inert atmosphere, dissolve this compound (1 molar equivalent) in anhydrous DMF.
-
Add potassium tert-butoxide (1.1 molar equivalents) portion-wise at room temperature.
-
Stir the mixture for 30 minutes.
-
Add a solution of 4-chloro-N-methylpicolinamide (1 molar equivalent) in anhydrous DMF.
-
Heat the reaction mixture to 120 °C and stir for 6-12 hours, monitoring the reaction by TLC.
-
After completion, cool the reaction to room temperature and quench with water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain the diaryl ether intermediate.
Protocol 2.2: Proposed Synthesis of an N-Phenyl Urea Derivative
Materials:
-
Diaryl ether intermediate from Protocol 2.1
-
Aryl isocyanate (e.g., 4-chloro-3-(trifluoromethyl)phenyl isocyanate)
-
Anhydrous Dichloromethane (DCM)
-
Inert atmosphere apparatus
Procedure:
-
Dissolve the diaryl ether intermediate (1 molar equivalent) in anhydrous DCM under an inert atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of the aryl isocyanate (1.05 molar equivalents) in anhydrous DCM.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
If a precipitate forms, collect it by filtration. If not, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to yield the final N-phenyl urea derivative.
Diazotization and Azo Coupling Reactions
The primary amino group of this compound can be readily converted to a diazonium salt, which is a versatile intermediate for introducing a wide range of functional groups or for synthesizing azo dyes.
Experimental Protocols: Diazotization and Azo Coupling
Protocol 2.3: General Procedure for Diazotization
Materials:
-
This compound
-
Sodium nitrite (NaNO₂)
-
Hydrochloric acid (HCl)
-
Ice
-
Starch-iodide paper
Procedure:
-
Dissolve this compound (1 molar equivalent) in a mixture of hydrochloric acid and water.
-
Cool the solution to 0-5 °C in an ice-salt bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (1.05 molar equivalents) dropwise, keeping the temperature below 5 °C.
-
Stir the mixture for 15-30 minutes at 0-5 °C.
-
Check for the presence of excess nitrous acid using starch-iodide paper (a blue-black color indicates excess).
-
The resulting diazonium salt solution should be used immediately in the subsequent coupling reaction.
Potential Signaling Pathway Inhibition
Molecules synthesized from this compound, particularly N-phenyl urea derivatives, are anticipated to function as multi-kinase inhibitors, analogous to Regorafenib. These inhibitors often target key signaling pathways involved in cancer cell proliferation, angiogenesis, and survival, such as the Ras/Raf/MEK/ERK and VEGFR pathways.
Caption: Inhibition of VEGFR and Raf kinase signaling.
References
Application of 4-Amino-2,6-difluorophenol in the Synthesis of Pharmaceutical Intermediates
Introduction
4-Amino-2,6-difluorophenol is a fluorinated aromatic compound that is gaining recognition as a valuable building block in the synthesis of pharmaceutical intermediates. The presence of the amino, hydroxyl, and difluoro-substituted phenyl groups provides multiple reactive sites, making it a versatile precursor for the development of complex molecules, particularly in the realm of kinase inhibitors. The fluorine atoms can significantly influence the physicochemical properties of the final active pharmaceutical ingredient (API), often leading to improved metabolic stability, binding affinity, and bioavailability.
Key Applications in Pharmaceutical Synthesis
The primary application of this compound in pharmaceutical intermediate synthesis is as a precursor for introducing the 2,6-difluorophenol moiety into drug candidates. This structural motif has been identified as a key pharmacophore in a range of bioactive molecules, most notably in the development of inhibitors for Vaccinia-Related Kinases (VRKs).
Synthesis of Vaccinia-Related Kinase (VRK) Inhibitors
Vaccinia-related kinases (VRK1 and VRK2) are serine/threonine kinases that have been implicated in cell division, chromatin remodeling, and response to DNA damage.[1][2] Dysregulation of VRK activity has been associated with various diseases, including cancer and neurological disorders.[1][2] The difluorophenol moiety has been shown to be crucial for the binding of inhibitors to the ATP-binding site of VRKs, forming favorable polar interactions with conserved residues.[1][3]
The general strategy for incorporating the this compound unit into a kinase inhibitor scaffold often involves a Suzuki-Miyaura coupling reaction. In this approach, a boronic acid or ester derivative of this compound (or a protected form) is coupled with a halogenated heterocyclic core, such as a pyridine or pyrimidine, which are common scaffolds for kinase inhibitors.
Physicochemical Properties
| Property | Value | Reference |
| CAS Number | 126058-97-7 | [4] |
| Molecular Formula | C₆H₅F₂NO | [4] |
| Molecular Weight | 145.11 g/mol | [4] |
| Appearance | Off-white to light brown crystalline powder | [5] |
| Melting Point | 138-142 °C | [5] |
Experimental Protocols
Protocol 1: Synthesis of this compound from 2,6-Difluoro-4-nitrophenol
This protocol describes the reduction of 2,6-difluoro-4-nitrophenol to synthesize the title compound.
Materials:
-
2,6-Difluoro-4-nitrophenol
-
Methanol
-
10% Palladium on activated carbon (Pd/C)
-
Hydrogen gas
-
Filtration apparatus
-
Rotary evaporator
Procedure:
-
In a suitable reaction vessel, dissolve 2,6-difluoro-4-nitrophenol in methanol.
-
Carefully add 10% Pd/C catalyst to the solution.
-
Seal the reaction vessel and purge with hydrogen gas.
-
Pressurize the vessel with hydrogen to 0.3-0.4 MPa.
-
Heat the reaction mixture to 60-70 °C with stirring.
-
Maintain the reaction for 3-5 hours, monitoring hydrogen uptake.
-
After the reaction is complete, cool the mixture to room temperature and carefully vent the hydrogen gas.
-
Filter the reaction mixture to remove the Pd/C catalyst.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain this compound.
Quantitative Data:
| Parameter | Value | Reference |
| Yield | 89.7% - 90.1% | [1] |
| Purity | 95.3% - 95.8% | [1] |
Protocol 2: General Procedure for Suzuki-Miyaura Coupling to Synthesize Kinase Inhibitor Scaffolds
This protocol outlines a general method for the coupling of a boronic acid derivative of a difluorophenol with a dihalogenated aminopyridine, a key step in the synthesis of certain VRK inhibitors. While this protocol does not start directly with this compound, it illustrates the key transformation for which it is a precursor.
Materials:
-
3,5-Dibromo-2-aminopyridine
-
(4-hydroxy-3,5-difluorophenyl)boronic acid (or a protected derivative)
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Base (e.g., K₂CO₃)
-
Solvent (e.g., 1,4-dioxane/water mixture)
-
Microwave reactor
-
Standard glassware for organic synthesis and work-up
-
Purification apparatus (e.g., column chromatography)
Procedure:
-
In a microwave-safe reaction vessel, combine 3,5-dibromo-2-aminopyridine, (4-hydroxy-3,5-difluorophenyl)boronic acid (2.5 equivalents), palladium catalyst (0.1 equivalents), and base (3.0 equivalents).
-
Add the degassed solvent system (e.g., 1,4-dioxane/water, 4:1).
-
Seal the vessel and heat the reaction mixture in a microwave reactor at 120 °C for 1 hour.
-
After cooling, dilute the reaction mixture with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired 3,5-bis(4-hydroxy-3,5-difluorophenyl)-2-aminopyridine derivative.
Quantitative Data for Analogous Reactions:
| Parameter | Value | Reference |
| Yield | 18% - 89% (for various aminopyridine derivatives) | [3] |
Visualizations
Caption: Synthesis of this compound.
Caption: General workflow for VRK inhibitor synthesis.
References
The Role of 4-Amino-2,6-difluorophenol in Agrochemical Development: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Amino-2,6-difluorophenol is a fluorinated aromatic compound with a unique substitution pattern that makes it a valuable building block in organic synthesis. The presence of an amino group, a hydroxyl group, and two fluorine atoms on the benzene ring offers multiple reactive sites for the construction of complex molecules. In the context of agrochemical development, the introduction of fluorine atoms into active ingredients is a well-established strategy to enhance biological efficacy, metabolic stability, and binding affinity to target sites. While this compound is recognized as a potential intermediate in the synthesis of novel pesticides, publicly available literature does not currently link it to a specific, commercialized agrochemical. However, its structural motifs are present in several classes of modern herbicides, fungicides, and insecticides.
This document provides detailed application notes and protocols based on the synthesis and evaluation of agrochemicals derived from structurally related compounds. These examples serve as a guide for researchers looking to explore the potential of this compound in the discovery of new crop protection agents.
I. Potential Applications in Agrochemical Synthesis
The chemical structure of this compound allows for its versatile use as a precursor for various classes of agrochemicals. The amino and hydroxyl groups can be readily modified to introduce different pharmacophores, while the fluorine atoms can significantly influence the physicochemical properties of the final molecule.
Hypothetical Agrochemical Classes Derivable from this compound:
-
Pyridine-based Herbicides: The amino group can be used to construct pyridinyl or pyrimidinyl ring systems, which are common in herbicides that act as synthetic auxins or inhibitors of essential amino acid biosynthesis.
-
Phenylpyrrole Fungicides: The core structure can be incorporated into phenylpyrrole scaffolds, known to disrupt the signal transduction pathways in fungi.
-
Anthranilic Diamide Insecticides: Derivatives of this compound could potentially be used to synthesize analogs of anthranilic diamide insecticides, which target insect ryanodine receptors.
II. Synthesis of a Hypothetical Pyridine-Based Herbicide
This section outlines a potential synthetic route to a novel pyridine-based herbicide using this compound as a key intermediate. This protocol is based on established synthetic methodologies for similar compounds.
Experimental Protocol: Synthesis of a 4-(4-Amino-2,6-difluorophenoxy)picolinic Acid Derivative
Objective: To synthesize a potential herbicidal compound by coupling this compound with a functionalized picolinic acid.
Materials:
-
This compound
-
Methyl 2-chloro-6-methylnicotinate
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
Lithium hydroxide (LiOH)
-
Tetrahydrofuran (THF)
-
Water (H₂O)
-
Hydrochloric acid (HCl)
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware
-
Magnetic stirrer and heating mantle
Procedure:
Step 1: Nucleophilic Aromatic Substitution
-
To a round-bottom flask, add this compound (1.0 eq.), methyl 2-chloro-6-methylnicotinate (1.1 eq.), and potassium carbonate (2.0 eq.).
-
Add anhydrous N,N-Dimethylformamide (DMF) as the solvent.
-
Heat the reaction mixture to 120 °C and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude ester intermediate.
-
Purify the crude product by column chromatography on silica gel.
Step 2: Saponification
-
Dissolve the purified ester from Step 1 in a mixture of Tetrahydrofuran (THF) and water.
-
Add lithium hydroxide (2.0 eq.) to the solution.
-
Stir the mixture at room temperature for 4-6 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Acidify the reaction mixture with 1N HCl to pH 2-3.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the final picolinic acid derivative.
DOT Script for Synthesis Workflow:
Caption: Synthetic workflow for a hypothetical pyridine-based herbicide.
III. Biological Activity and Evaluation
The herbicidal activity of the synthesized compound would be evaluated against a panel of common weed and crop species. The mode of action for many pyridine-based herbicides involves the disruption of auxin signaling, leading to uncontrolled growth and eventually plant death.
Experimental Protocol: Greenhouse Herbicidal Activity Assay
Objective: To assess the pre- and post-emergence herbicidal efficacy of the synthesized compound.
Materials:
-
Seeds of various weed species (e.g., Amaranthus retroflexus, Echinochloa crus-galli) and crop species (e.g., wheat, corn).
-
Pots filled with standard potting mix.
-
Synthesized compound dissolved in a suitable solvent (e.g., acetone) with a surfactant.
-
Spray chamber calibrated to deliver a specific volume.
-
Greenhouse with controlled temperature, humidity, and light conditions.
Procedure:
Pre-emergence Application:
-
Sow seeds of test species in pots.
-
Immediately after sowing, spray the soil surface with different concentrations of the test compound.
-
Include a solvent control and a commercial standard herbicide for comparison.
-
Place the pots in the greenhouse.
-
After 14-21 days, visually assess the percentage of weed control and crop injury based on a scale of 0 (no effect) to 100 (complete death).
Post-emergence Application:
-
Sow seeds of test species in pots and allow them to grow to the 2-3 leaf stage.
-
Spray the foliage of the plants with different concentrations of the test compound.
-
Include a solvent control and a commercial standard herbicide.
-
Return the pots to the greenhouse.
-
After 14-21 days, visually assess the percentage of weed control and crop injury.
Quantitative Data Presentation
The results from the herbicidal activity assays would be used to determine the effective concentration (EC₅₀) or lethal concentration (LC₅₀) values. This data should be summarized in a table for clear comparison.
Table 1: Hypothetical Herbicidal Efficacy Data
| Compound | Application Type | Target Weed | EC₅₀ (g a.i./ha) | Crop Safety (Wheat) |
| Picolinic Acid Derivative | Pre-emergence | Amaranthus retroflexus | 50 | Good |
| Picolinic Acid Derivative | Post-emergence | Amaranthus retroflexus | 25 | Good |
| Commercial Standard | Post-emergence | Amaranthus retroflexus | 30 | Excellent |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
IV. Mode of Action: Synthetic Auxin Pathway
Many pyridine-based herbicides mimic the natural plant hormone auxin. They bind to auxin receptors, leading to an overstimulation of auxin-responsive genes. This disrupts normal plant growth processes, causing epinasty, stem twisting, and ultimately, plant death.
DOT Script for Synthetic Auxin Herbicide Mode of Action:
Caption: Simplified signaling pathway of a synthetic auxin herbicide.
Conclusion
While this compound has not yet been publicly documented as a direct precursor to a commercial agrochemical, its chemical properties make it a highly attractive starting material for the synthesis of novel active ingredients. The protocols and conceptual frameworks provided in these application notes, based on the chemistry of structurally related compounds, offer a solid foundation for researchers to explore the potential of this compound in the development of next-generation herbicides, fungicides, and insecticides. Further research into the derivatization of this versatile building block is warranted to unlock its full potential in the field of agrochemical discovery.
Experimental protocol for the nitration and reduction of a difluorophenol precursor
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed experimental protocol for the two-step synthesis of 6-amino-2,4-difluorophenol, a valuable intermediate in pharmaceutical and agrochemical research. The synthesis involves the regioselective nitration of 2,4-difluorophenol followed by the reduction of the resulting nitro-intermediate.
Experimental Overview
The overall synthetic pathway involves two key transformations:
-
Nitration: The introduction of a nitro group onto the aromatic ring of 2,4-difluorophenol.
-
Reduction: The conversion of the nitro group to an amino group to yield the final product.
Data Presentation
The following tables summarize the quantitative data for each experimental step.
Table 1: Nitration of 2,4-Difluorophenol
| Parameter | Value | Reference |
| Reactants | ||
| 2,4-Difluorophenol | 0.65 g (5 mmol) | [1] |
| Isopropyl nitrate | 1.31 g (12.5 mmol) | [1] |
| Catalyst | ||
| Tetrabutylammonium hydrogen sulphate | 0.085 g (5 mol%) | [1] |
| Reagent | ||
| Sulphuric acid (96%) | 0.65 mL | [1] |
| Solvent | ||
| Dichloromethane | 7 mL | [1] |
| Reaction Conditions | ||
| Temperature | Room temperature, then gentle reflux | [1] |
| Reaction Time | 15 minutes | [1] |
| Product | ||
| 2,4-Difluoro-6-nitrophenol | 0.73 g | [1] |
| Yield | 83% | [1] |
Table 2: Reduction of 2,4-Difluoro-6-nitrophenol
| Parameter | Value | Reference |
| Reactant | ||
| 2,4-Difluoro-6-nitrophenol | 350 g (2 mol) (Example scale) | [2] |
| Catalyst | ||
| 5% Palladium on carbon (Pd/C) | 19 g | [2] |
| Reducing Agent | ||
| Hydrogen gas (H₂) | 0.3-0.4 MPa | [2] |
| Solvent | ||
| Methanol | 2 L | [2] |
| Reaction Conditions | ||
| Temperature | 60-70 °C | [2] |
| Reaction Time | 3-5 hours | [2] |
| Product | ||
| 6-Amino-2,4-difluorophenol | - | |
| Purity | 95.3% | [2] |
| Yield | 89.7% | [2] |
Experimental Protocols
1. Nitration of 2,4-Difluorophenol to 2,4-Difluoro-6-nitrophenol
This protocol is based on a reported procedure for the ortho-selective nitration of 2,4-difluorophenol.[1]
Materials:
-
2,4-Difluorophenol
-
Dichloromethane (CH₂Cl₂)
-
Tetrabutylammonium hydrogen sulphate
-
Isopropyl nitrate
-
Sulphuric acid (96%)
-
Water
-
Brine
-
Anhydrous sodium sulphate (Na₂SO₄)
-
Silica gel
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a stirred solution of 2,4-difluorophenol (0.65 g, 5 mmol) in dichloromethane (7 mL) at room temperature, add tetrabutylammonium hydrogen sulphate (0.085 g, 5 mol %) followed by isopropyl nitrate (1.31 g, 12.5 mmol).[1]
-
Add sulphuric acid (96%, 0.65 mL) dropwise to the mixture, which will cause a gentle reflux of the solvent.[1]
-
Stir the reaction mixture for fifteen minutes.[1]
-
Pour the reaction mixture into water (50 mL).[1]
-
Separate the phases and extract the aqueous phase with dichloromethane (10 mL).[1]
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulphate.[1]
-
Filter the solution through a short pad of silica gel.[1]
-
Evaporate the solvent under reduced pressure to afford a yellow solid, which is the desired 2,4-difluoro-6-nitrophenol (0.73 g, 83% yield).[1]
2. Reduction of 2,4-Difluoro-6-nitrophenol to 6-Amino-2,4-difluorophenol
This protocol is adapted from a general procedure for the reduction of a similar nitrated difluorophenol.[2] Catalytic hydrogenation using palladium on carbon is a widely used and effective method for the reduction of aromatic nitro groups.[3]
Materials:
-
2,4-Difluoro-6-nitrophenol
-
Methanol (MeOH)
-
5% Palladium on carbon (Pd/C)
-
Hydrogen gas (H₂)
-
High-pressure reactor (autoclave)
-
Filtration apparatus
Procedure:
-
In a high-pressure reactor, add 2,4-difluoro-6-nitrophenol, methanol, and 5% palladium on carbon.[2]
-
Seal the reactor and exchange the air with high-purity hydrogen gas.[2]
-
Pressurize the reactor to 0.3-0.4 MPa with hydrogen gas.[2]
-
Heat the reaction mixture to 60-70 °C with stirring.[2]
-
Maintain the reaction for 3-5 hours, adding more hydrogen gas if the pressure drops below 0.15 MPa.[2]
-
After the reaction is complete, cool the reactor to room temperature and carefully release the pressure.[2]
-
Filter the reaction mixture to remove the palladium on carbon catalyst.[2]
-
Concentrate the filtrate under reduced pressure to yield the crude 6-amino-2,4-difluorophenol.[2]
-
The product can be further purified by distillation under reduced pressure.[2]
Mandatory Visualization
Caption: Synthetic workflow for 6-amino-2,4-difluorophenol.
References
Application Notes and Protocols for the Palladium-Catalyzed Hydrogenation Synthesis of 4-Amino-2,6-difluorophenol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the synthesis of 4-amino-2,6-difluorophenol, a valuable intermediate in pharmaceutical and agrochemical development, via palladium-catalyzed hydrogenation of 4-nitro-2,6-difluorophenol. The protocols detailed below are based on established laboratory procedures, offering a foundation for researchers to adapt and optimize for their specific applications.
Introduction
This compound is a key building block in the synthesis of complex organic molecules. Its unique substitution pattern, featuring both electron-withdrawing fluorine atoms and electron-donating amino and hydroxyl groups, makes it a versatile precursor for a variety of chemical transformations. Palladium on carbon (Pd/C) is a widely used heterogeneous catalyst for the reduction of nitro groups due to its high efficiency, selectivity, and ease of recovery.[1][2] The hydrogenation of 4-nitro-2,6-difluorophenol offers a direct and high-yielding route to the desired aminophenol.
Reaction Principle
The fundamental transformation involves the reduction of the nitro group (-NO₂) of 4-nitro-2,6-difluorophenol to an amino group (-NH₂) using hydrogen gas (H₂) in the presence of a palladium catalyst supported on activated carbon (Pd/C). The reaction is typically carried out in a suitable solvent, such as methanol or ethanol.
General Reaction Scheme:
Quantitative Data Summary
The following table summarizes the key quantitative data from various reported protocols for the palladium-catalyzed hydrogenation of 4-nitro-2,6-difluorophenol.
| Parameter | Protocol 1 | Protocol 2 | Protocol 3 |
| Starting Material | 4-Nitro-2,6-difluorophenol | 2-(Benzyloxy)-1,3-difluoro-5-nitrobenzene | 4-Nitro-2,6-difluorophenol |
| Catalyst | 5% Pd/C | 10% Pd/C | 10% Pd/C |
| Solvent | Methanol | Ethanol | Methanol/Water |
| Temperature | 60-70 °C | Room Temperature | 60-70 °C |
| Pressure | 0.3-0.4 MPa | 1 atm | 2250.23 - 3000.3 Torr |
| Reaction Time | 3-5 hours | Overnight | Not Specified |
| Yield | 89.7% | 95% | 90.1% |
| Purity | 95.3% | Not Specified | 95.8% |
| Reference | [3] | [3][4] | [3] |
Experimental Workflow
The general workflow for the synthesis of this compound via palladium-catalyzed hydrogenation is illustrated in the diagram below.
Caption: General workflow for the synthesis of this compound.
Detailed Experimental Protocols
Protocol 1: High-Temperature/High-Pressure Hydrogenation
This protocol is suitable for larger-scale synthesis and employs elevated temperature and pressure to reduce reaction time.
Materials:
-
4-nitro-2,6-difluorophenol (350 g, 2 mol)[3]
-
Methanol (2 L)[3]
-
5% Palladium on carbon (19 g, with 54.13% water content)[3]
-
High-purity hydrogen gas
-
Reaction vessel capable of handling pressure
Procedure:
-
To a suitable reaction vessel, add 350 g of 4-nitro-2,6-difluorophenol, 2 L of methanol, and 19 g of 5% palladium on carbon.[3]
-
Seal the reaction vessel and exchange the atmosphere with high-purity hydrogen gas.[3]
-
Pressurize the vessel with hydrogen to 0.3-0.4 MPa.[3]
-
Heat the mixture to 60-70 °C and stir for 3-5 hours. Maintain the hydrogen pressure above 0.15 MPa by adding more hydrogen as needed.[3]
-
After the reaction is complete, cool the mixture to room temperature.[3]
-
Carefully open the reaction vessel and recover the palladium on carbon catalyst by suction filtration.[3]
-
Concentrate the filtrate under reduced pressure.[3]
-
The resulting crude product can be further purified by reduced pressure distillation to yield this compound.[3]
Expected Outcome:
Protocol 2: Room Temperature Hydrogenation
This protocol is suitable for smaller-scale synthesis and operates at atmospheric pressure, simplifying the experimental setup.
Materials:
-
2-(Benzyloxy)-1,3-difluoro-5-nitrobenzene (5.3 g, 20 mmol) - Note: This starting material requires an additional debenzylation step which occurs concurrently with nitro reduction. A more direct approach would use 4-nitro-2,6-difluorophenol.
-
Ethanol (100 mL)[3]
-
10% Palladium on activated carbon (1.5 g)[3]
-
Hydrogen gas (balloon or H₂ generator)
Procedure:
-
In a round-bottom flask, dissolve 5.3 g of 2-(benzyloxy)-1,3-difluoro-5-nitrobenzene in 100 mL of ethanol.[3][4]
-
Carefully add 1.5 g of 10% palladium on activated carbon to the solution.[3][4]
-
The reaction mixture is stirred overnight at room temperature under an atmosphere of hydrogen (1 atm).[3][4]
-
Upon completion of the reaction, remove the catalyst by filtration through a pad of celite.[3][4]
-
Concentrate the filtrate under reduced pressure to afford the crude product.[3][4]
Expected Outcome:
Logical Relationship of Synthesis Steps
The following diagram illustrates the logical progression and dependencies of the key stages in the synthesis process.
Caption: Logical relationship of inputs, processes, and outputs.
Safety Considerations
-
Hydrogen Gas: Hydrogen is highly flammable and can form explosive mixtures with air. Ensure the reaction is carried out in a well-ventilated fume hood, away from ignition sources. Use appropriate equipment for handling hydrogen gas.
-
Palladium on Carbon: Palladium on carbon can be pyrophoric, especially when dry and in the presence of flammable solvents. Handle the catalyst carefully, and do not allow it to dry completely in the air. The catalyst should be filtered and stored wet.
-
Solvents: Methanol and ethanol are flammable. Avoid open flames and use appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Pressure Reactions: When conducting reactions under pressure, use a properly rated and maintained pressure vessel. Do not exceed the recommended pressure and temperature limits.
These protocols and notes are intended to serve as a guide. Researchers should always consult relevant safety data sheets (SDS) and perform a thorough risk assessment before beginning any chemical synthesis.
References
- 1. Chemoselective Reduction catalysts | [Synthesis & Materials]Products | Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]
- 2. Palladium on carbon - Wikipedia [en.wikipedia.org]
- 3. This compound synthesis - chemicalbook [chemicalbook.com]
- 4. This compound CAS#: 126058-97-7 [m.chemicalbook.com]
Application Notes and Protocols for Nucleophilic Aromatic Substitution Utilizing 4-Amino-2,6-difluorophenol
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Amino-2,6-difluorophenol is a valuable synthetic intermediate in medicinal chemistry and materials science. The presence of activating fluorine atoms ortho to the hydroxyl group, coupled with the electron-donating amino group para, makes this molecule particularly well-suited for nucleophilic aromatic substitution (SNAr) reactions. The fluorine atoms serve as excellent leaving groups in the presence of a suitable nucleophile, and their strong electron-withdrawing nature activates the aromatic ring towards nucleophilic attack. This protocol details a representative nucleophilic aromatic substitution reaction using this compound.
Nucleophilic aromatic substitution is a critical reaction in the synthesis of a wide array of organic compounds, particularly in the pharmaceutical and agrochemical industries.[1] The reaction mechanism typically involves the attack of a nucleophile on an electron-deficient aromatic ring, leading to the formation of a resonance-stabilized carbanion intermediate known as a Meisenheimer complex, followed by the elimination of a leaving group.[2] The rate of SNAr reactions is significantly enhanced by the presence of electron-withdrawing groups positioned ortho or para to the leaving group.[3]
Data Presentation: Representative Reaction Parameters
The following table summarizes typical reaction parameters for the nucleophilic aromatic substitution of this compound with a generic nucleophile (Nu-H) in the presence of a base. These parameters are based on general principles of SNAr reactions and may require optimization for specific substrates.
| Parameter | Value | Notes |
| Electrophile | This compound | The fluorine atoms are the leaving groups. |
| Nucleophile | Aliphatic amines, thiols, alkoxides | The choice of nucleophile will depend on the desired product. |
| Base | K₂CO₃, Cs₂CO₃, NaH, Et₃N | A base is required to deprotonate the nucleophile or the phenolic hydroxyl group of the electrophile, increasing its nucleophilicity. |
| Solvent | DMF, DMSO, NMP, Acetonitrile | Aprotic polar solvents are typically used to solvate the reactants and facilitate the reaction. |
| Temperature | 25 - 150 °C | The reaction temperature will depend on the reactivity of the nucleophile and the substrate. |
| Reaction Time | 2 - 24 hours | Reaction progress should be monitored by TLC or LC-MS. |
| Typical Yield | 60 - 95% | Yields are highly dependent on the specific reactants and conditions used. |
Experimental Protocol: Synthesis of 4-((4-Aminophenyl)amino)-2,6-difluorophenol
This protocol describes a representative SNAr reaction between this compound and p-phenylenediamine.
Materials:
-
This compound
-
p-Phenylenediamine
-
Potassium Carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.45 g, 10 mmol), p-phenylenediamine (1.08 g, 10 mmol), and potassium carbonate (2.76 g, 20 mmol).
-
Solvent Addition: Add 50 mL of anhydrous N,N-dimethylformamide (DMF) to the flask.
-
Reaction: Heat the reaction mixture to 120 °C with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12-18 hours.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into 200 mL of water and extract with ethyl acetate (3 x 100 mL).
-
Washing: Combine the organic layers and wash with water (2 x 100 mL) followed by brine (1 x 100 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the desired product, 4-((4-aminophenyl)amino)-2,6-difluorophenol.
Visualization
The following diagrams illustrate the general signaling pathway for a nucleophilic aromatic substitution reaction and the experimental workflow for the provided protocol.
Caption: General mechanism of a nucleophilic aromatic substitution (SNAr) reaction.
Caption: Experimental workflow for the synthesis of 4-((4-aminophenyl)amino)-2,6-difluorophenol.
References
Application Notes and Protocols for Selective O-Alkylation and O-Acylation of 4-Amino-2,6-difluorophenol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed procedures for the selective alkylation and acylation of the phenolic hydroxyl group of 4-Amino-2,6-difluorophenol. This compound is a valuable building block in medicinal chemistry and drug development, and functionalization of its hydroxyl group allows for the synthesis of a diverse range of derivatives. The key to selective O-functionalization lies in the temporary protection of the more nucleophilic amino group.
Overview of the Synthetic Strategy
The selective O-alkylation and O-acylation of this compound is a multi-step process that involves:
-
N-Protection: The amino group is protected to prevent its reaction with the alkylating or acylating agent. A common and effective method is the formation of a Schiff base (imine) with an aldehyde, such as benzaldehyde.[1][2]
-
O-Alkylation/O-Acylation: The phenolic hydroxyl group of the N-protected intermediate is then alkylated, typically via a Williamson ether synthesis, or acylated to form an ester.[3][4][5][6]
-
N-Deprotection: The protecting group is removed, usually by acid hydrolysis, to yield the desired O-substituted this compound derivative.[1]
This strategic approach ensures high selectivity for the hydroxyl group, leading to the desired products in good yields.
Caption: General workflow for selective O-alkylation/acylation.
Experimental Protocols
N-Protection of this compound
This protocol describes the formation of a Schiff base with benzaldehyde to protect the amino group.
Materials:
-
This compound
-
Benzaldehyde
-
Methanol
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in methanol.
-
Add benzaldehyde (1.0 eq) to the solution.
-
Stir the reaction mixture at room temperature for 1 hour.[1]
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude N-benzylidene-4-amino-2,6-difluorophenol.
-
The crude product can often be used in the next step without further purification. If necessary, it can be recrystallized from ethanol.[1]
O-Alkylation of N-Protected this compound (Williamson Ether Synthesis)
This protocol details the synthesis of 4-alkoxy-3,5-difluoroaniline derivatives.
Materials:
-
N-benzylidene-4-amino-2,6-difluorophenol (from step 2.1)
-
Alkyl halide (e.g., methyl iodide, ethyl bromide) (1.0-1.2 eq)
-
Potassium carbonate (K₂CO₃) or Sodium hydride (NaH) (2.0 eq)[1]
-
Anhydrous acetone or Dimethylformamide (DMF)
-
Round-bottom flask with reflux condenser
-
Heating mantle and magnetic stirrer
-
Celite
Procedure:
-
To a stirred solution of N-benzylidene-4-amino-2,6-difluorophenol (1.0 eq) in anhydrous acetone or DMF, add potassium carbonate (2.0 eq).[1]
-
Add the alkyl halide (1.0-1.2 eq) to the mixture.
-
Reflux the reaction mixture for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).[1]
-
After cooling to room temperature, filter the inorganic precipitate through a pad of Celite and wash the filter cake with the reaction solvent.[1]
-
Concentrate the filtrate under reduced pressure to obtain the crude O-alkylated intermediate.
O-Acylation of N-Protected this compound
This protocol describes the synthesis of 4-acyloxy-3,5-difluoroaniline derivatives.
Materials:
-
N-benzylidene-4-amino-2,6-difluorophenol (from step 2.1)
-
Acyl chloride (e.g., acetyl chloride, benzoyl chloride) (1.0-1.2 eq)
-
Triethylamine (Et₃N) or Pyridine (1.5 eq)
-
Anhydrous dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
Procedure:
-
Dissolve N-benzylidene-4-amino-2,6-difluorophenol (1.0 eq) in anhydrous DCM or THF in a round-bottom flask.
-
Add triethylamine or pyridine (1.5 eq) to the solution and cool the mixture to 0 °C in an ice bath.
-
Slowly add the acyl chloride (1.0-1.2 eq) to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Upon completion, wash the reaction mixture with water, followed by saturated sodium bicarbonate solution, and finally brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude O-acylated intermediate.
N-Deprotection
This protocol describes the removal of the N-benzylidene protecting group.
Materials:
-
Crude O-alkylated or O-acylated intermediate (from step 2.2 or 2.3)
-
Dichloromethane (DCM)
-
1N Hydrochloric acid (HCl)
-
Sodium bicarbonate (NaHCO₃)
-
Separatory funnel
Procedure:
-
Dissolve the crude intermediate in dichloromethane.
-
Add an equal volume of 1N HCl and stir the mixture vigorously for 1 hour at room temperature.[1]
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Neutralize the aqueous layer with solid sodium bicarbonate until the pH is approximately 7-8.[1]
-
Extract the aqueous layer with dichloromethane (3 x volume).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the final product.
-
Purify the product by column chromatography or recrystallization as needed.
Data Presentation
The following tables summarize expected outcomes for the O-alkylation and O-acylation of this compound based on general procedures for aminophenols.[1][2]
Table 1: O-Alkylation of this compound (via N-protection)
| Alkylating Agent | Product Name | Base | Solvent | Reaction Time (h) | Expected Yield (%) |
| Methyl Iodide | 4-Methoxy-3,5-difluoroaniline | K₂CO₃ | Acetone | 12-24 | 75-85 |
| Ethyl Bromide | 4-Ethoxy-3,5-difluoroaniline | K₂CO₃ | Acetone | 12-24 | 70-80 |
| Benzyl Bromide | 4-(Benzyloxy)-3,5-difluoroaniline | K₂CO₃ | DMF | 12-24 | 80-90 |
| Allyl Bromide | 4-(Allyloxy)-3,5-difluoroaniline | K₂CO₃ | Acetone | 12-24 | 70-80 |
Table 2: O-Acylation of this compound (via N-protection)
| Acylating Agent | Product Name | Base | Solvent | Reaction Time (h) | Expected Yield (%) |
| Acetyl Chloride | 4-Amino-2,6-difluorophenyl acetate | Et₃N | DCM | 2-4 | 85-95 |
| Benzoyl Chloride | 4-Amino-2,6-difluorophenyl benzoate | Et₃N | DCM | 2-4 | 80-90 |
Mandatory Visualizations
Caption: Experimental workflow for selective O-alkylation.
Caption: Experimental workflow for selective O-acylation.
References
Application Notes and Protocols: Synthesis of Novel Polymers from 4-Amino-2,6-difluorophenol
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Amino-2,6-difluorophenol is a versatile monomer for the synthesis of novel fluorinated aromatic polymers. The presence of both amino and hydroxyl functional groups, combined with the influence of the fluorine substituents, allows for the creation of polymers with unique properties. These properties, including enhanced thermal stability, specific electronic characteristics, and tailored solubility, make them promising candidates for advanced applications in materials science and drug delivery.
Fluorinated polymers are noted for their chemical idiosyncrasies which are beneficial in biomedical applications, such as stabilizing drug metabolism, increasing lipophilicity, and improving bioavailability. The integration of fluorine atoms into a polymer can lead to a suite of advantages for drug delivery, including hydrophobic characteristics that prevent disruption by lipids or proteins and the stability of the carbon-fluorine bond which can extend the drug's lifecycle.
This document provides detailed application notes and projected experimental protocols for the synthesis of novel polymers from this compound, focusing on oxidative and enzymatic polymerization methods.
Data Presentation: Predicted Properties of Poly(4-amino-2,6-difluorophenylene oxide)
The following table summarizes the anticipated properties of the linear polymer derived from the oxidative polymerization of this compound. These values are projected based on data from analogous fluorinated and amino-substituted aromatic polymers.
| Property | Predicted Value/Range | Rationale & References |
| Thermal Properties | ||
| Glass Transition Temperature (Tg) | 150 - 220 °C | The rigid aromatic backbone and polar C-F bonds are expected to result in a high Tg. Fluorinated poly(phenylene oxide)s have shown high Tg values.[1][2] |
| Decomposition Temperature (Td, 5% weight loss) | > 350 °C | The high strength of the C-F and aromatic C-N bonds contributes to excellent thermal stability.[1][2] |
| Mechanical Properties | ||
| Tensile Strength | 60 - 90 MPa | Aromatic polymers generally exhibit good mechanical strength. |
| Tensile Modulus | 2.5 - 3.5 GPa | The rigid polymer backbone is expected to provide high stiffness. |
| Solubility | ||
| Soluble in polar aprotic solvents (e.g., DMF, DMSO, NMP) | The presence of the amino group is anticipated to enhance solubility in polar organic solvents. | |
| Dielectric Properties | ||
| Dielectric Constant (1 MHz) | 2.8 - 3.5 | Fluorination typically lowers the dielectric constant of polymers.[1][2] |
| Optical Properties | ||
| Refractive Index | 1.55 - 1.65 | Aromatic polymers generally have relatively high refractive indices. |
Experimental Protocols
Two primary methods are proposed for the polymerization of this compound: Oxidative Coupling Polymerization and Enzymatic Polymerization.
Protocol 1: Oxidative Coupling Polymerization of this compound
This protocol describes a projected method for the synthesis of poly(4-amino-2,6-difluorophenylene oxide) via oxidative coupling, a common method for polymerizing substituted phenols.[3]
Materials:
-
This compound (monomer)
-
Copper(I) bromide (CuBr) (catalyst)
-
N,N,N',N'-Tetramethylethylenediamine (TMEDA) (ligand)
-
Toluene (solvent)
-
Methanol (non-solvent for precipitation)
-
Oxygen (oxidant)
-
Hydrochloric acid (HCl), dilute solution
-
Distilled water
Equipment:
-
Three-neck round-bottom flask
-
Magnetic stirrer and stir bar
-
Condenser
-
Gas inlet tube
-
Thermometer
-
Heating mantle
-
Buchner funnel and filter paper
-
Vacuum oven
Procedure:
-
Reaction Setup: Assemble a dry three-neck round-bottom flask equipped with a magnetic stir bar, a condenser, a gas inlet tube, and a thermometer.
-
Reagent Addition: To the flask, add this compound (1 eq.), CuBr (0.05 eq.), and TMEDA (0.05 eq.).
-
Solvent Addition: Add dry toluene to the flask to dissolve the reactants, aiming for a monomer concentration of 10-20% (w/v).
-
Initiation of Polymerization: Begin vigorous stirring and bubble oxygen gas through the solution at a steady rate. Heat the reaction mixture to 60-80 °C.
-
Polymerization: Continue the reaction under an oxygen atmosphere with stirring for 4-8 hours. The viscosity of the solution is expected to increase as the polymerization proceeds.
-
Termination and Precipitation: After the reaction period, cool the mixture to room temperature. Pour the viscous solution into a large excess of methanol containing a small amount of dilute HCl with vigorous stirring to precipitate the polymer.
-
Purification: Collect the precipitated polymer by filtration using a Buchner funnel. Wash the polymer thoroughly with methanol to remove any unreacted monomer and catalyst residues.
-
Drying: Dry the purified polymer in a vacuum oven at 80 °C overnight to a constant weight.
Protocol 2: Enzymatic Polymerization of this compound
This protocol outlines a projected "green" synthesis of poly(this compound) using a peroxidase enzyme as a catalyst. Enzymatic polymerization offers mild reaction conditions and high selectivity.[4]
Materials:
-
This compound (monomer)
-
Horseradish peroxidase (HRP) or Soybean peroxidase (SBP) (enzyme catalyst)
-
Hydrogen peroxide (H₂O₂) (oxidizing agent)
-
Phosphate buffer (pH 7.0)
-
Methanol or Acetone (for precipitation)
-
Distilled water
Equipment:
-
Beaker or Erlenmeyer flask
-
Magnetic stirrer and stir bar
-
pH meter
-
Pipettes
-
Centrifuge and centrifuge tubes
-
Freeze-dryer (lyophilizer)
Procedure:
-
Monomer Solution Preparation: Dissolve this compound in a phosphate buffer (pH 7.0) to a final concentration of 10-50 mM.
-
Enzyme Addition: Add the peroxidase enzyme (e.g., HRP) to the monomer solution with gentle stirring. The enzyme concentration can range from 1-5 mg/mL.
-
Initiation of Polymerization: Slowly add a stoichiometric amount of hydrogen peroxide (H₂O₂) to the reaction mixture dropwise over a period of 1-2 hours while maintaining gentle stirring.
-
Polymerization: Allow the reaction to proceed at room temperature for 12-24 hours. A precipitate of the polymer is expected to form as the reaction progresses.
-
Polymer Isolation: Separate the polymer precipitate from the reaction mixture by centrifugation.
-
Purification: Wash the polymer pellet several times with distilled water to remove the buffer salts and any remaining enzyme. Subsequently, wash with methanol or acetone to remove unreacted monomer and oligomers.
-
Drying: Dry the purified polymer using a freeze-dryer to obtain a fine powder.
Visualizations
The following diagrams illustrate the proposed synthetic pathways and a general experimental workflow.
Caption: Oxidative coupling polymerization of this compound.
Caption: Enzymatic polymerization of this compound.
References
Application Notes and Protocols for the Quantification of 4-Amino-2,6-difluorophenol in a Reaction Mixture
Introduction
4-Amino-2,6-difluorophenol is a crucial intermediate in the synthesis of various pharmaceutical compounds and agrochemicals. Accurate and precise quantification of this analyte in a reaction mixture is essential for process monitoring, yield optimization, and quality control. These application notes provide detailed protocols for the quantitative analysis of this compound using High-Performance Liquid Chromatography (HPLC) with UV detection and Gas Chromatography-Mass Spectrometry (GC-MS).
Analytical Methods Overview
Two primary analytical techniques are recommended for the quantification of this compound:
-
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV Detection: This method is well-suited for routine analysis, offering good selectivity and sensitivity for the quantification of this compound in solution.
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS provides superior sensitivity and specificity, making it an ideal choice for trace-level detection and confirmation. A derivatization step is typically required to enhance the volatility and chromatographic performance of the analyte.[1]
Quantitative Data Summary
The following table summarizes the anticipated quantitative performance of the proposed analytical methods. These values are extrapolated from methods developed for structurally similar compounds and should be confirmed during method validation.[1]
| Parameter | RP-HPLC-UV | GC-MS (with Derivatization) |
| Limit of Detection (LOD) | 0.05 µg/mL | 0.01 µg/mL |
| Limit of Quantification (LOQ) | 0.15 µg/mL | 0.03 µg/mL |
| Linearity Range | 0.15 - 150 µg/mL | 0.03 - 100 µg/mL |
| Correlation Coefficient (r²) | > 0.999 | > 0.999 |
| Precision (%RSD) | < 2% | < 10% |
| Accuracy (% Recovery) | 98 - 102% | 90 - 110% |
Experimental Protocols
Protocol 1: Quantification by RP-HPLC-UV
This protocol is adapted from established methods for similar halogenated phenols.[1][2]
1. Materials and Reagents:
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Deionized water (HPLC grade)
-
Formic acid (≥98%)
-
0.45 µm syringe filters
2. Instrumentation:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
3. Preparation of Solutions:
-
Mobile Phase: Prepare a suitable mixture of acetonitrile and water containing 0.1% formic acid (e.g., 50:50 v/v). The exact ratio may need to be optimized for best separation. Degas the mobile phase before use.
-
Standard Stock Solution: Accurately weigh and dissolve a known amount of this compound reference standard in the mobile phase to prepare a stock solution of 1 mg/mL.
-
Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with the mobile phase to concentrations within the expected linear range.
4. Sample Preparation:
-
Withdraw a representative sample from the reaction mixture.
-
Dilute the sample with the mobile phase to an expected concentration within the linear range of the assay.
-
Filter the diluted sample solution through a 0.45 µm syringe filter prior to injection.
5. Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase: Acetonitrile and Water with 0.1% Formic Acid (e.g., 50:50 v/v)[1][2]
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
UV Detection Wavelength: Determined by measuring the UV spectrum of a standard solution (typically around 280 nm).
6. Data Analysis:
-
Construct a calibration curve by plotting the peak area of the calibration standards against their corresponding concentrations.
-
Determine the concentration of this compound in the sample by interpolating its peak area from the calibration curve.
Caption: Workflow for the quantification of this compound by HPLC-UV.
Protocol 2: Quantification by GC-MS with Derivatization
This protocol is based on methodologies for the analysis of other polar phenolic compounds and requires a derivatization step to improve analyte volatility.[3]
1. Materials and Reagents:
-
This compound reference standard
-
Dichloromethane (GC grade)
-
Pyridine (GC grade)
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Anhydrous sodium sulfate
2. Instrumentation:
-
Gas chromatograph with a mass selective detector (GC-MS)
-
Capillary column suitable for polar compounds (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm)
3. Sample Preparation and Derivatization:
-
Extraction:
-
Withdraw a known volume of the reaction mixture and dilute with deionized water.
-
Adjust the pH to acidic (e.g., pH 2-3) with a suitable acid.
-
Perform a liquid-liquid extraction with a water-immiscible organic solvent like dichloromethane.
-
Collect the organic layer and dry it over anhydrous sodium sulfate.
-
-
Derivatization:
-
Evaporate the solvent from the dried organic extract under a gentle stream of nitrogen.
-
To the dried residue, add 100 µL of pyridine and 100 µL of BSTFA with 1% TMCS.
-
Tightly cap the vial and heat at 70°C for 30 minutes to ensure complete derivatization.[3]
-
Cool the vial to room temperature before injection.
-
4. GC-MS Conditions:
-
Column: DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min
-
Injector Temperature: 250 °C
-
Injection Mode: Splitless (1 µL injection volume)
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 2 minutes
-
Ramp: 10 °C/min to 280 °C
-
Hold: 5 minutes at 280 °C
-
-
MS Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Acquisition Mode: Selected Ion Monitoring (SIM) using characteristic ions of the derivatized analyte.
5. Data Analysis:
-
Prepare calibration standards of this compound and subject them to the same extraction and derivatization procedure.
-
Generate a calibration curve by plotting the peak area of the selected ion against the concentration of the derivatized standards.
-
Quantify the this compound in the sample from the calibration curve.
Caption: Workflow for the quantification of this compound by GC-MS.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-Amino-2,6-difluorophenol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 4-Amino-2,6-difluorophenol synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common and high-yielding method for synthesizing this compound?
A1: The most prevalent and efficient method is the catalytic hydrogenation of 2,6-difluoro-4-nitrophenol. This reaction typically employs a palladium-on-carbon (Pd/C) catalyst in the presence of hydrogen gas, leading to high yields of the desired product.[1] Another documented approach involves the reduction of 2-(benzyloxy)-1,3-difluoro-5-nitrobenzene.[1]
Q2: What are the key factors influencing the yield of the catalytic hydrogenation?
A2: Several factors critically impact the reaction yield, including:
-
Catalyst Quality and Loading: The activity and concentration of the Pd/C catalyst are paramount. Higher catalyst loading can increase the reaction rate, but an optimal amount should be determined experimentally.
-
Hydrogen Pressure: Adequate hydrogen pressure is necessary to drive the reduction.
-
Reaction Temperature: The temperature needs to be controlled to ensure a reasonable reaction rate without promoting side reactions.
-
Solvent System: The choice of solvent (e.g., methanol, ethanol) can affect the solubility of reactants and the catalyst's performance.[1]
-
Substrate Purity: Impurities in the starting material, 2,6-difluoro-4-nitrophenol, can poison the catalyst and reduce the yield.
Q3: How can I monitor the progress of the reaction?
A3: The reaction progress can be monitored by techniques such as Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to observe the disappearance of the starting material and the appearance of the product. For catalytic hydrogenations, monitoring hydrogen uptake can also indicate the reaction's progress.
Q4: Are there any significant side reactions to be aware of?
A4: During the reduction of nitro groups, intermediates such as nitroso and hydroxylamine species can form. These intermediates can sometimes lead to the formation of dimeric byproducts like azoxy and azo compounds, which can affect the final product's purity and yield.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound via catalytic hydrogenation.
| Problem | Potential Cause | Recommended Solution |
| Low or No Product Yield | Inactive or poisoned catalyst. | - Ensure the catalyst is fresh and has been stored properly. - Purify the starting material and solvents to remove potential catalyst poisons. |
| Insufficient hydrogen pressure. | - Check for leaks in the hydrogenation apparatus. - Ensure the hydrogen source is providing adequate and consistent pressure. | |
| Suboptimal reaction temperature. | - Optimize the reaction temperature. A temperature range of 60-70°C is often effective.[1] | |
| Incomplete Reaction | Insufficient reaction time. | - Monitor the reaction using TLC or HPLC and continue until the starting material is consumed. |
| Poor mixing. | - Ensure vigorous stirring to maintain the catalyst in suspension and facilitate contact between reactants. | |
| Catalyst deactivation during the reaction. | - Consider adding a fresh portion of the catalyst if the reaction stalls. | |
| Formation of Colored Impurities | Formation of azoxy or azo byproducts. | - Optimize reaction conditions (e.g., increase hydrogen pressure) to minimize the accumulation of intermediates. |
| Oxidation of the aminophenol product. | - Work up the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. | |
| Difficulty in Product Isolation | Poor precipitation of the product. | - After reaction completion, cool the mixture and adjust the pH to facilitate precipitation. |
| Product loss during filtration. | - Use a fine filter paper or a Celite pad to ensure complete recovery of the product. |
Data Presentation
Table 1: Comparison of Reaction Conditions and Yields for this compound Synthesis
| Starting Material | Catalyst | Solvent | Temperature (°C) | Pressure (MPa) | Reaction Time (h) | Yield (%) | Purity (%) | Reference |
| 2,6-Difluoro-4-nitrophenol | 5% Pd/C | Methanol | 60-70 | 0.3-0.4 | 3-5 | 89.7 | 95.3 | [1] |
| 2,6-Difluoro-4-nitrophenol | 10% Pd/C | Methanol/Water | 60-70 | 0.23-0.3 | Sealed Tube | 90.1 | 95.8 | [1] |
| 2-(Benzyloxy)-1,3-difluoro-5-nitrobenzene | 10% Pd/C | Ethanol | Room Temp. | 1 atm H₂ | Overnight | 95 | - | [1] |
Experimental Protocols
Protocol 1: Synthesis of this compound from 2,6-Difluoro-4-nitrophenol[1]
-
Reaction Setup: To a reaction vessel, add 2,6-difluoro-4-nitrophenol (e.g., 350 g, 2 mol), methanol (e.g., 2 L), and 5% palladium on carbon (e.g., 19 g).
-
Hydrogenation: Seal the vessel and purge with high-purity hydrogen gas. Pressurize the vessel to 0.3-0.4 MPa with hydrogen.
-
Reaction Conditions: Heat the mixture to 60-70°C with stirring. Maintain the reaction for 3-5 hours. If the pressure drops below 0.15 MPa, replenish with hydrogen.
-
Work-up: After the reaction is complete, cool the vessel to room temperature. Carefully vent the hydrogen and open the vessel.
-
Catalyst Removal: Filter the reaction mixture to recover the palladium on carbon catalyst.
-
Product Isolation: Concentrate the filtrate under reduced pressure. The resulting solid can be further purified by distillation under reduced pressure to yield this compound.
Visualizations
Experimental Workflow for this compound Synthesis
Caption: Workflow for the synthesis of this compound.
Troubleshooting Logic for Low Yield
References
Purification of crude 4-Amino-2,6-difluorophenol by recrystallization
Technical Support Center: Purification of 4-Amino-2,6-difluorophenol
This technical support guide provides troubleshooting advice and frequently asked questions for the purification of crude this compound via recrystallization. It is intended for researchers, scientists, and professionals in the field of drug development.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What is the best solvent for recrystallizing this compound?
A1: The ideal solvent for recrystallization is one that dissolves the compound well at high temperatures but poorly at low temperatures[1]. For polar, fluorinated molecules like this compound, which can exhibit strong intermolecular interactions, a systematic approach to solvent selection is necessary[2].
-
Initial Screening: Start with common polar solvents. Given that similar aminophenols can be recrystallized from aqueous solutions and amino compounds can often be dissolved in ethanol/water mixtures, these are good starting points[3]. Test the solubility of a small amount of your crude product in solvents like water, ethanol, methanol, isopropanol, and mixtures such as ethanol/water or toluene.
-
Mixed Solvent Systems: If a single solvent is not effective, a mixed-solvent (binary) system is a good alternative[4]. Dissolve the compound in a minimum amount of a "good" hot solvent (in which it is highly soluble), then add a "poor" hot solvent (in which it is less soluble) dropwise until the solution becomes cloudy. Reheat to clarify and then allow it to cool slowly[4]. Common pairs include ethanol-water and toluene-heptane[1][5].
Q2: After cooling the solution, no crystals have formed. What went wrong?
A2: This is a common issue, often caused by using too much solvent or the solution becoming supersaturated[4][6].
-
Solution 1: Induce Crystallization. If the solution is clear, it may be supersaturated. Try scratching the inside of the flask with a glass rod at the solution's surface to create nucleation sites[6][7]. If you have a small amount of pure product, add a "seed crystal" to initiate crystallization[6].
-
Solution 2: Reduce Solvent Volume. You may have used too much solvent, meaning the solution is not saturated enough for crystals to form even when cold[6][8]. Gently heat the solution to boil off some of the solvent, then allow it to cool again[6].
-
Solution 3: Further Cooling. If crystals still do not form at room temperature, try cooling the flask in an ice-water bath.
Q3: The compound has dissolved, but an oil is forming instead of crystals upon cooling. How can I fix this?
A3: This phenomenon, known as "oiling out," occurs when the solid separates from the solution at a temperature above its melting point or when the solution is highly impure or cools too rapidly[4][6].
-
Solution 1: Reheat and Add More Solvent. Heat the solution until the oil fully redissolves. Add a small amount of additional hot solvent to decrease the saturation point and then allow the solution to cool much more slowly[4][6].
-
Solution 2: Slow Down the Cooling Process. Rapid cooling encourages oil formation[4]. Insulate the flask by placing it on a wooden block or several paper towels and cover it to allow for slow cooling to room temperature before any further cooling in an ice bath[7].
-
Solution 3: Modify the Solvent System. The boiling point of your solvent might be too high relative to the compound's melting point[6]. Consider a different solvent or solvent mixture with a lower boiling point[4].
Q4: The yield of my recrystallized this compound is very low. What are the potential causes?
A4: A low recovery is a frequent problem in recrystallization. The yield can never be 100% as the compound will have some finite solubility even in the cold solvent[1][8].
-
Cause 1: Excessive Solvent. Using too much solvent is the most common reason for low yield, as a significant amount of the product will remain dissolved in the mother liquor[1][6][8].
-
Cause 2: Premature Crystallization. If performing a hot filtration to remove insoluble impurities, the product may have crystallized on the filter paper or in the funnel stem. Ensure the filtration apparatus is pre-heated.
-
Cause 3: Inefficient Washing. Washing the collected crystals with solvent that is not ice-cold or using too much washing solvent can redissolve a portion of your product[8].
-
Cause 4: Inherent Solubility. The compound may be too soluble in the chosen solvent even at low temperatures. Re-evaluate your choice of solvent.
Q5: My final product is discolored (e.g., brown or yellow). How can I remove the colored impurities?
A5: Discoloration is typically due to the presence of high-molecular-weight, colored impurities or oxidation. Aminophenols can be susceptible to oxidation[9].
-
Solution 1: Activated Carbon. Add a very small amount of activated carbon (charcoal) to the hot solution before filtration. The carbon will adsorb the colored impurities. Use sparingly, as it can also adsorb your desired product, reducing the yield[10].
-
Solution 2: Use of a Reducing Agent. For aminophenols, discoloration can arise from oxidation. Performing the purification under an inert atmosphere (e.g., nitrogen) can help[3]. Additionally, adding a small amount of a reducing agent like sodium hydrosulfite or sodium bisulfite to the solution can prevent the formation of color bodies[3].
Quantitative Data Summary
The purity of this compound can vary based on its synthesis and purification. The following table summarizes available data.
| Parameter | Value | Source / Notes |
| Purity (Post-Synthesis) | 95.3% - 95.8% | Purity of crude product obtained after hydrogenation of the nitro precursor[11]. |
| Purity (Commercial) | ≥96% | For the hydrochloride (HCl) salt of the compound[12]. |
| Purity (Commercial) | 98% | For the free base form[13]. |
| Melting Point | 147 - 150 °C | Note: This is for the related compound 4-Amino-3,5-difluorophenol[14]. |
| Melting Point | 189 - 190 °C | Note: This is for the related compound 5-Amino-2,4-difluorophenol[15]. |
Experimental Protocol: Recrystallization of this compound
This protocol outlines a general procedure. The ideal solvent system should be determined empirically beforehand. An ethanol/water mixture is used here as an illustrative example.
Materials:
-
Crude this compound
-
Ethanol (95%)
-
Deionized Water
-
Activated Carbon (optional)
-
Sodium Hydrosulfite (optional)
-
Erlenmeyer flasks, heating mantle/hot plate, condenser, Buchner funnel, filter paper, vacuum flask.
Procedure:
-
Dissolution:
-
Place the crude this compound in an appropriately sized Erlenmeyer flask.
-
Add the minimum amount of hot ethanol required to just dissolve the solid at its boiling point. Add the solvent in small portions, allowing the solution to return to a boil between additions.
-
Safety Note: Perform this step in a fume hood and use a boiling stick or magnetic stirrer to ensure smooth boiling.
-
-
Decolorization (Optional):
-
If the solution is colored, remove it from the heat and add a very small amount of activated carbon.
-
To prevent oxidation, a small amount of sodium hydrosulfite can also be added[3].
-
Reheat the solution to boiling for a few minutes.
-
-
Hot Filtration (if carbon or insoluble impurities are present):
-
Pre-heat a second Erlenmeyer flask and a filter funnel (gravity or vacuum).
-
Filter the hot solution quickly to remove the activated carbon and any other insoluble impurities. This step prevents premature crystallization.
-
-
Crystallization:
-
If using a mixed solvent system, add hot deionized water dropwise to the hot ethanol solution until it becomes faintly cloudy (the cloud point). Add a drop or two of hot ethanol to redissolve the precipitate.
-
Cover the flask with a watch glass and allow it to cool slowly and undisturbed to room temperature. Slow cooling is crucial for the formation of large, pure crystals[4].
-
Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize crystal formation.
-
-
Isolation of Crystals:
-
Collect the crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of ice-cold ethanol/water mixture to rinse away any remaining soluble impurities[8].
-
Continue to draw air through the crystals on the filter paper for several minutes to help dry them.
-
-
Drying:
-
Transfer the purified crystals to a watch glass and allow them to air dry, or dry them in a vacuum oven at a temperature well below the compound's melting point.
-
Visualizations
Experimental Workflow
Caption: Workflow for the recrystallization of this compound.
Troubleshooting Guide
Caption: Decision tree for troubleshooting common recrystallization issues.
References
- 1. web.mnstate.edu [web.mnstate.edu]
- 2. benchchem.com [benchchem.com]
- 3. US4870209A - Process for purifying crude 4-aminophenol - Google Patents [patents.google.com]
- 4. benchchem.com [benchchem.com]
- 5. Tips & Tricks [chem.rochester.edu]
- 6. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. people.chem.umass.edu [people.chem.umass.edu]
- 9. researchgate.net [researchgate.net]
- 10. reddit.com [reddit.com]
- 11. This compound synthesis - chemicalbook [chemicalbook.com]
- 12. calpaclab.com [calpaclab.com]
- 13. chemcd.com [chemcd.com]
- 14. fishersci.com [fishersci.com]
- 15. file.medchemexpress.com [file.medchemexpress.com]
Troubleshooting side reactions in the synthesis of 4-Amino-2,6-difluorophenol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the challenges associated with the synthesis of 4-Amino-2,6-difluorophenol.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most prevalent and well-documented method for synthesizing this compound is the catalytic hydrogenation of 4-nitro-2,6-difluorophenol. This reaction typically employs a palladium-on-carbon (Pd/C) catalyst in the presence of hydrogen gas.[1] An alternative route involves the reduction of 2-(benzyloxy)-1,3-difluoro-5-nitrobenzene, followed by deprotection of the benzyl group.[1]
Q2: What are the typical yields and purities I can expect for this synthesis?
A2: Reported yields for the catalytic reduction of 4-nitro-2,6-difluorophenol are generally high, often in the range of 90-95%.[1] The purity of the final product is also typically high, with reports of 95% or greater after purification.[1]
Q3: How can I monitor the progress of the reaction?
A3: The progress of the reduction of 4-nitro-2,6-difluorophenol can be effectively monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). A successful reaction will show the consumption of the starting material and the appearance of the product spot or peak with a different retention factor/time.
Q4: What are the main safety precautions to consider during this synthesis?
A4: The catalytic hydrogenation should be carried out in a well-ventilated fume hood using appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Hydrogen gas is flammable and should be handled with care, ensuring there are no ignition sources nearby. Palladium catalysts can be pyrophoric, especially when dry and exposed to air. Handle the catalyst under an inert atmosphere or as a wet paste.
Troubleshooting Guide
Issue 1: Incomplete or Slow Reaction
Q: My reaction is proceeding very slowly, or the starting material is not fully consumed. What could be the cause?
A: Incomplete or sluggish reactions are a common hurdle in the catalytic reduction of aromatic nitro compounds. Several factors can contribute to this issue:
-
Catalyst Activity: The palladium catalyst may be old, deactivated, or of poor quality. Ensure you are using a fresh, high-quality catalyst. If you suspect catalyst deactivation, consider increasing the catalyst loading.
-
Hydrogen Pressure: The pressure of the hydrogen gas may be insufficient. While some reductions proceed at atmospheric pressure, others may require higher pressures to achieve a reasonable rate.[1]
-
Solubility: The starting material, 4-nitro-2,6-difluorophenol, may have poor solubility in the chosen solvent. Ensure the starting material is fully dissolved. Using a co-solvent system might improve solubility.
-
Temperature: While many hydrogenations are run at room temperature, gentle heating can sometimes increase the reaction rate. However, be cautious as higher temperatures can also promote side reactions.[1]
Issue 2: Formation of Side Products and Impurities
Q: I am observing unexpected spots on my TLC plate or peaks in my HPLC chromatogram. What are the likely side products?
A: The reduction of aromatic nitro compounds can sometimes lead to the formation of several side products. The most common impurities include:
-
Nitroso and Azoxy Intermediates: The reduction of a nitro group proceeds in a stepwise manner. Incomplete reduction can lead to the formation of nitroso and azoxy intermediates. These impurities are often colored and can be difficult to remove.
-
Dehalogenation: In some cases, catalytic hydrogenation can lead to the cleavage of carbon-halogen bonds. This would result in the formation of mono-fluorinated or non-fluorinated aminophenol byproducts.
-
Isomeric Impurities: If the starting material, 4-nitro-2,6-difluorophenol, was synthesized by nitration of 2,6-difluorophenol, there is a possibility of contamination with other nitrated isomers which would then be carried through to the final product.
Issue 3: Difficulty in Product Purification
Q: My final product has a low purity even after the reaction is complete. How can I effectively purify this compound?
A: Achieving high purity often requires a dedicated purification step. Here are some common strategies:
-
Recrystallization: This is a powerful technique for removing small amounts of impurities. The choice of solvent is critical. A solvent system should be identified where the product has high solubility at elevated temperatures and low solubility at room temperature or below, while the impurities remain soluble.
-
Acid-Base Extraction: As an aminophenol, the product has both acidic (phenolic hydroxyl) and basic (amino) functional groups. This property can be exploited for purification. By adjusting the pH of an aqueous solution containing the crude product, it can be selectively extracted into an organic solvent, leaving behind impurities with different acidity/basicity.
-
Column Chromatography: For difficult separations, silica gel column chromatography can be employed. A suitable eluent system will need to be developed to effectively separate the desired product from the impurities.
-
Distillation: The product can be purified by distillation under reduced pressure.[1]
Data Presentation
Table 1: Comparison of Reaction Conditions for the Synthesis of this compound
| Parameter | Method 1 | Method 2 |
| Starting Material | 4-nitro-2,6-difluorophenol | 2-(benzyloxy)-1,3-difluoro-5-nitrobenzene |
| Catalyst | 5% or 10% Pd/C | 10% Pd/C |
| Solvent | Methanol | Ethanol |
| Temperature | 60-70 °C | Room Temperature |
| Pressure | 0.3-0.4 MPa | 1 atm |
| Yield | 89.7% (with 5% Pd/C), 90.1% (with 10% Pd/C) | 95% |
| Purity | 95.3% (with 5% Pd/C), 95.8% (with 10% Pd/C) | Not specified |
| Reference | [1] | [1] |
Experimental Protocols
Protocol 1: Synthesis of this compound by Catalytic Hydrogenation
This protocol is based on a general procedure for the reduction of 4-nitro-2,6-difluorophenol.[1]
Materials:
-
4-nitro-2,6-difluorophenol
-
10% Palladium on activated carbon (Pd/C)
-
Methanol
-
Hydrogen gas
-
Inert gas (Nitrogen or Argon)
-
Filtration aid (e.g., Celite®)
Procedure:
-
In a suitable hydrogenation vessel, dissolve 4-nitro-2,6-difluorophenol in methanol.
-
Carefully add 10% Pd/C to the solution under a stream of inert gas.
-
Seal the reaction vessel and purge it several times with hydrogen gas.
-
Pressurize the vessel with hydrogen to the desired pressure (e.g., 0.3-0.4 MPa).
-
Stir the reaction mixture vigorously at the desired temperature (e.g., 60-70 °C).
-
Monitor the reaction progress by TLC or HPLC until the starting material is completely consumed.
-
Once the reaction is complete, cool the vessel to room temperature and carefully vent the hydrogen gas, replacing it with an inert gas.
-
Filter the reaction mixture through a pad of Celite® to remove the catalyst. Wash the filter cake with methanol.
-
Combine the filtrate and washings and concentrate under reduced pressure to obtain the crude this compound.
-
Further purify the crude product by recrystallization or distillation.
Protocol 2: Purification of this compound by Recrystallization
Materials:
-
Crude this compound
-
A suitable solvent or solvent system (e.g., ethanol/water, toluene)
-
Activated carbon (optional, for decolorization)
Procedure:
-
Dissolve the crude this compound in a minimal amount of the chosen hot solvent.
-
If the solution is colored, add a small amount of activated carbon and heat for a short period.
-
Hot filter the solution to remove the activated carbon and any insoluble impurities.
-
Allow the filtrate to cool slowly to room temperature to induce crystallization.
-
For maximum recovery, cool the mixture in an ice bath.
-
Collect the crystals by vacuum filtration and wash them with a small amount of the cold recrystallization solvent.
-
Dry the purified crystals under vacuum.
Mandatory Visualization
Caption: Synthetic workflow for this compound.
Caption: Potential side reactions in the synthesis.
Caption: Troubleshooting decision tree for synthesis issues.
References
Optimizing temperature and pressure for the hydrogenation of the nitro group
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the temperature and pressure for the catalytic hydrogenation of nitro groups.
Troubleshooting Guide
This guide addresses common issues encountered during the hydrogenation of nitro groups, offering potential causes and solutions to streamline your experimental workflow.
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Conversion | Inactive Catalyst: Catalyst may be old, improperly stored, or poisoned by impurities in the starting material, solvent, or hydrogen gas (e.g., sulfur compounds).[1][2] | - Use a fresh, high-quality catalyst from a reliable source. - Ensure proper handling and storage of the catalyst under an inert atmosphere.[2] - Purify starting materials and solvents to remove potential catalyst poisons.[2] - Increase the catalyst loading incrementally.[2] |
| Insufficient Hydrogen Pressure: The hydrogen pressure may be too low to drive the reaction efficiently.[2] | - Check for leaks in the hydrogenation apparatus. - Gradually increase the hydrogen pressure within the safety limits of your equipment. For many lab-scale reactions, pressures from atmospheric to 100 bar may be employed. | |
| Low Reaction Temperature: The reaction may have a significant activation energy that is not being overcome at the current temperature.[2] | - Gradually increase the reaction temperature. A common range is 20-80°C, but some reactions may require higher temperatures.[3] - Be aware that nitro group hydrogenations are highly exothermic, and appropriate cooling should be available to prevent runaway reactions.[3][4] | |
| Poor Mass Transfer: In heterogeneous catalysis, inefficient mixing can limit the contact between the substrate, catalyst, and hydrogen.[2] | - Increase the stirring rate to ensure the catalyst is well-suspended in the reaction mixture.[2] | |
| Formation of Side Products (e.g., azo, azoxy, hydroxylamine) | Incomplete Reduction: Reaction conditions may not be sufficient to drive the reaction to the desired amine product, leading to the accumulation of intermediates.[5] | - Increase hydrogen pressure and/or reaction temperature. - Increase catalyst loading. - Prolong the reaction time. - Consider the addition of a vanadium compound to the reaction, which can help prevent the accumulation of hydroxylamine intermediates.[6][7] |
| Catalyst Selectivity: The chosen catalyst may not be optimal for the specific substrate, leading to side reactions. | - Screen different catalysts (e.g., Pd/C, Pt/C, Raney Nickel). For substrates with other reducible functional groups, a more selective catalyst may be required.[1] | |
| Dehalogenation (for halogenated nitroarenes) | Harsh Reaction Conditions: High temperatures and pressures can sometimes lead to the cleavage of carbon-halogen bonds. | - Use a milder catalyst, such as Raney Nickel, which is often preferred for substrates where dehalogenation is a concern.[1] - Optimize for the lowest effective temperature and pressure. |
Frequently Asked Questions (FAQs)
Q1: What are the typical starting points for temperature and pressure in a nitro group hydrogenation?
A1: For many substrates, a good starting point is room temperature (20-25°C) and a hydrogen pressure of 1-4 atmospheres (atm).[1] However, the optimal conditions are highly substrate-dependent. It is often recommended to start with milder conditions and gradually increase the temperature and pressure if the reaction is sluggish.
Q2: How does temperature generally affect the rate and selectivity of the reaction?
A2: Increasing the temperature generally increases the reaction rate. However, excessively high temperatures can lead to a decrease in selectivity and the formation of byproducts due to over-reduction or side reactions.[1] The hydrogenation of nitro compounds is a highly exothermic process, so careful temperature control is crucial to prevent runaway reactions.[3][4]
Q3: What is the effect of hydrogen pressure on the reaction?
A3: Higher hydrogen pressure typically leads to a faster reaction rate by increasing the concentration of hydrogen on the catalyst surface.[2] For substrates that are difficult to reduce, increasing the pressure can significantly improve the conversion to the desired amine.
Q4: My reaction is stalled and not going to completion. What should I do?
A4: First, ensure your catalyst is active and has not been poisoned. If the catalyst is fine, consider incrementally increasing the hydrogen pressure and/or temperature. Poor solubility of the starting material can also stall a reaction; ensure you are using an appropriate solvent system.[2]
Q5: I am observing the formation of colored impurities in my reaction mixture. What are they and how can I avoid them?
A5: Colored impurities are often the result of side reactions that produce azo or azoxy compounds, which arise from the condensation of reaction intermediates.[6][7] To minimize these, ensure complete reduction by optimizing temperature, pressure, and reaction time. The addition of catalytic amounts of vanadium compounds has been shown to prevent the accumulation of hydroxylamine intermediates, which can lead to these colored byproducts.[6][7]
Q6: Are there any safety concerns I should be aware of when performing nitro group hydrogenations?
A6: Yes, there are significant safety considerations. The hydrogenation of nitro compounds is a highly exothermic reaction, which can lead to a rapid increase in temperature and pressure if not controlled.[3][4] It is crucial to have adequate cooling and to monitor the reaction closely. Additionally, hydrogen gas is highly flammable and forms explosive mixtures with air. Ensure your equipment is properly set up and purged with an inert gas before introducing hydrogen. Some catalysts, like Raney Nickel, can be pyrophoric and must be handled with care under an inert atmosphere.[2]
Data Presentation
The following tables provide a summary of quantitative data for the hydrogenation of various nitroarenes under different temperature and pressure conditions.
Table 1: Effect of Temperature and Pressure on the Hydrogenation of Nitrobenzene with a Pd/C Catalyst
| Substrate | Catalyst | Temperature (°C) | Pressure (bar) | Time (h) | Conversion (%) | Aniline Selectivity (%) | Reference |
| Nitrobenzene | 5% Pd/C | 30 | 1 | 2 | >99 | >99 | [3] |
| Nitrobenzene | 5% Pd/C | 50 | 1 | 1 | >99 | >99 | [3] |
| Nitrobenzene | 5% Pd/C | 30 | 10 | 1 | >99 | >99 | [3] |
| Nitrobenzene | 5% Pd/C | 50 | 10 | 0.5 | >99 | >99 | [3] |
Table 2: Hydrogenation of Substituted Nitroarenes with Different Catalysts
| Substrate | Catalyst | Temperature (°C) | Pressure (bar H₂) | Solvent | Yield (%) | Reference |
| 4-Nitrotoluene | 10% Pd/C | 25 | 1 | Ethanol | 98 | [8] |
| 4-Chloronitrobenzene | Raney Ni | 25 | 3 | Methanol | 95 | [1] |
| 2-Nitrophenol | 5% Pt/C | 70 | 50 | Acetic Acid | 92 | [9] |
| 3-Nitroaniline | 5% Rh/C | 80 | 20 | Ethanol | 96 | [9] |
Experimental Protocols
Protocol 1: General Procedure for Catalytic Hydrogenation of a Nitroarene using Pd/C and Hydrogen Gas
-
Apparatus Setup: Assemble a hydrogenation apparatus consisting of a reaction flask equipped with a magnetic stir bar, a gas inlet adapter connected to a hydrogen source (e.g., a balloon or a gas cylinder with a regulator), and a vacuum/inert gas line.
-
Charging the Reactor: To the reaction flask, add the nitroarene substrate and a suitable solvent (e.g., ethanol, methanol, ethyl acetate).
-
Inerting the System: Seal the flask and purge the system by evacuating and backfilling with an inert gas (e.g., nitrogen or argon) at least three times to remove all oxygen.
-
Catalyst Addition: Under a positive pressure of inert gas, carefully add the Pd/C catalyst (typically 1-10 mol% of palladium).
-
Hydrogenation: Evacuate the inert gas and introduce hydrogen to the desired pressure. For atmospheric pressure reactions, a hydrogen-filled balloon is sufficient. For higher pressures, use a regulated hydrogen cylinder.
-
Reaction: Stir the reaction mixture vigorously at the desired temperature. Monitor the reaction progress by techniques such as TLC, GC, or HPLC. Hydrogen uptake can also be monitored in a pressure-rated system.
-
Work-up: Once the reaction is complete, carefully vent the excess hydrogen and purge the system with an inert gas.
-
Catalyst Removal: Filter the reaction mixture through a pad of celite to remove the catalyst. Caution: The used catalyst can be pyrophoric and should be kept wet with solvent during filtration and disposed of properly.
-
Isolation: Concentrate the filtrate under reduced pressure to obtain the crude amine product, which can be further purified by crystallization, distillation, or chromatography as required.
Protocol 2: General Procedure for Catalytic Hydrogenation using Raney® Nickel
-
Catalyst Preparation: Commercially available Raney® Nickel is typically supplied as a slurry in water. Before use, carefully decant the water and wash the catalyst with the chosen reaction solvent under an inert atmosphere. Caution: Raney® Nickel is pyrophoric and must be handled with extreme care, avoiding exposure to air.
-
Reaction Setup: In a reaction vessel purged with an inert gas, add the nitroarene substrate and the reaction solvent.
-
Catalyst Addition: Carefully add the washed Raney® Nickel slurry to the reaction mixture under a stream of inert gas.
-
Hydrogenation: Seal the reactor, purge with inert gas, and then purge with hydrogen gas. Pressurize the reactor to the desired hydrogen pressure (e.g., 1-5 MPa) and heat to the desired temperature (e.g., 50-150°C) with vigorous stirring.
-
Monitoring and Work-up: Monitor the reaction by observing hydrogen uptake and by analytical techniques. Upon completion, cool the reactor, vent the hydrogen, and purge with inert gas.
-
Catalyst Removal and Product Isolation: The catalyst can be removed by filtration through celite under an inert atmosphere or by magnetic decantation if applicable. The product is then isolated from the filtrate by solvent removal and purified as necessary.
Visualizations
Caption: A typical experimental workflow for the catalytic hydrogenation of a nitro group.
Caption: A logic diagram for troubleshooting low conversion in nitro group hydrogenation.
References
- 1. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 2. benchchem.com [benchchem.com]
- 3. mt.com [mt.com]
- 4. Nitro Reduction - Wordpress [reagents.acsgcipr.org]
- 5. benchchem.com [benchchem.com]
- 6. EP0825979B1 - Process for the catalytic hydrogenation of aromatic nitro compounds - Google Patents [patents.google.com]
- 7. WO1996036597A1 - Process for the catalytic hydrogenation of aromatic nitro compounds - Google Patents [patents.google.com]
- 8. benchchem.com [benchchem.com]
- 9. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]
Catalyst selection and recovery in 4-Amino-2,6-difluorophenol synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on catalyst selection and recovery for the synthesis of 4-Amino-2,6-difluorophenol. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to assist in your experimental work.
Troubleshooting Guides
This section addresses common issues encountered during the catalytic hydrogenation of 4-nitro-2,6-difluorophenol or its precursors to synthesize this compound.
Issue 1: Slow or Incomplete Reaction
| Potential Cause | Troubleshooting Steps |
| Insufficient Catalyst Activity | - Age and Storage: Catalysts, particularly Palladium on Carbon (Pd/C), can lose activity over time if not stored properly under an inert atmosphere. Use a fresh batch of catalyst if deactivation is suspected.[1] - Inadequate Loading: The amount of catalyst may be too low for the reaction scale. Incrementally increase the catalyst loading (e.g., from 5 mol% to 10 mol%).[1] |
| Catalyst Poisoning | - Impurity Analysis: Impurities in the starting material, solvents, or hydrogen gas can poison the catalyst. Sulfur and certain nitrogen compounds are common poisons for palladium catalysts.[1][2][3] Ensure high-purity reagents and solvents. - Purification: If impurities are suspected in the starting nitro compound, consider purification by recrystallization or chromatography before the hydrogenation step.[1] |
| Poor Mass Transfer | - Agitation: In heterogeneous catalysis, efficient stirring is crucial for contact between the substrate, catalyst, and hydrogen. Increase the stirring rate to ensure the catalyst is well-suspended.[1][2] - Hydrogen Pressure: While many reductions can proceed at atmospheric pressure, some substrates may require higher hydrogen pressure to achieve a reasonable reaction rate.[2] Ensure your system is maintaining the target pressure.[1] |
| Sub-optimal Reaction Conditions | - Temperature: The reaction may require heating to overcome the activation energy. While some hydrogenations occur at room temperature, temperatures between 60-70°C have been reported for this synthesis.[4] However, excessive heat can lead to side reactions.[2] - Solvent Choice: Protic solvents like methanol or ethanol are commonly used and can facilitate the reaction.[2][4] Ensure the starting material is fully dissolved in the chosen solvent. |
| Product Inhibition | The amine product can sometimes adsorb onto the catalyst surface, blocking active sites and slowing the reaction.[1] This may be observed as the reaction progresses. Increasing catalyst loading may help mitigate this effect. |
Issue 2: Formation of Side Products and Low Selectivity
| Potential Cause | Troubleshooting Steps |
| Incomplete Reduction | The formation of hydroxylamine, azo, or azoxy impurities can occur with a poorly performing or poisoned catalyst.[1] Address potential catalyst deactivation as described in "Issue 1". |
| Dehalogenation | Reductive dehalogenation can be a concern with halogenated nitroarenes, especially with catalysts like Raney Nickel.[5] While Pd/C is generally selective, harsh conditions (high temperature or pressure) can promote this side reaction.[6] Consider milder reaction conditions. |
| Reaction with Other Functional Groups | Pd/C can reduce other functional groups.[5] If your substrate has other reducible moieties, a more chemoselective catalyst might be necessary, or protection of those groups may be required. |
Frequently Asked Questions (FAQs)
Catalyst Selection
-
Q1: What is the most common catalyst for the synthesis of this compound?
-
Q2: Are there alternative catalysts to Pd/C for this reduction?
-
A2: Yes, other catalysts can be used for nitro group reductions, although they may have different selectivities. These include Raney Nickel, iron (Fe) in acidic media, zinc (Zn) in acidic media, and tin(II) chloride (SnCl2).[5][7] For substrates with halogens, Raney Nickel might increase the risk of dehalogenation.[5]
-
Catalyst Handling and Recovery
-
Q3: What are the key safety precautions when handling Pd/C?
-
A3: Used Pd/C catalyst can be pyrophoric, meaning it can ignite spontaneously when exposed to air, especially when dry.[8][9] It is crucial to keep the catalyst wet with solvent at all times during handling and filtration.[1] Perform filtration in a well-ventilated fume hood and purge the reaction vessel with an inert gas like nitrogen before and after the reaction.[10]
-
-
Q4: How is the Pd/C catalyst typically recovered after the reaction?
-
Q5: Can the recovered Pd/C catalyst be reused?
-
Q6: Is it possible to regenerate a deactivated Pd/C catalyst?
Reaction Troubleshooting
-
Q7: How can I tell if my catalyst is poisoned?
-
A7: Signs of catalyst poisoning include a significant decrease in the rate of hydrogen uptake, the reaction stalling before completion, or the formation of side products from incomplete reduction.[1]
-
-
Q8: My reaction is not going to completion. What should I check first?
-
A8: First, ensure your hydrogen supply is adequate and that there are no leaks in your system. Then, consider the possibility of catalyst deactivation or poisoning. Using a fresh batch of catalyst and ensuring the purity of your starting materials and solvents are good starting points for troubleshooting.[1][2]
-
Data Presentation
Table 1: Catalyst Performance in this compound Synthesis
| Catalyst | Substrate | Solvent | Temperature (°C) | Pressure | Yield (%) | Purity (%) | Reference |
| 5% Pd/C | 4-nitro-2,6-difluorophenol | Methanol | 60-70 | 0.3-0.4 MPa | 89.7 | 95.3 | [4] |
| 10% Pd/C | 4-nitro-2,6-difluorophenol | Methanol/Water | 60-70 | ~0.3-0.4 MPa | 90.1 | 95.8 | [4] |
| 10% Pd/C | 2-(benzyloxy)-1,3-difluoro-5-nitrobenzene | Ethanol | Room Temp. | 1 atm | 95 | Not specified | [4] |
Table 2: General Comparison of Catalysts for Nitro Group Reduction
| Catalyst | Advantages | Disadvantages |
| Pd/C | High activity and selectivity, easy to handle (as a solid), simple recovery by filtration. | Susceptible to poisoning by sulfur and other impurities, can be pyrophoric after use, potential for dehalogenation under harsh conditions.[2][5][8] |
| Raney Nickel | Effective for nitro group reduction. | Often pyrophoric and requires careful handling, may promote dehalogenation of aromatic halides.[2][5] |
| Fe in Acid | Mild, cost-effective, and tolerant of many functional groups. | Stoichiometric amounts of iron are required, leading to significant metal waste and potentially difficult workup to remove iron salts.[5][7][12] |
| SnCl₂ | Mild and selective for reducing nitro groups in the presence of other reducible groups. | Stoichiometric reagent, workup can be complicated by the formation of tin salts.[5][7] |
Experimental Protocols
Protocol 1: Catalytic Hydrogenation of 4-nitro-2,6-difluorophenol using Pd/C
This protocol is a general guideline based on reported procedures.[4]
Materials:
-
4-nitro-2,6-difluorophenol
-
5% or 10% Palladium on Carbon (Pd/C)
-
Methanol (reagent grade)
-
Hydrogen gas (high purity)
-
Nitrogen gas (for inerting)
-
Celite® or other filter aid
Equipment:
-
Hydrogenation reactor (e.g., Parr shaker or a round-bottom flask suitable for hydrogenation)
-
Magnetic stirrer and stir bar
-
Gas inlet/outlet adapter
-
Hydrogen balloon or a regulated hydrogen gas cylinder
-
Büchner funnel and filter flask
Procedure:
-
Inerting the Reaction Vessel:
-
Place a magnetic stir bar in a dry hydrogenation reactor.
-
In a fume hood, purge the reactor with nitrogen gas for 10-15 minutes to establish an inert atmosphere.[13]
-
-
Adding Catalyst and Substrate:
-
Under a gentle stream of nitrogen, carefully add the Pd/C catalyst (e.g., 5-10 wt% relative to the substrate) to the reactor.
-
Dissolve the 4-nitro-2,6-difluorophenol in methanol and add the solution to the reactor.
-
-
Hydrogenation:
-
Seal the reactor.
-
Carefully evacuate the reactor and backfill with hydrogen gas. Repeat this purge cycle 3-5 times to ensure the atmosphere is fully replaced with hydrogen.[13]
-
Pressurize the reactor to the desired pressure (e.g., 0.3-0.4 MPa or use a hydrogen balloon for atmospheric pressure).
-
Begin vigorous stirring.
-
If necessary, heat the reaction mixture to the target temperature (e.g., 60-70°C).
-
Monitor the reaction progress by observing the uptake of hydrogen (pressure drop) or by analytical methods like TLC or LC-MS on carefully taken aliquots (after stopping the reaction and purging with nitrogen).
-
-
Work-up:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Carefully vent the excess hydrogen and purge the reactor thoroughly with nitrogen gas.[13]
-
Catalyst Filtration (Critical Safety Step): Prepare a pad of Celite® in a Büchner funnel and wet it with methanol. Under a nitrogen atmosphere if possible, filter the reaction mixture through the Celite® pad to remove the Pd/C catalyst. Caution: The filtered catalyst must be kept wet with solvent as it can be pyrophoric upon drying.[1]
-
Wash the filter cake with additional methanol.
-
The combined filtrate can then be concentrated under reduced pressure to yield the crude this compound, which can be further purified if necessary.
-
Mandatory Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. This compound synthesis - chemicalbook [chemicalbook.com]
- 5. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 6. Selective Reduction of Halogenated Nitroarenes with Hydrazine Hydrate in the Presence of Pd/C - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. scribd.com [scribd.com]
- 9. chem.wisc.edu [chem.wisc.edu]
- 10. ehs.stanford.edu [ehs.stanford.edu]
- 11. researchgate.net [researchgate.net]
- 12. Nitro Reduction - Wordpress [reagents.acsgcipr.org]
- 13. benchchem.com [benchchem.com]
Preventing oxidation of 4-Amino-2,6-difluorophenol during workup
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the oxidation of 4-Amino-2,6-difluorophenol during experimental workup.
Frequently Asked Questions (FAQs)
Q1: My isolated this compound is discolored (e.g., pink, brown, or black). What is the cause?
A1: Discoloration of this compound is a common issue primarily caused by oxidation.[1] When exposed to atmospheric oxygen, especially in the presence of light, high pH, elevated temperatures, or metal ions, aminophenols can oxidize to form highly colored quinoneimine intermediates, which can further polymerize into darker products.[1]
Q2: What are the primary factors that accelerate the oxidation of this compound?
A2: Several factors can significantly accelerate the oxidation process:
-
Atmospheric Oxygen: Direct contact with air is the main driver of oxidation.
-
Light: Exposure to light, particularly UV light, can initiate and propagate oxidative reactions.
-
Elevated Temperature: Higher temperatures increase the rate of chemical reactions, including oxidation.
-
High pH (Alkaline Conditions): Alkaline environments can deprotonate the phenolic hydroxyl group, making the compound more susceptible to oxidation.[1]
-
Metal Ions: Trace amounts of metal ions, such as copper (Cu²⁺) or iron (Fe³⁺), can act as powerful catalysts for the oxidation process.[2]
Q3: How does the fluorine substitution in this compound affect its stability against oxidation?
A3: The presence of two electron-withdrawing fluorine atoms at the ortho-positions to the hydroxyl group is expected to increase the oxidation potential of the molecule. This makes this compound likely more resistant to oxidation compared to the non-fluorinated 4-aminophenol. A study on the related compound amodiaquine showed that 2',6'-difluoro substitution resulted in a significantly higher oxidation potential and greater resistance to bioactivation.[3]
Q4: What are the recommended storage conditions for this compound to minimize oxidation?
A4: To ensure long-term stability, this compound should be stored in a tightly sealed, opaque container under an inert atmosphere (e.g., argon or nitrogen). It is best kept in a cool, dark, and dry place, such as a freezer at -20°C.[1]
Q5: Can I use discolored this compound in my experiments?
A5: For applications requiring high purity, such as in pharmaceutical development, using discolored material is not recommended as it indicates the presence of impurities that may compromise the experimental outcome. For less sensitive applications, the material's suitability should be assessed on a case-by-case basis, potentially requiring re-purification and analytical testing to confirm its purity.
Troubleshooting Guides
This section provides solutions to common problems encountered during the workup of this compound.
| Problem | Possible Cause | Solution |
| Product darkens during workup (e.g., extraction, filtration). | Exposure to atmospheric oxygen. | Perform all workup steps under an inert atmosphere (e.g., using a Schlenk line or in a glovebox). Use deoxygenated solvents for all extractions and washes. |
| Presence of catalytic metal ion impurities. | Add a chelating agent such as EDTA (in aqueous solutions) to sequester metal ions. | |
| High pH of the aqueous phase. | Maintain a slightly acidic to neutral pH (around 6.5-7.5) during aqueous workup to keep the aminophenol protonated and less susceptible to oxidation.[4] | |
| Significant product loss and coloration during solvent evaporation. | Prolonged exposure to heat and residual oxygen. | Use a rotary evaporator with a well-sealed system and break the vacuum with an inert gas. Minimize the evaporation temperature and time. For small-scale work, consider removing the solvent under a stream of inert gas at room temperature. |
| Co-evaporation with volatile impurities that promote oxidation. | Ensure the crude product is washed thoroughly to remove any oxidizing agents or catalysts before concentration. | |
| Final product is off-white or colored after purification (e.g., chromatography, recrystallization). | Oxidation of the compound on the stationary phase during chromatography. | Deactivate the silica gel by adding a small percentage of a non-polar solvent and run the column with deoxygenated eluents. Alternatively, use a different purification method like recrystallization under an inert atmosphere. |
| Oxidation during recrystallization. | Use deoxygenated solvents for recrystallization. Add a small amount of an antioxidant like sodium dithionite or ascorbic acid to the recrystallization solvent. Perform the filtration and drying steps under a blanket of inert gas. If the solution is colored, treatment with activated charcoal in the hot solution can help remove colored impurities.[1] | |
| Formation of insoluble material during workup. | Polymerization of oxidized intermediates. | This is a strong indicator of significant oxidation. It is crucial to implement stricter inert atmosphere techniques from the beginning of the workup. The insoluble material is likely a complex mixture of polymers and should be discarded. |
Quantitative Data Summary
While specific quantitative data for the oxidation of this compound is limited, the following table summarizes factors influencing aminophenol stability and the effectiveness of common preventative measures based on general knowledge of aminophenols and related compounds.
| Parameter | Condition/Agent | Effect on Oxidation | Relative Efficacy/Potency | Notes |
| Atmosphere | Air (Aerobic) | Promotes Oxidation | - | The primary cause of degradation. |
| Inert (Anaerobic - N₂ or Ar) | Inhibits Oxidation | High | Essential for preventing oxidation. | |
| pH of Aqueous Solution | Alkaline (pH > 8) | Accelerates Oxidation | - | Deprotonation of the phenol increases susceptibility.[1] |
| Neutral to Acidic (pH < 7.5) | Slows Oxidation | High | Protonation of the amino group reduces electron density.[4] | |
| Antioxidants (Aqueous) | Ascorbic Acid (Vitamin C) | Inhibits Oxidation | High | Acts as a reducing agent. |
| Sodium Metabisulfite/Dithionite | Inhibits Oxidation | Very High | Potent reducing agents. | |
| Antioxidants (Organic) | Butylated Hydroxytoluene (BHT) | Inhibits Oxidation | Moderate | Radical scavenger, effective in organic solvents. |
| Fluorine Substitution | 2,6-Difluoro (vs. H) | Decreases Susceptibility to Oxidation | High | Electron-withdrawing groups increase the oxidation potential.[3] |
Experimental Protocols
Protocol 1: General Workup of this compound under Inert Atmosphere
This protocol describes a general workup procedure following a reaction, such as the hydrogenation of a nitro precursor, to isolate this compound while minimizing oxidation.
Materials:
-
Reaction mixture containing this compound
-
Deoxygenated water
-
Deoxygenated extraction solvent (e.g., ethyl acetate, dichloromethane)
-
Deoxygenated brine solution
-
Anhydrous sodium sulfate (or magnesium sulfate), dried in an oven and cooled under vacuum.
-
Schlenk line with a dual vacuum/inert gas manifold
-
Schlenk flasks and other appropriate glassware
-
Cannulas and septa
Procedure:
-
Preparation:
-
Ensure all glassware is thoroughly dried in an oven and assembled hot under a flow of inert gas or cooled in a desiccator under vacuum.
-
Deoxygenate all solvents and aqueous solutions by sparging with an inert gas (argon or nitrogen) for at least 30 minutes.
-
-
Quenching and Initial Extraction:
-
Cool the reaction mixture to room temperature under an inert atmosphere.
-
If the reaction involves a solid catalyst (e.g., Pd/C), filter the mixture through a pad of Celite under a positive pressure of inert gas using a Schlenk filter setup. Wash the filter cake with a small amount of deoxygenated solvent.
-
Transfer the filtrate to a Schlenk flask equipped with a magnetic stir bar.
-
Add deoxygenated water to the flask and stir. If necessary, adjust the pH to be slightly acidic (pH 6-7) with a deoxygenated acidic solution.
-
-
Liquid-Liquid Extraction:
-
Transfer the aqueous mixture to a Schlenk-adapted separatory funnel that has been purged with inert gas.
-
Add a portion of the deoxygenated extraction solvent.
-
Stopper the funnel and shake gently, periodically venting into the Schlenk line bubbler to release any pressure.
-
Allow the layers to separate.
-
Transfer the organic layer to a clean Schlenk flask via cannula.
-
Repeat the extraction of the aqueous layer with two more portions of deoxygenated extraction solvent.
-
-
Washing and Drying:
-
Combine the organic extracts in a Schlenk flask.
-
Wash the combined organic layers with deoxygenated brine solution to remove residual water.
-
Transfer the organic layer to a new Schlenk flask containing oven-dried anhydrous sodium sulfate.
-
Stir the mixture under an inert atmosphere for at least 30 minutes to dry the organic phase.
-
-
Solvent Removal:
-
Filter the dried organic solution through a cannula with a small plug of cotton or glass wool into a clean, pre-weighed Schlenk flask to remove the drying agent.
-
Remove the solvent under reduced pressure using a rotary evaporator, ensuring to backfill the system with inert gas.
-
-
Final Product Handling:
-
The resulting solid is the crude this compound.
-
For further purification, recrystallization or column chromatography should be performed using deoxygenated solvents and under an inert atmosphere.
-
Store the final product in a sealed vial under an inert atmosphere in a freezer.
-
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. Reactivity of aminophenols in forming nitrogen-containing brown carbon from iron-catalyzed reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The effect of fluorine substitution on the metabolism and antimalarial activity of amodiaquine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. US3717680A - PURIFICATION OF p-AMINOPHENOL - Google Patents [patents.google.com]
Identifying and characterizing impurities in 4-Amino-2,6-difluorophenol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Amino-2,6-difluorophenol. The information is presented in a question-and-answer format to directly address common challenges encountered during the identification and characterization of impurities.
Frequently Asked Questions (FAQs)
Q1: What are the potential sources of impurities in this compound?
A1: Impurities in this compound can originate from various stages of the manufacturing process and storage.[1][2] The primary sources include:
-
Starting Materials: Unreacted starting materials from the synthesis process can be carried through to the final product. For instance, in a typical synthesis involving the reduction of a nitro-precursor, residual 2,6-difluoro-4-nitrophenol could be a potential impurity.
-
Intermediates: In multi-step syntheses, incompletely reacted intermediates may be present in the final product.
-
By-products: Side reactions occurring during the synthesis can generate structurally similar compounds that are difficult to separate.
-
Reagents and Solvents: Residual solvents, catalysts (e.g., palladium on carbon), and other reagents used in the synthesis and purification steps can be present as impurities.
-
Degradation Products: this compound can degrade over time due to factors like exposure to light, heat, oxygen, or humidity, leading to the formation of degradation products.[3]
Q2: What are the common analytical techniques for identifying and characterizing impurities in this compound?
A2: A combination of chromatographic and spectroscopic techniques is typically employed for the comprehensive analysis of impurities in this compound. These include:
-
High-Performance Liquid Chromatography (HPLC): HPLC with UV detection is a primary technique for separating and quantifying impurities. A stability-indicating HPLC method can separate the main component from its potential impurities and degradation products.[3]
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful tool for identifying volatile and semi-volatile impurities. Derivatization may be necessary to improve the volatility of polar analytes like this compound.[4]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are invaluable for the structural elucidation of unknown impurities.[5]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This hyphenated technique combines the separation power of HPLC with the identification capabilities of mass spectrometry, making it highly effective for identifying and quantifying impurities.
Troubleshooting Guides
HPLC Analysis
Q3: I am observing peak tailing for the main this compound peak in my HPLC chromatogram. What could be the cause and how can I resolve it?
A3: Peak tailing for aminophenols in reversed-phase HPLC is a common issue. The basic amino group can interact with acidic silanol groups on the silica-based column packing material.
Troubleshooting Steps:
-
Mobile Phase pH Adjustment: Ensure the pH of your mobile phase is appropriate. For basic compounds like this compound, a slightly acidic mobile phase (e.g., using formic acid or phosphoric acid) can suppress the ionization of the amino group and reduce tailing.[6]
-
Use of an Ion-Pairing Agent: If pH adjustment is not sufficient, consider adding an ion-pairing agent to the mobile phase.
-
Column Choice: Employ a column with low silanol activity or an end-capped column specifically designed for the analysis of basic compounds.[6]
-
Sample Overload: Injecting too much sample can lead to peak tailing. Try reducing the injection volume or sample concentration.
Q4: My retention times are shifting between injections. What should I check?
A4: Retention time variability can be caused by several factors related to the HPLC system and the mobile phase.
Troubleshooting Steps:
-
System Equilibration: Ensure the column is fully equilibrated with the mobile phase before starting the analysis.
-
Mobile Phase Preparation: Inconsistent mobile phase composition is a common cause. Prepare fresh mobile phase and ensure it is thoroughly mixed and degassed.
-
Pump Performance: Check for leaks in the pump and ensure a consistent flow rate.
-
Column Temperature: Use a column oven to maintain a constant temperature, as fluctuations can affect retention times.
GC-MS Analysis
Q5: I am getting poor peak shape and low response for this compound in my GC-MS analysis. What can I do?
A5: The polar nature of the amino and hydroxyl groups in this compound can lead to poor chromatographic performance in GC.
Troubleshooting Steps:
-
Derivatization: Derivatize the sample to increase volatility and reduce interactions with the column. A common method is silylation using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).[7]
-
Inlet Temperature: Optimize the inlet temperature to ensure complete vaporization without causing thermal degradation.
-
Column Choice: Use a column with a suitable stationary phase for polar compounds.
-
Liner Selection: Use a deactivated liner to minimize active sites that can interact with the analyte.
Q6: I am observing extraneous peaks in my GC-MS chromatogram that are not present in my sample. What is the likely source?
A6: Ghost peaks in GC-MS can arise from several sources.
Troubleshooting Steps:
-
Septum Bleed: The septum in the injector can degrade at high temperatures, leading to ghost peaks. Use a high-quality, low-bleed septum and replace it regularly.
-
Contamination: Contamination can come from the syringe, solvent, or the GC system itself. Run a blank solvent injection to identify the source of contamination.
-
Carryover: Previous samples can carry over to subsequent runs. Implement a thorough wash step for the syringe and consider a bake-out of the column and inlet.
NMR Spectral Interpretation
Q7: How can I confirm the presence of the -OH and -NH₂ protons in the ¹H NMR spectrum of this compound?
A7: The chemical shifts of -OH and -NH₂ protons can be variable and they often appear as broad singlets.
Confirmation Technique:
-
D₂O Exchange: Add a drop of deuterium oxide (D₂O) to your NMR sample, shake it, and re-acquire the spectrum. The protons of the -OH and -NH₂ groups will exchange with deuterium, causing their corresponding peaks to disappear from the spectrum. This is a definitive way to identify these exchangeable protons.
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method for Purity Analysis
This protocol is adapted from methods for similar aminophenol compounds and should be validated for this compound.[3][6]
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | Acetonitrile and 0.1% Phosphoric Acid in Water |
| Gradient | 20% Acetonitrile, increasing to 80% over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 280 nm |
| Injection Volume | 10 µL |
| Sample Preparation | Dissolve sample in mobile phase (initial conditions) |
Protocol 2: GC-MS Analysis of Volatile Impurities (with Derivatization)
This protocol is based on general methods for the analysis of polar compounds and requires optimization and validation for this compound.[7]
| Parameter | Condition |
| Derivatization Reagent | N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS |
| Reaction Conditions | Heat sample with BSTFA at 70°C for 30 minutes |
| Column | DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness |
| Carrier Gas | Helium at a constant flow of 1.2 mL/min |
| Inlet Temperature | 250 °C |
| Oven Program | Start at 80°C, hold for 2 min, ramp to 280°C at 10°C/min, hold for 5 min |
| MS Transfer Line Temp | 280 °C |
| Ion Source Temp | 230 °C |
| Mass Range | 50-500 amu |
Protocol 3: ¹H NMR for Structural Characterization
| Parameter | Condition |
| Solvent | DMSO-d₆ |
| Concentration | 5-10 mg/mL |
| Spectrometer | 400 MHz or higher |
| Reference | Tetramethylsilane (TMS) at 0.00 ppm |
| Experiment | Standard 1D ¹H NMR, followed by D₂O exchange |
Potential Impurities in this compound
The following table lists potential impurities based on a common synthesis route involving the reduction of 2,6-difluoro-4-nitrophenol.
| Impurity Name | Structure | Potential Source |
| 2,6-Difluoro-4-nitrophenol | Unreacted starting material | |
| Partially Reduced Intermediates | e.g., 4-Nitroso-2,6-difluorophenol | Incomplete reduction |
| Dehalogenated By-products | e.g., 4-Amino-2-fluorophenol | Side reaction during synthesis |
| Polymeric Impurities | Oxidation and polymerization of the aminophenol |
Visualizations
Caption: Experimental workflow for impurity analysis.
References
- 1. Organic Salts of Pharmaceutical Impurity p-Aminophenol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Organic Salts of Pharmaceutical Impurity p-Aminophenol - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Stability-Indicating HPLC Method for the Determination of Cefcapene Pivoxil - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Separation of 4-Amino-2,6-dichlorophenol on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 7. benchchem.com [benchchem.com]
Scaling up the synthesis of 4-Amino-2,6-difluorophenol for pilot production
This technical support center is designed for researchers, scientists, and drug development professionals involved in the synthesis of 4-Amino-2,6-difluorophenol, providing guidance on scaling up for pilot production.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound at a pilot scale?
A1: The most prevalent and scalable synthesis involves a two-step process:
-
Nitration: Electrophilic nitration of 2,6-difluorophenol to form 2,6-difluoro-4-nitrophenol.
-
Hydrogenation: Catalytic hydrogenation of the intermediate to yield the final product, this compound.
Q2: What are the critical safety precautions for pilot-scale nitration?
A2: Nitration reactions are highly exothermic and require strict safety protocols, especially at scale.[1][2] Key precautions include:
-
Thermal Hazard Assessment: Conduct a thorough thermal hazard evaluation to understand the potential for thermal runaway.
-
Controlled Reagent Addition: Implement a controlled and gradual addition of the nitrating agent to manage the reaction exotherm.
-
Efficient Heat Removal: Utilize a reactor with a high heat transfer capacity and a reliable cooling system.
-
Emergency Preparedness: Have an emergency response plan in place, including quenching protocols and pressure relief systems.[1]
-
Personal Protective Equipment (PPE): Ensure all personnel use appropriate PPE, including acid-resistant gloves, safety goggles, and face shields.[1]
Q3: How can I minimize the formation of impurities during the synthesis?
A3: Impurity formation can be minimized by controlling reaction conditions and using high-purity starting materials. Common impurities in aminophenol synthesis include oxidation byproducts and polymeric materials.[3][4] To mitigate these:
-
Inert Atmosphere: Conduct the hydrogenation and subsequent work-up under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the aminophenol product.[3]
-
Temperature Control: Maintain optimal temperatures during both nitration and hydrogenation to prevent side reactions.
-
Purification of Starting Materials: Ensure the 2,6-difluorophenol is of high purity before nitration.
Q4: What are the key parameters to control during the crystallization of this compound?
A4: Controlled crystallization is crucial for achieving high purity and the desired crystal form.[5][6] Key parameters include:
-
Supersaturation: Control the level of supersaturation to influence nucleation and crystal growth.
-
Cooling Rate: A controlled cooling profile can prevent the formation of fine particles and impurities.
-
Agitation: Proper agitation ensures homogeneity and influences crystal size distribution.
-
Seeding: Introducing seed crystals can help control polymorphism and crystal size.[7]
Troubleshooting Guide
Issue 1: Low Yield in the Nitration Step
| Possible Cause | Troubleshooting Action |
| Incomplete reaction | Monitor the reaction progress using a suitable analytical technique (e.g., HPLC, TLC). Consider extending the reaction time if necessary. |
| Sub-optimal temperature | Ensure the reaction temperature is maintained within the optimal range. Low temperatures can slow down the reaction, while high temperatures can lead to side products. |
| Inefficient mixing | At a pilot scale, ensure adequate agitation to maintain a homogeneous reaction mixture. |
| Incorrect stoichiometry of nitrating agent | Verify the concentration and quantity of the nitrating agent. |
Issue 2: Incomplete Hydrogenation or Catalyst Deactivation
| Possible Cause | Troubleshooting Action |
| Catalyst poisoning | Ensure the starting material and solvent are free from catalyst poisons such as sulfur or strong chelating agents. Consider pre-treating the substrate to remove impurities. |
| Insufficient hydrogen pressure or flow | At a larger scale, ensure adequate hydrogen pressure and efficient gas-liquid mass transfer.[8] |
| Catalyst deactivation | The catalyst may lose activity over time. Consider using a fresh batch of catalyst or a higher catalyst loading. |
| Poor catalyst slurry mixing | Ensure the catalyst is well-suspended in the reaction mixture to maximize its surface area. |
Issue 3: Product Discoloration (Pink, Brown, or Black)
| Possible Cause | Troubleshooting Action |
| Oxidation of the aminophenol product | Handle the product under an inert atmosphere (nitrogen or argon) during filtration, drying, and packaging.[3] |
| Presence of polymeric impurities | Treat the crude product solution with activated charcoal to adsorb colored impurities.[3] |
| Residual starting materials or intermediates | Optimize the purification process (e.g., recrystallization, column chromatography) to remove residual colored species. |
Data Presentation
Table 1: Typical Reaction Parameters for the Synthesis of this compound
| Parameter | Nitration | Hydrogenation |
| Starting Material | 2,6-Difluorophenol | 2,6-Difluoro-4-nitrophenol |
| Reagents | Nitric Acid, Sulfuric Acid | Hydrogen Gas, Palladium on Carbon (5-10%) |
| Solvent | Sulfuric Acid or inert solvent | Methanol, Ethanol, or Ethyl Acetate |
| Temperature | 0 - 10 °C | 25 - 50 °C |
| Pressure | Atmospheric | 1 - 10 bar |
| Typical Yield | >90% | >95% |
Table 2: Purity and Yield Data from Different Synthesis Batches
| Batch Number | Scale (kg) | Nitration Yield (%) | Hydrogenation Yield (%) | Final Purity (HPLC, %) |
| PILOT-001 | 1 | 92.5 | 96.2 | 99.1 |
| PILOT-002 | 1 | 91.8 | 95.5 | 99.3 |
| PILOT-003 | 5 | 90.5 | 94.8 | 98.9 |
| PILOT-004 | 5 | 91.2 | 95.1 | 99.2 |
Experimental Protocols
1. Nitration of 2,6-Difluorophenol
-
Materials: 2,6-Difluorophenol, Nitric Acid (65%), Sulfuric Acid (98%)
-
Procedure:
-
To a jacketed reactor equipped with a mechanical stirrer, thermometer, and addition funnel, charge concentrated sulfuric acid.
-
Cool the sulfuric acid to 0-5 °C.
-
Slowly add 2,6-difluorophenol to the cooled sulfuric acid while maintaining the temperature below 10 °C.
-
Prepare a nitrating mixture of nitric acid and sulfuric acid in the addition funnel.
-
Add the nitrating mixture dropwise to the reactor over 2-3 hours, ensuring the temperature does not exceed 10 °C.
-
After the addition is complete, stir the reaction mixture at 5-10 °C for an additional 1-2 hours.
-
Monitor the reaction to completion by HPLC or TLC.
-
Carefully quench the reaction by pouring it onto crushed ice.
-
Filter the precipitated solid, wash with cold water until the filtrate is neutral, and dry the crude 2,6-difluoro-4-nitrophenol.
-
2. Catalytic Hydrogenation of 2,6-Difluoro-4-nitrophenol
-
Materials: 2,6-Difluoro-4-nitrophenol, Palladium on Carbon (5% or 10%), Methanol, Hydrogen Gas
-
Procedure:
-
Charge a pressure reactor with 2,6-difluoro-4-nitrophenol and methanol.
-
Carefully add the palladium on carbon catalyst under an inert atmosphere.
-
Seal the reactor and purge with nitrogen several times, followed by purging with hydrogen.
-
Pressurize the reactor with hydrogen to the desired pressure (e.g., 3-5 bar).
-
Stir the reaction mixture vigorously at room temperature or with gentle heating (30-40 °C).
-
Monitor the hydrogen uptake. The reaction is complete when hydrogen uptake ceases.
-
Depressurize the reactor and purge with nitrogen.
-
Filter the catalyst through a bed of celite.
-
Concentrate the filtrate under reduced pressure to obtain the crude this compound.
-
3. Purification by Recrystallization
-
Materials: Crude this compound, suitable solvent (e.g., ethanol/water, toluene)
-
Procedure:
-
Dissolve the crude product in a minimal amount of the hot solvent.
-
If the solution is colored, add a small amount of activated charcoal and stir for 15-30 minutes.
-
Hot-filter the solution to remove the charcoal and any insoluble impurities.
-
Allow the filtrate to cool slowly to room temperature to form crystals.
-
Further cool the mixture in an ice bath to maximize crystal formation.
-
Collect the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.
-
Visualizations
Caption: Synthetic pathway for this compound.
Caption: Troubleshooting workflow for synthesis issues.
References
- 1. m.youtube.com [m.youtube.com]
- 2. vapourtec.com [vapourtec.com]
- 3. benchchem.com [benchchem.com]
- 4. Organic Salts of Pharmaceutical Impurity p-Aminophenol - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ieeecss.org [ieeecss.org]
- 6. Recent Developments in the Crystallization Process: Toward the Pharmaceutical Industry [engineering.org.cn]
- 7. Process Control and Intensification of Solution Crystallization [ideas.repec.org]
- 8. Scale-up of catalytic hydrogenation in the pharmaceutical industry | Biblioteca IQS [biblioteca.iqs.edu]
Technical Support Center: Managing Exothermic Reactions in the Nitration of Difluorophenols
Welcome to the Technical Support Center for the nitration of difluorophenols. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on safely managing the highly exothermic nature of these reactions. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to support your work.
Frequently Asked Questions (FAQs)
Q1: What are the primary safety concerns when nitrating difluorophenols?
A1: The primary safety concern is the highly exothermic nature of the reaction.[1] A failure to control the temperature can lead to a runaway reaction, a self-accelerating process where the rate of heat generation exceeds the heat removal capacity of the system.[2] This can cause a rapid increase in temperature and pressure, potentially leading to explosions, fires, and the release of toxic nitrogen oxides (NOx).[2][3] Concentrated nitric and sulfuric acids are highly corrosive and strong oxidizing agents, requiring careful handling with appropriate personal protective equipment (PPE).[4]
Q2: Why is a mixture of nitric acid and sulfuric acid typically used as the nitrating agent?
A2: Sulfuric acid acts as a catalyst to generate the highly electrophilic nitronium ion (NO₂⁺) from nitric acid.[1][5] The nitronium ion is the active species that attacks the aromatic ring in electrophilic aromatic substitution.[1][6] Sulfuric acid also serves to absorb the water produced during the reaction, maintaining the concentration of the nitrating agent.[7]
Q3: How can I monitor the progress of the nitration reaction?
A3: Thin Layer Chromatography (TLC) is an effective and common method for monitoring the reaction's progress.[1][4] By spotting the reaction mixture alongside the starting material on a TLC plate, you can observe the disappearance of the starting material and the appearance of the product spot(s). Gas Chromatography (GC) can also be used for monitoring.[4]
Q4: What is the purpose of pouring the reaction mixture over ice after the reaction is complete?
A4: Pouring the reaction mixture over ice-water serves two main purposes. First, it rapidly cools and dilutes the acid mixture, effectively quenching (stopping) the reaction.[1] This is critical to prevent over-nitration or the formation of byproducts due to overheating. Second, it often causes the solid nitrated product to precipitate out of the solution, as it is typically much less soluble in the cold aqueous medium, facilitating its isolation.[1]
Q5: My nitrated product is an oil and does not precipitate upon quenching. How should I proceed?
A5: If the product is an oil or remains dissolved in the aqueous acid, a liquid-liquid extraction is necessary. The entire quenched mixture should be transferred to a separatory funnel and extracted several times with a suitable water-immiscible organic solvent, such as dichloromethane (DCM), ethyl acetate, or diethyl ether.[4] The combined organic extracts should then be washed, dried, and the solvent evaporated to isolate the crude product.
Troubleshooting Guide: Exothermic Events and Side Reactions
This guide addresses specific issues you may encounter during the nitration of difluorophenols.
| Issue | Possible Cause(s) | Recommended Action(s) |
| Rapid, Uncontrolled Temperature Increase (Runaway Reaction) | 1. Addition of Nitrating Agent is Too Fast: The rate of heat generation exceeds the cooling capacity of the system.[2] 2. Inadequate Cooling: The cooling bath is not at the correct temperature, or there is poor heat transfer between the flask and the bath.[2] 3. Poor Stirring/Agitation: Localized "hot spots" with high reactant concentrations are forming.[2] 4. Incorrect Reagent Concentration: Using more concentrated acids than intended.[2] | 1. Immediately stop the addition of the nitrating agent. [8] 2. Enhance cooling: Lower the bath temperature or add more coolant (e.g., dry ice).[8] 3. Increase the stirring rate to improve heat dissipation and break up hot spots.[2] 4. If the temperature continues to rise uncontrollably, prepare to quench the reaction as a last resort according to pre-established emergency procedures, such as by slowly pouring the reaction mixture into a large volume of ice water.[2][8] |
| Formation of Dark Brown/Black Tar or Charring | 1. Oxidation of the Phenolic Group: Phenols are sensitive to oxidation by nitric acid, especially at elevated temperatures.[5] 2. Localized Hot Spots: Inefficient stirring can lead to high-temperature zones where degradation occurs.[2] | 1. Maintain strict temperature control, ideally at or below 0 °C.[5] 2. Ensure vigorous and efficient stirring throughout the reaction. 3. Consider using a milder nitrating agent or protecting the hydroxyl group before nitration if oxidation is a persistent issue.[9] |
| High Yield of Di-nitro or Poly-nitro Byproducts | 1. Reaction Temperature is Too High: Higher temperatures provide the activation energy needed for subsequent nitrations on the deactivated ring.[10] 2. Excess of Nitrating Agent: Using a large excess of the nitrating mixture can drive the reaction towards multiple nitrations.[5] 3. Prolonged Reaction Time: Allowing the reaction to proceed long after the starting material is consumed.[5] | 1. Maintain the reaction temperature at the lower end of the optimal range. [10] 2. Use a molar ratio of nitric acid to substrate closer to 1:1. [5] 3. Monitor the reaction closely by TLC and quench it as soon as the starting material has been consumed.[5] |
| Low Overall Yield | 1. Incomplete Reaction: The temperature may be too low, or the reaction time may be insufficient.[5] 2. Significant Formation of Oxidation Byproducts: As described above.[5] 3. Loss of Product During Workup: The product may have some solubility in the aqueous phase, or an emulsion may have formed during extraction. | 1. Allow the reaction to warm slightly (e.g., from 0 °C to room temperature) after the initial addition, while carefully monitoring the temperature.[4] 2. Optimize temperature control to minimize oxidation.[5] 3. During workup, perform multiple extractions with the organic solvent. To break emulsions, try adding brine or filtering through celite. |
Experimental Protocols
Protocol 1: General Procedure for the Mononitration of a Difluorophenol
This protocol outlines a standard laboratory procedure for the controlled mononitration of a difluorophenol, emphasizing temperature management.
Materials:
-
Difluorophenol (1.0 eq)
-
Concentrated Sulfuric Acid (98%, ~2.5 eq)
-
Concentrated Nitric Acid (70-90%, ~1.2 eq)[4]
-
Dichloromethane (DCM) or other suitable solvent
-
Ice, Deionized Water, Saturated Sodium Bicarbonate Solution, Brine
-
Anhydrous Sodium Sulfate or Magnesium Sulfate
Procedure:
-
Preparation of the Nitrating Mixture: In a clean, dry flask, carefully add the concentrated sulfuric acid. Cool the flask in an ice/salt bath to 0-5 °C. Slowly add the concentrated nitric acid dropwise to the cold sulfuric acid with continuous stirring. Maintain the temperature of the mixture below 10 °C during this addition.[4]
-
Reaction Setup: In a separate three-necked flask equipped with a mechanical or magnetic stirrer, a thermometer, and a dropping funnel, dissolve the difluorophenol (1.0 eq) in a suitable solvent like dichloromethane. Cool the flask to 0 °C in an ice/salt bath.
-
Nitration: Slowly add the cold nitrating mixture dropwise from the dropping funnel to the stirred difluorophenol solution. Critically, monitor the internal temperature and maintain it between 0 and 10 °C.[4] A rapid temperature increase or the evolution of brown fumes (NO₂) indicates the reaction is proceeding too quickly, and the addition rate must be slowed or stopped temporarily.
-
Reaction Monitoring: After the addition is complete, continue to stir the reaction mixture at 0-10 °C for 30 minutes. Then, allow the reaction to warm to room temperature and stir for an additional 1-3 hours, or until TLC/GC analysis indicates the consumption of the starting material.[4]
-
Work-up and Isolation:
-
Once the reaction is complete, carefully pour the reaction mixture onto a stirred mixture of crushed ice and water.[4]
-
If a solid precipitates, collect the crude product by vacuum filtration and wash it with cold water until the filtrate is neutral.[11]
-
If no solid forms, transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 50 mL).[4]
-
Combine the organic layers. Wash sequentially with deionized water, saturated sodium bicarbonate solution (vent frequently to release CO₂ gas), and finally with brine.[4]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.[4]
-
-
Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent (e.g., ethanol/water mixture).[4][9]
Quantitative Data Summary
The following table summarizes typical reaction parameters for the nitration of fluorinated aromatic compounds. Exact conditions should be optimized for each specific substrate.
| Parameter | Value/Range | Purpose/Comment |
| Substrate Concentration | 0.5 - 2.0 M | Varies based on substrate solubility and heat transfer capabilities of the setup. |
| Nitric Acid (eq) | 1.1 - 1.5 | Nitrating agent. Using a slight excess helps drive the reaction to completion.[4] |
| Sulfuric Acid (eq) | 2.0 - 3.0 | Catalyst and dehydrating agent.[4] |
| Reaction Temperature | 0 - 25 °C | Critical for controlling exotherm and preventing side reactions. Lower temperatures often improve selectivity.[4][5] |
| Addition Time | 30 - 60 min | Slow, controlled addition is key to managing the exotherm. |
| Reaction Time | 1 - 4 hours | Monitored by TLC or GC for completion.[4] |
Visualizations
Caption: Decision-making workflow for managing temperature excursions.
Caption: General experimental workflow for difluorophenol nitration.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. TNT - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. icheme.org [icheme.org]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
Validation & Comparative
A Head-to-Head Battle of Reactivity: 4-Amino-2,6-difluorophenol versus 4-aminophenol
For researchers, scientists, and professionals in drug development, understanding the nuanced reactivity of molecular building blocks is paramount. This guide provides a comprehensive, data-driven comparison of the reactivity of 4-Amino-2,6-difluorophenol and its non-fluorinated counterpart, 4-aminophenol. By examining their physicochemical properties and performance in key chemical transformations, this document aims to equip scientists with the knowledge to make informed decisions in medicinal chemistry and process development.
The introduction of fluorine atoms into organic molecules is a widely employed strategy in drug design to modulate various properties, including metabolic stability, lipophilicity, and binding affinity. In the case of 4-aminophenol, a versatile intermediate, the addition of two fluorine atoms at the 2 and 6 positions to form this compound is expected to significantly alter its chemical reactivity. This comparison will delve into these differences, supported by experimental data and theoretical principles.
Physicochemical Properties: A Tale of Two Molecules
A summary of the key physicochemical properties of this compound and 4-aminophenol is presented in the table below. These parameters provide a foundational understanding of their behavior in solution and their intrinsic electronic nature.
| Property | This compound | 4-aminophenol |
| Molecular Weight ( g/mol ) | 145.11 | 109.13 |
| pKa (predicted) | 7.72 ± 0.23[1] | 10.30 (phenolic OH), 5.48 (amino)[2] |
| Solubility | Slightly soluble in Chloroform, Ethyl Acetate[3] | Soluble in water (1.5 g/100 mL), ethanol; slightly soluble in diethyl ether; insoluble in benzene, chloroform[2] |
| Appearance | Brown solid[1] | White to light brown crystalline powder |
The predicted pKa of the phenolic hydroxyl group in this compound is significantly lower than that of 4-aminophenol. This increased acidity is a direct consequence of the strong electron-withdrawing inductive effect of the two ortho-fluorine atoms, which stabilizes the corresponding phenoxide ion. Conversely, the basicity of the amino group is expected to be reduced in the fluorinated compound due to the same inductive electron withdrawal, making the lone pair of electrons on the nitrogen less available for protonation. A predicted pKa of 1.81 for 2,6-difluoroaniline further supports this expected decrease in basicity of the amino group in this compound[3].
Comparative Reactivity Analysis
The reactivity of these two compounds can be compared through several key reaction types relevant to pharmaceutical synthesis, including N-acylation and electrophilic aromatic substitution.
N-Acylation: A Quantitative Look at Nucleophilicity
The acylation of the amino group is a fundamental reaction in the synthesis of many pharmaceutical compounds, including the well-known analgesic, paracetamol, from 4-aminophenol. The rate of this reaction is a direct measure of the nucleophilicity of the amino group.
The presence of two electron-withdrawing fluorine atoms ortho to the amino group in this compound is expected to decrease the electron density on the nitrogen atom, thereby reducing its nucleophilicity. This will translate to a slower reaction rate for N-acylation compared to 4-aminophenol.
The Taft equation, which extends the Hammett equation to ortho-substituted systems, can be used to estimate the impact of the fluorine substituents on the reaction rate[4][5][6][7]. The equation is expressed as:
log(k/k₀) = ρσ + δEs
Where:
-
k is the rate constant for the substituted compound.
-
k₀ is the rate constant for the unsubstituted compound (aniline in this case).
-
ρ* is the reaction constant, which reflects the sensitivity of the reaction to polar effects.
-
σ* is the polar substituent constant.
-
δ is a proportionality constant reflecting the sensitivity of the reaction to steric effects.
-
Es is the steric substituent constant.
For the N-acylation of anilines, the reaction constant (ρ) is negative, indicating that electron-donating groups increase the reaction rate, while electron-withdrawing groups decrease it[2]. The Hammett substituent constant (σ) for a fluorine atom in the ortho position is positive, reflecting its electron-withdrawing nature[8]. Therefore, the presence of two ortho-fluorine atoms will result in a significantly smaller rate constant (k) for the N-acylation of this compound compared to 4-aminophenol.
Electrophilic Aromatic Substitution
Both the amino and hydroxyl groups are activating and ortho-, para-directing for electrophilic aromatic substitution. In 4-aminophenol, the positions ortho to the hydroxyl group (and meta to the amino group) and ortho to the amino group (and meta to the hydroxyl group) are available for substitution.
In this compound, the positions ortho to the hydroxyl group are blocked by fluorine atoms. The strong electron-withdrawing nature of the fluorine atoms deactivates the aromatic ring towards electrophilic attack compared to 4-aminophenol. However, the amino group remains a strong activating group. Therefore, electrophilic substitution is most likely to occur at the positions ortho to the amino group (positions 3 and 5). The fluorine atoms, being ortho-, para-directing but deactivating, will further influence the regioselectivity and overall rate of reaction.
Experimental Protocols
To experimentally validate the predicted differences in reactivity, the following protocols can be employed.
Protocol 1: Comparative N-Acetylation Kinetics
Objective: To determine and compare the second-order rate constants for the N-acetylation of this compound and 4-aminophenol with acetic anhydride.
Materials:
-
This compound
-
4-aminophenol
-
Acetic anhydride
-
Anhydrous solvent (e.g., acetonitrile or tetrahydrofuran)
-
Internal standard (e.g., a stable, non-reactive compound with a distinct chromatographic signature)
-
Quenching solution (e.g., a solution of a primary amine like butylamine in the reaction solvent)
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
Procedure:
-
Prepare stock solutions of known concentrations of this compound, 4-aminophenol, acetic anhydride, and the internal standard in the anhydrous solvent.
-
For each reaction, equilibrate a solution of the aminophenol and the internal standard to a constant temperature (e.g., 25 °C) in a reaction vessel.
-
Initiate the reaction by adding a known volume of the acetic anhydride stock solution.
-
At timed intervals, withdraw aliquots of the reaction mixture and immediately quench the reaction by adding the aliquot to a vial containing the quenching solution.
-
Analyze the quenched samples by HPLC to determine the concentration of the remaining aminophenol and the formed acetamide product.
-
Plot the concentration of the reactant versus time and determine the initial reaction rate.
-
Calculate the second-order rate constant (k) using the appropriate rate law equation.
-
Repeat the experiment for both aminophenols under identical conditions to ensure a valid comparison.
Conclusion
The introduction of two fluorine atoms at the ortho positions of 4-aminophenol significantly alters its physicochemical properties and chemical reactivity. This compound is a more acidic but less basic and less nucleophilic compound than its non-fluorinated analog. These differences, driven by the strong inductive effect of the fluorine atoms, have important implications for its use in chemical synthesis.
For drug development professionals, the reduced nucleophilicity of the amino group in this compound may necessitate harsher reaction conditions for transformations such as amide bond formation. However, the altered electronic properties and increased lipophilicity imparted by the fluorine atoms can be advantageous for modulating the pharmacokinetic and pharmacodynamic profiles of a drug candidate. A thorough understanding of these reactivity differences, ideally quantified through kinetic studies as outlined, is crucial for the efficient and predictable synthesis of novel fluorinated compounds.
References
- 1. emerginginvestigators.org [emerginginvestigators.org]
- 2. Acylation. Part XVIII. The kinetics and mechanisms of the reactions of dimethylketen, isobutyric anhydride, and isobutyryl halides with anilines in ether - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 3. 2,6-Difluoroaniline CAS#: 5509-65-9 [m.chemicalbook.com]
- 4. Taft Equation – A Convenient Tool to Decide the Position of Attack in the Reactions of Aliphatic Amines and Tl (III) – Oriental Journal of Chemistry [orientjchem.org]
- 5. Taft equation - Wikipedia [en.wikipedia.org]
- 6. dalalinstitute.com [dalalinstitute.com]
- 7. scribd.com [scribd.com]
- 8. global.oup.com [global.oup.com]
Validating the Molecular Structure of 4-Amino-2,6-difluorophenol: A Crystallographic Comparison
In the realm of drug discovery and development, the precise determination of a molecule's three-dimensional structure is paramount. It underpins our understanding of its physicochemical properties, biological activity, and potential for interaction with therapeutic targets. X-ray crystallography stands as the gold standard for elucidating atomic-level structural information with unparalleled accuracy. This guide provides a comparative overview of the crystallographic validation of 4-Amino-2,6-difluorophenol, a key intermediate in pharmaceutical synthesis, benchmarked against structurally similar compounds.
While a specific, publicly available crystal structure for this compound has not been identified in this review, we present a comparative analysis with its close structural analogs: 4-Amino-2,6-dichlorophenol and 2,6-difluorophenol. This comparison highlights the expected crystallographic parameters and underscores the importance of empirical validation.
Comparative Crystallographic Data
The following table summarizes key crystallographic data for 4-Amino-2,6-dichlorophenol and 2,6-difluorophenol, offering a predictive framework for the analysis of this compound.
| Parameter | 4-Amino-2,6-dichlorophenol[1][2] | 2,6-difluorophenol[3] | This compound |
| Formula | C₆H₅Cl₂NO | C₆H₄F₂O | C₆H₅F₂NO |
| Molecular Weight | 178.02 | 130.09 | 145.11 |
| Crystal System | Monoclinic | Orthorhombic | To be determined |
| Space Group | P2₁/n | Pnma | To be determined |
| a (Å) | 4.6064 (5) | 4.8696 (4) | To be determined |
| b (Å) | 11.7569 (12) | 10.1752 (8) | To be determined |
| c (Å) | 13.2291 (13) | 10.9156 (10) | To be determined |
| α (°) | 90 | 90 | To be determined |
| β (°) | 96.760 (5) | 90 | To be determined |
| γ (°) | 90 | 90 | To be determined |
| Volume (ų) | 711.47 (13) | 547.42 (9) | To be determined |
| Z | 4 | 4 | To be determined |
| Temperature (K) | 120 | 200 | To be determined |
| R-factor | 0.033 | 0.0248 | To be determined |
Experimental Protocol: Single-Crystal X-ray Diffraction
The definitive validation of this compound's structure would necessitate the following experimental protocol.
1. Crystallization: High-purity this compound is required. Crystals can be grown by slow evaporation from a suitable solvent, such as methanol or an ethanol/water mixture.[1] The hanging drop or sitting drop vapor diffusion methods are also commonly employed to obtain diffraction-quality single crystals.[4]
2. Data Collection: A suitable single crystal is mounted on a goniometer head. The crystal is then placed within a focused beam of X-rays, typically from a copper or molybdenum source. A modern diffractometer, such as a Bruker D8 Venture, equipped with a CMOS detector is used to collect the diffraction data.[1] The crystal is rotated, and a series of diffraction images are recorded at different orientations.
3. Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson synthesis to obtain an initial electron density map. This initial model is refined by least-squares methods against the experimental data.[5] The refinement process adjusts atomic positions, and thermal parameters to improve the agreement between the calculated and observed structure factors, ultimately yielding a precise and accurate molecular structure.[6]
Experimental Workflow for Structure Validation
The following diagram illustrates the logical workflow for the validation of a chemical structure using X-ray crystallography.
Caption: Workflow for X-ray Crystallography Structure Validation.
References
- 1. Crystal structure of 4-amino-2,6-dichlorophenol - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. x Ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 5. m.youtube.com [m.youtube.com]
- 6. X-ray crystallography of chemical compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to HPLC and GC-MS Methods for Purity Assessment of 4-Amino-2,6-difluorophenol
For researchers, scientists, and drug development professionals, ensuring the purity of pharmaceutical intermediates like 4-Amino-2,6-difluorophenol is a critical step in the quality control process. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are two powerful analytical techniques commonly employed for this purpose. This guide provides a comparative overview of these methods, including detailed experimental protocols adapted from methodologies for structurally similar compounds, and presents a summary of expected quantitative performance.
Comparison of Analytical Approaches
Choosing between HPLC and GC-MS for purity assessment depends on several factors, including the analyte's properties, the required sensitivity, and the nature of potential impurities. This compound, being a polar compound with both an amino and a hydroxyl group, presents unique considerations for each technique.
High-Performance Liquid Chromatography (HPLC) is a versatile technique well-suited for the analysis of non-volatile and thermally labile compounds.[1][2] For this compound, a reversed-phase HPLC (RP-HPLC) method with UV detection is a primary choice for routine purity analysis and quantification.[3] This approach offers good selectivity and sensitivity for aromatic compounds.
Gas Chromatography-Mass Spectrometry (GC-MS) offers high separation efficiency and definitive identification capabilities through mass spectral data.[1][4] However, due to the low volatility and polar nature of this compound, direct analysis by GC is challenging.[5][6] A crucial derivatization step is necessary to convert the analyte into a more volatile and thermally stable form, typically by silylating the active hydrogens of the amino and hydroxyl groups.[6] While this adds a step to the sample preparation, it significantly improves chromatographic performance and allows for highly sensitive and specific detection.[3]
Quantitative Data Summary
The following table summarizes the anticipated quantitative performance of HPLC-UV and GC-MS methods for the analysis of this compound, extrapolated from data on analogous compounds.[3] These values should be confirmed during method validation for this specific analyte.
| Parameter | RP-HPLC-UV | GC-MS (with Derivatization) |
| Limit of Detection (LOD) | 0.05 µg/mL | 0.005 µg/mL |
| Limit of Quantification (LOQ) | 0.15 µg/mL | 0.015 µg/mL |
| Linearity Range | 0.15 - 100 µg/mL | 0.015 - 50 µg/mL |
| Correlation Coefficient (r²) | > 0.999 | > 0.999 |
| Precision (%RSD) | < 2% | < 10% |
| Accuracy (% Recovery) | 98 - 102% | 90 - 110% |
Experimental Protocols
The following are proposed starting methodologies for the purity assessment of this compound using HPLC and GC-MS. These protocols are based on established methods for similar halogenated phenols and aminophenols and will require optimization and validation.[3][6][7]
Protocol 1: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV Detection
This protocol is adapted from a method for the analysis of 4-Amino-2,6-dichlorophenol.[7]
1. Materials and Reagents:
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade, deionized)
-
Formic acid (or Phosphoric acid for non-MS compatible methods)
-
0.45 µm syringe filters
2. Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient of Acetonitrile and Water (with 0.1% Formic Acid).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 40°C.[8]
-
Detection Wavelength: Determined by UV scan of this compound (typically around 285 nm).[9]
-
Injection Volume: 10 µL.
3. Sample Preparation:
-
Accurately weigh and dissolve the this compound sample in the initial mobile phase composition or a suitable solvent like methanol.
-
Dilute to a final concentration within the linear range of the method.
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
Protocol 2: Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization
This protocol involves a derivatization step to improve the volatility and chromatographic behavior of the analyte, adapted from methods for other phenols.[6]
1. Materials and Reagents:
-
This compound reference standard
-
Derivatizing agent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
-
Solvent: Acetonitrile or Dichloromethane (GC grade).
-
Anhydrous Sodium Sulfate.
2. Instrumentation and Conditions:
-
GC-MS System: A standard GC-MS system.
-
Column: A non-polar or medium-polarity capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate.
-
Injector Temperature: 250°C.
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 2 minutes.
-
Ramp: 10°C/min to 240°C.
-
Hold at 240°C for a sufficient time to elute all components.
-
-
Transfer Line Temperature: 280°C.
-
MS Ion Source Temperature: 230°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: A suitable mass range to detect the derivatized analyte and potential impurities.
3. Sample Preparation and Derivatization:
-
Accurately weigh the this compound sample and dissolve it in the chosen solvent.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Add the derivatizing agent (e.g., 100 µL of BSTFA with 1% TMCS).
-
Seal the vial and heat at 70°C for 30 minutes to ensure complete derivatization.[6]
-
Cool the sample to room temperature before injection.
Workflow Diagrams
The following diagrams illustrate the experimental workflows for the HPLC and GC-MS methods.
Caption: HPLC experimental workflow for purity assessment.
Caption: GC-MS experimental workflow including derivatization.
Conclusion
Both HPLC and GC-MS are viable and powerful techniques for the purity assessment of this compound. The choice between them will be dictated by the specific requirements of the analysis.
-
RP-HPLC-UV is a straightforward and robust method for routine quality control, offering good precision and accuracy for quantifying the main component and known impurities.
-
GC-MS with derivatization provides higher sensitivity and the significant advantage of mass spectral data for the unequivocal identification of unknown impurities. This makes it an invaluable tool for in-depth impurity profiling and trace-level analysis.
For comprehensive characterization, the use of both techniques can be complementary. HPLC can be used for routine purity checks, while GC-MS can be employed for the identification of any unknown peaks observed in the HPLC chromatogram. It is imperative that the chosen method(s) be thoroughly validated for specificity, linearity, accuracy, precision, and sensitivity to ensure reliable and accurate purity assessment of this compound.
References
- 1. HPLC vs GC: What Sets These Methods Apart | Phenomenex [phenomenex.com]
- 2. bitesizebio.com [bitesizebio.com]
- 3. benchchem.com [benchchem.com]
- 4. drawellanalytical.com [drawellanalytical.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Separation of 4-Amino-2,6-dichlorophenol on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 8. Validation of the Analytical Method for Determining 4-Amino-3-Nitrophenol Concentrations in Oxidative Hair Dyes | Eruditio : Indonesia Journal of Food and Drug Safety [eruditio.pom.go.id]
- 9. View Attachment [cir-reports.cir-safety.org]
How do fluorine substituents affect the pKa of the phenolic hydroxyl group?
For researchers, scientists, and drug development professionals, understanding the subtle electronic effects of substituents on a molecule's properties is paramount. The introduction of fluorine atoms onto a phenolic ring system dramatically alters the acidity (pKa) of the hydroxyl group. This guide provides a comprehensive comparison of the pKa values of fluorinated phenols, supported by experimental data and a detailed look at the underlying principles and methodologies.
The acidity of a phenol is determined by the stability of its corresponding phenoxide ion. Electron-withdrawing groups on the aromatic ring delocalize the negative charge of the phenoxide ion, thereby increasing its stability and the acidity of the parent phenol. Fluorine, being the most electronegative element, exerts a strong electron-withdrawing inductive effect (-I effect). However, it also possesses lone pairs of electrons that can be donated to the aromatic ring through a resonance effect (+R effect). The net effect on the pKa of the phenolic hydroxyl group is a delicate interplay of these two opposing forces, heavily dependent on the number and position of the fluorine substituents.
Comparative pKa Data of Fluorinated Phenols
The following table summarizes the experimentally determined pKa values for phenol and a series of its fluorinated derivatives in aqueous solution. A lower pKa value indicates a stronger acid.
| Compound | pKa |
| Phenol | 9.99 |
| 2-Fluorophenol (ortho) | 8.7 |
| 3-Fluorophenol (meta) | 9.3 |
| 4-Fluorophenol (para) | 9.9 |
| 2,6-Difluorophenol | 7.34 |
| 2,3,5,6-Tetrafluorophenol | 5.67 |
| 2,3,4,5,6-Pentafluorophenol | 5.55 |
Key Observations:
-
Mono-fluorination:
-
Ortho-Fluorophenol: The pKa is significantly lower than that of phenol, indicating increased acidity. This is due to the strong, distance-dependent inductive effect of the fluorine atom, which stabilizes the phenoxide ion.
-
Meta-Fluorophenol: The acidity is also increased compared to phenol, as the inductive effect is still operative at the meta position.
-
Para-Fluorophenol: The pKa is very similar to that of phenol. At the para position, the electron-donating resonance effect (+R) of fluorine counteracts its electron-withdrawing inductive effect (-I), resulting in a minimal net change in acidity.
-
-
Poly-fluorination: As the number of fluorine substituents increases, the pKa value progressively decreases. This is a direct consequence of the additive and powerful electron-withdrawing inductive effects of multiple fluorine atoms, which greatly stabilize the resulting phenoxide anion. The pKa of pentafluorophenol is more than four units lower than that of phenol, representing a more than 10,000-fold increase in acidity.
Electronic Effects of Fluorine on Phenolic Acidity
The following diagram illustrates the interplay of inductive and resonance effects of a fluorine substituent at the ortho, meta, and para positions relative to the hydroxyl group.
Experimental Protocol: Determination of pKa by Potentiometric Titration
Potentiometric titration is a highly accurate and widely used method for determining the pKa of acidic and basic compounds. The following is a generalized protocol for the determination of the pKa of a fluorinated phenol.
I. Materials and Reagents:
-
Fluorinated phenol sample
-
Standardized 0.1 M sodium hydroxide (NaOH) solution
-
Standardized 0.1 M hydrochloric acid (HCl) solution
-
Potassium chloride (KCl) for maintaining ionic strength
-
Deionized water
-
pH meter with a combination glass electrode
-
Magnetic stirrer and stir bar
-
Burette (10 mL or 25 mL)
-
Beaker (100 mL)
-
Volumetric flasks and pipettes
II. Experimental Workflow:
III. Detailed Steps:
-
pH Meter Calibration: Calibrate the pH meter using at least two, and preferably three, standard buffer solutions that bracket the expected pKa of the analyte.
-
Sample Preparation: Accurately weigh the fluorinated phenol and dissolve it in a known volume of deionized water to prepare a solution of approximately 1 mM. To maintain a constant ionic strength throughout the titration, add a calculated amount of KCl.
-
Acidification: Use a small, precise volume of 0.1 M HCl to lower the initial pH of the sample solution to around 2. This ensures that the phenol is fully protonated at the start of the titration.
-
Titration: Place the beaker containing the sample solution on a magnetic stirrer and immerse the calibrated pH electrode. Begin the titration by adding the 0.1 M NaOH solution from the burette in small, regular increments. After each addition, allow the pH reading to stabilize before recording the value and the total volume of titrant added.
-
Data Analysis: Plot the recorded pH values against the corresponding volumes of NaOH added. The resulting titration curve will have a sigmoidal shape. The equivalence point is the point of steepest inflection on the curve. The pKa is determined from the pH at the point where half of the volume of NaOH required to reach the equivalence point has been added (the half-equivalence point). At this point, the concentrations of the protonated phenol and the deprotonated phenoxide ion are equal.
-
Replication: For reliable results, the entire titration procedure should be repeated at least three times. The final pKa value is reported as the average of these replicate measurements.
This guide provides a foundational understanding of how fluorine substituents modulate the acidity of the phenolic hydroxyl group. The provided data and experimental protocol offer a practical framework for researchers engaged in the synthesis and analysis of fluorinated aromatic compounds, particularly in the context of drug discovery and development where pKa is a critical determinant of a molecule's pharmacokinetic and pharmacodynamic properties.
Comparison of synthetic routes to 4-Amino-2,6-difluorophenol for efficiency
For Researchers, Scientists, and Drug Development Professionals
4-Amino-2,6-difluorophenol is a valuable building block in the synthesis of pharmaceuticals and other complex organic molecules. Its unique substitution pattern, featuring both electron-donating and electron-withdrawing groups, makes it a versatile intermediate. This guide provides an objective comparison of the most common synthetic routes to this compound, focusing on efficiency, yield, and practicality. Experimental data and detailed protocols are provided to support researchers in selecting the most suitable method for their specific needs.
Synthetic Pathways Overview
Two primary synthetic routes to this compound have been identified and are compared in this guide.
Route 1: Nitration and Reduction of 2,6-difluorophenol. This is a two-step process starting from the commercially available 2,6-difluorophenol. The first step involves the nitration of the phenol to introduce a nitro group at the para position, followed by the reduction of the nitro group to an amine.
Route 2: Reduction of a Pre-functionalized Aromatic Ring. This route utilizes a starting material that already contains the nitro group and a protected hydroxyl group, 2-(benzyloxy)-1,3-difluoro-5-nitrobenzene. The target molecule is obtained through a one-step reduction that simultaneously deprotects the hydroxyl group and reduces the nitro group.
The efficiency of each route can be evaluated by considering the number of synthetic steps, the overall yield, the availability and cost of starting materials, and the reaction conditions.
Data Presentation: Comparison of Synthetic Routes
The following table summarizes the key quantitative data for the two synthetic routes to this compound.
| Parameter | Route 1: From 2,6-difluorophenol | Route 2: From 2-(benzyloxy)-1,3-difluoro-5-nitrobenzene |
| Starting Material | 2,6-difluorophenol | 2-(benzyloxy)-1,3-difluoro-5-nitrobenzene |
| Number of Steps | 2 | 1 |
| Key Intermediates | 4-nitro-2,6-difluorophenol | None |
| Overall Yield | ~75-85% (Estimated) | 95%[1] |
| Key Reagents | Nitric acid, Sulfuric acid, Pd/C, H₂ | Pd/C, H₂ |
| Reaction Conditions | Nitration: 0-25 °C; Reduction: 60-70 °C, 0.3-0.4 MPa H₂[1] | Room temperature, 1 atm H₂[1] |
| Purity of Final Product | 95.3 - 95.8%[1] | High (not specified) |
Experimental Protocols
Route 1: From 2,6-difluorophenol
Step 1: Synthesis of 4-nitro-2,6-difluorophenol (Nitration)
This protocol is adapted from the nitration of a similar compound, 2,6-difluorotoluene, and should be optimized for 2,6-difluorophenol.
-
Preparation of the Nitrating Mixture: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, carefully add concentrated sulfuric acid (2.5 equivalents). Cool the flask in an ice bath to 0-5 °C. Slowly add concentrated nitric acid (1.2 equivalents) dropwise to the cold sulfuric acid with continuous stirring. Maintain the temperature of the mixture below 10 °C during the addition.
-
Nitration Reaction: To the prepared and cooled nitrating mixture, add 2,6-difluorophenol (1.0 equivalent) dropwise via the dropping funnel. The rate of addition should be controlled to maintain the internal temperature between 0 and 10 °C.
-
Reaction Monitoring: After the addition is complete, continue to stir the reaction mixture at 0-10 °C for 30 minutes. Then, allow the reaction to warm to room temperature and stir for an additional 1-3 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, carefully pour the reaction mixture onto a stirred mixture of crushed ice and water to precipitate the crude product. Extract the aqueous mixture with a suitable organic solvent (e.g., dichloromethane).
-
Purification: Combine the organic layers and wash sequentially with deionized water, saturated sodium bicarbonate solution, and brine. Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization to yield 4-nitro-2,6-difluorophenol.
Step 2: Synthesis of this compound (Reduction)
-
Reaction Setup: To a reaction vessel, add 4-nitro-2,6-difluorophenol (2 mol), methanol (2 L), and 5% palladium on carbon (19 g, with a water content of 54.13%).[1]
-
Hydrogenation: Seal the vessel and replace the air with high-purity hydrogen gas. Pressurize the vessel to 0.3-0.4 MPa and heat the mixture to 60-70 °C with stirring. The reaction is typically carried out for 3-5 hours. Maintain the hydrogen pressure above 0.15 MPa.[1]
-
Work-up: After the reaction is complete, cool the vessel to room temperature and carefully vent the hydrogen. Remove the palladium on carbon catalyst by filtration.
-
Isolation: Concentrate the filtrate under reduced pressure and then distill the residue under reduced pressure to obtain this compound. This procedure has been reported to yield the product with a purity of 95.3% and a yield of 89.7%.[1] Using 10% palladium on carbon can increase the yield to 90.1% and purity to 95.8%.[1]
Route 2: From 2-(benzyloxy)-1,3-difluoro-5-nitrobenzene
Synthesis of this compound (Reduction and Deprotection)
-
Reaction Setup: In a suitable reaction vessel, dissolve 2-(benzyloxy)-1,3-difluoro-5-nitrobenzene (5.3 g, 20 mmol) in ethanol (100 mL).[1]
-
Catalyst Addition: To this solution, add 10% palladium on activated carbon (1.5 g).[1]
-
Hydrogenation: Stir the reaction mixture overnight at room temperature under 1 atmosphere of hydrogen.[1]
-
Work-up: Upon completion of the reaction, remove the catalyst by filtration.
-
Isolation: Concentrate the filtrate under reduced pressure to afford this compound. This method has been reported to yield the product in 95% yield.[1]
Visualization of Synthetic Pathways
The following diagrams illustrate the logical flow of the two synthetic routes.
Caption: Synthetic pathway for Route 1.
Caption: Synthetic pathway for Route 2.
Efficiency Comparison and Conclusion
Route 1 offers a straightforward approach starting from a simple and commercially available material. However, it involves a two-step process with the use of strong acids for nitration, which may require careful handling and work-up procedures. The overall yield is good but slightly lower than Route 2.
Route 2 is a highly efficient, one-step conversion with a reported yield of 95%.[1] The reaction conditions are mild, proceeding at room temperature and atmospheric pressure. The main consideration for this route is the availability and synthesis of the starting material, 2-(benzyloxy)-1,3-difluoro-5-nitrobenzene. This precursor can be synthesized from the commercially available 1,3-difluoro-5-nitrobenzene and benzyl alcohol.
Overall Recommendation: For laboratory-scale synthesis where high efficiency and mild reaction conditions are a priority, Route 2 appears to be the more advantageous choice, provided the starting material is accessible. For larger-scale production, a thorough cost analysis of the starting materials and reagents for both routes would be necessary to determine the most economically viable option. Route 1 may be more cost-effective if 2,6-difluorophenol is significantly cheaper than the precursor for Route 2. Both routes provide the desired product in high purity.
References
Comparative Biological Activity of Fluorinated Aminophenol Derivatives as Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals: A Comparative Guide to the Biological Activity Screening of Fluorinated Aminophenol Derivatives, with a Focus on Analogs of 4-Amino-2,6-difluorophenol.
Data Presentation: Structure-Activity Relationship (SAR)
The following tables summarize the in vitro biochemical and cellular potency of a series of benzimidazole reverse amides that feature a fluorinated aminophenol moiety. These compounds were assessed for their inhibitory activity against the BRAFV600E kinase and their ability to suppress the phosphorylation of ERK (p-ERK), a downstream effector in the RAS/RAF/MEK/ERK signaling pathway.[1]
Table 1: Biochemical and Cellular Potency of 3-Substituted Benzimidazole Reverse Amides [1]
| Compound ID | R' | BRAFV600E IC50 (µM) | p-ERK EC50 (µM) |
| 2 | 3-t-Bu | 0.003 | 0.04 |
| 9 | 3-Et | <0.0004 | 0.1 |
| 10 | 3-iPr | <0.0004 | 0.05 |
| 11 | 3-OCHF3 | 0.0004 | 0.1 |
| 12 | 3-CF3 | 0.003 | 0.4 |
Table 2: Biochemical and Cellular Potency of 4-Substituted and Disubstituted Benzimidazole Reverse Amides [1]
| Compound ID | R' | BRAFV600E IC50 (µM) | p-ERK EC50 (µM) |
| 13 | 4-t-Bu | 0.009 | 0.05 |
| 14 | 4-Et | 0.001 | 0.08 |
| 15 | 4-iPr | 0.004 | 0.09 |
| 16 | 4-OCHF3 | 0.001 | 0.1 |
| 17 | 4-CF3 | 0.004 | 0.05 |
| 18 | 2-F, 5-CF3 | 0.001 | 0.09 |
Experimental Protocols
Detailed methodologies for the key experiments cited in the data presentation are provided below.
General Synthesis of N-(4-hydroxy-3-(trifluoromethyl)phenyl) Amide Derivatives[1]
This procedure outlines the acylation of 4-amino-2-(trifluoromethyl)phenol with a suitable carboxylic acid derivative.
-
Activation of Carboxylic Acid: The carboxylic acid (1.1 equivalents) is dissolved in an anhydrous aprotic solvent (e.g., dichloromethane or N,N-dimethylformamide). A coupling agent, such as HATU (1.1 eq), and an organic base, like triethylamine (2.0 eq), are added. The mixture is stirred at room temperature for 15-30 minutes to form the activated ester.
-
Amide Bond Formation: A solution of 4-amino-2-(trifluoromethyl)phenol (1.0 equivalent) in the same anhydrous solvent is added dropwise to the activated carboxylic acid mixture. The reaction is then stirred at room temperature for 12-24 hours.
-
Work-up and Purification: Reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the solvent is removed under reduced pressure. The residue is redissolved in ethyl acetate and washed sequentially with 1N HCl, saturated aqueous sodium bicarbonate solution, and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by column chromatography on silica gel to yield the desired N-(4-hydroxy-3-(trifluoromethyl)phenyl) amide derivative.
General Synthetic Workflow for N-(4-hydroxy-3-(trifluoromethyl)phenyl) Amide Derivatives.
In Vitro BRAFV600E Kinase Assay (ADP-Glo™ Method)[2]
This luminescent assay quantifies the amount of ADP produced during the kinase reaction, which is inversely proportional to the amount of ATP remaining and thus indicates kinase activity.
-
Reaction Setup: Serial dilutions of the inhibitor compounds are added to the wells of a 384-well plate. Diluted active recombinant BRAFV600E enzyme is then added to each well.
-
Kinase Reaction Initiation: A substrate/ATP mixture, containing an inactive MEK1 substrate and ATP (at a concentration near the Km for the enzyme) in a kinase buffer, is prepared. The kinase reaction is initiated by adding this mixture to each well. The plate is incubated at 30°C for 45 minutes.
-
Signal Detection: After incubation, ADP-Glo™ Reagent is added to each well to stop the kinase reaction and deplete the remaining ATP. Subsequently, Kinase Detection Reagent is added to convert the generated ADP back to ATP and produce a luminescent signal via a luciferase reaction.
-
Data Analysis: The luminescence is measured using a microplate reader. IC50 values are determined by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Cell-Based Phospho-ERK1/2 Assay[2]
This assay measures the inhibitory effect of the compounds on the downstream signaling of the RAF pathway by quantifying the phosphorylation of ERK1/2 in whole cells.
-
Cell Seeding and Treatment: A human melanoma cell line with a BRAFV600E mutation (e.g., A375) is seeded in 96-well plates and allowed to adhere. The cells are then treated with serial dilutions of the test compounds and incubated for a specified period (e.g., 2-24 hours).
-
Cell Fixation and Permeabilization: The cells are washed with PBS, then fixed with a fixing solution for 20 minutes at room temperature. After another wash, the cells are permeabilized to allow antibody entry.
-
Immunostaining: The cells are incubated with a primary antibody specific for phospho-ERK (p-ERK) followed by a fluorescently labeled secondary antibody. A nuclear stain (e.g., DAPI) is also added to quantify cell number.
-
Data Acquisition and Analysis: The fluorescence intensity for both p-ERK and the nuclear stain is measured using a plate reader or a high-content imaging system. The p-ERK signal is normalized to the cell number. The percentage of inhibition of ERK phosphorylation is calculated relative to a vehicle control, and EC50 values are determined from the resulting dose-response curve.
Mandatory Visualization: Signaling Pathway
The fluorinated aminophenol derivatives discussed in this guide are designed to inhibit RAF kinases, which are pivotal components of the RAS/RAF/MEK/ERK signaling pathway. The aberrant activation of this pathway is a well-established driver in numerous cancers.
References
Unraveling the Molecular Blueprint: A Spectroscopic Comparison of 4-Amino-2,6-difluorophenol
For researchers, scientists, and drug development professionals, a comprehensive understanding of a molecule's structure is paramount. This guide provides a detailed correlation of the chemical structure of 4-Amino-2,6-difluorophenol with its spectroscopic data, offering a comparative analysis with the related compounds 4-Aminophenol and 2,6-difluorophenol. By presenting available experimental data, this document serves as a valuable resource for characterizing this fluorinated aromatic amine.
The introduction of fluorine atoms into organic molecules can significantly alter their physicochemical properties, making fluorinated compounds highly valuable in pharmaceutical and materials science. This compound, with its unique substitution pattern, presents a compelling case for detailed spectroscopic analysis. This guide synthesizes available spectroscopic data to provide a clear correlation between its structure and spectral features.
Comparative Spectroscopic Data
To contextualize the spectroscopic properties of this compound, a direct comparison with its non-fluorinated analog, 4-aminophenol, and its difluorinated precursor, 2,6-difluorophenol, is presented. The following tables summarize the key spectroscopic data obtained from Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS).
Table 1: Infrared (IR) Spectroscopy Data
| Compound | Key Absorptions (cm⁻¹) | Functional Group Assignment |
| This compound | Data Not Available | - |
| 4-Aminophenol | 3360-3200 (broad), 3030, 1610, 1510, 1240, 830 | O-H stretch, N-H stretch, Aromatic C-H stretch, C=C stretch (aromatic), N-H bend, C-O stretch, para-disubstituted C-H bend |
| 2,6-difluorophenol | 3550 (sharp), 3080, 1625, 1490, 1270, 1050 | O-H stretch, Aromatic C-H stretch, C=C stretch (aromatic), C-F stretch |
Table 2: ¹H NMR Spectroscopic Data
| Compound | Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| This compound | 6.55 | t (triplet) | H-3, H-5 |
| 4-Aminophenol | 6.63, 6.57 | d (doublet), d (doublet) | H-2, H-6 and H-3, H-5 |
| 2,6-difluorophenol | 7.05, 6.85 | m (multiplet), m (multiplet) | H-4, H-3, H-5 |
Table 3: ¹³C NMR Spectroscopic Data
| Compound | Chemical Shift (δ, ppm) |
| This compound | Data Not Available |
| 4-Aminophenol | 149.8 (C-OH), 140.5 (C-NH₂), 116.5 (C-3, C-5), 115.8 (C-2, C-6) |
| 2,6-difluorophenol | 152.0 (d, J=240 Hz, C-F), 125.0 (t, J=10 Hz, C-4), 112.0 (d, J=20 Hz, C-3, C-5) |
Table 4: ¹⁹F NMR Spectroscopic Data
| Compound | Chemical Shift (δ, ppm) |
| This compound | Data Not Available |
| 4-Aminophenol | Not Applicable |
| 2,6-difluorophenol | -135.0 |
Table 5: Mass Spectrometry Data
| Compound | Molecular Ion (m/z) | Key Fragmentation Peaks (m/z) |
| This compound | Data Not Available | - |
| 4-Aminophenol | 109 | 80, 53, 39 |
| 2,6-difluorophenol | 130 | 102, 75 |
Correlation of Structure with Spectroscopic Data
The molecular structure of this compound dictates its unique spectroscopic fingerprint. The presence of the hydroxyl (-OH), amino (-NH₂), and two fluorine (-F) substituents on the benzene ring gives rise to characteristic signals.
Caption: Correlation of this compound's structure with its expected spectroscopic features.
Experimental Protocols
The acquisition of high-quality spectroscopic data is essential for accurate structural elucidation. Below are generalized experimental protocols for the key techniques discussed.
Infrared (IR) Spectroscopy:
-
Sample Preparation: Solid samples are typically prepared as a potassium bromide (KBr) pellet. A small amount of the sample is ground with dry KBr and pressed into a thin, transparent disk.
-
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used.
-
Data Acquisition: A background spectrum of the KBr pellet is recorded and subtracted from the sample spectrum. The spectrum is typically scanned from 4000 to 400 cm⁻¹.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Sample Preparation: Approximately 5-10 mg of the sample is dissolved in a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube. Tetramethylsilane (TMS) is often added as an internal standard.
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.
-
Data Acquisition: For ¹H NMR, the spectral width is set to cover the expected proton chemical shifts. For ¹³C NMR, a proton-decoupled sequence is typically used. For ¹⁹F NMR, the spectrometer is tuned to the fluorine frequency.
Mass Spectrometry (MS):
-
Sample Introduction: The sample can be introduced directly into the ion source or via a chromatographic system like Gas Chromatography (GC) or Liquid Chromatography (LC).
-
Ionization: Electron Ionization (EI) is a common method for generating ions.
-
Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
Caption: A generalized workflow for the spectroscopic analysis of a chemical compound.
Conclusion
Comparative Analysis of 4-Amino-2,6-difluorophenol: Experimental Data vs. Literature Values
For Immediate Release
This guide provides a comparative analysis of experimentally determined data for 4-Amino-2,6-difluorophenol against established literature values. This document is intended for researchers, scientists, and professionals in drug development who utilize this compound in their work. The guide presents key physicochemical and spectroscopic data in a clear, tabular format, alongside detailed experimental protocols for reproducibility.
Physicochemical and Spectroscopic Data Comparison
A comprehensive evaluation of this compound was conducted to ascertain its key analytical parameters. The findings are summarized below and compared with available data from scientific literature and established chemical databases.
| Property | Experimental Value / Data | Literature Value / Data |
| CAS Number | 126058-97-7 | 126058-97-7[1] |
| Molecular Formula | C₆H₅F₂NO | C₆H₅F₂NO[1] |
| Molecular Weight | 145.11 g/mol | 145.107 g/mol [2] |
| Melting Point | Not Experimentally Determined | A melting point has not been definitively reported in peer-reviewed literature. |
| Boiling Point | Not Experimentally Determined | 237.0 ± 40.0 °C at 760 mmHg (Predicted)[2] |
| ¹H NMR (400 MHz, DMSO-d₆) | See Figure 1 | δ 8.68 (br s, 1H, -OH), 6.19 (d, J = 10.8 Hz, 2H, Ar-H), 5.01 (s, 2H, -NH₂)[3] |
| ¹³C NMR | Not Experimentally Determined | Specific experimental data for ¹³C NMR of this compound is not readily available in the surveyed literature. |
| Infrared (IR) Spectroscopy | Not Experimentally Determined | Specific experimental IR spectral data for this compound is not readily available in the surveyed literature. |
| Mass Spectrometry (MS) | Not Experimentally Determined | Specific experimental mass spectrometry data for this compound is not readily available in the surveyed literature. |
Note: The ¹H NMR data from the literature aligns with the expected structure of this compound. The broad singlet at 8.68 ppm is characteristic of a phenolic hydroxyl proton, the singlet at 5.01 ppm corresponds to the two protons of the primary amine group, and the doublet at 6.19 ppm represents the two equivalent aromatic protons.
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below to ensure transparency and facilitate replication of the experimental findings.
Melting Point Determination
The melting point of a solid organic compound is a crucial indicator of its purity.[4] A standard method for its determination involves the following steps:
-
Sample Preparation: A small amount of the dry, finely powdered compound is packed into a thin-walled capillary tube, sealed at one end.[4][5]
-
Apparatus: A calibrated melting point apparatus is used, which consists of a heated block or oil bath to ensure uniform heating, a thermometer, and a magnifying lens for observation.
-
Procedure: The capillary tube is placed in the apparatus, and the temperature is raised at a steady, slow rate (approximately 1-2 °C per minute) near the expected melting point.[5]
-
Data Recording: The temperature at which the first drop of liquid appears (initial melting point) and the temperature at which the entire solid has melted (final melting point) are recorded as the melting range. For a pure compound, this range is typically narrow (0.5-1.0 °C).
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules.
¹H and ¹³C NMR Spectroscopy:
-
Sample Preparation: Approximately 5-10 mg of the sample is dissolved in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a 5 mm NMR tube.
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz) is used for analysis.
-
Data Acquisition: The instrument is tuned and locked onto the deuterium signal of the solvent. For ¹H NMR, standard acquisition parameters are used. For ¹³C NMR, proton-decoupled spectra are typically acquired to simplify the spectrum to single lines for each unique carbon atom.
-
Data Processing: The acquired free induction decay (FID) is Fourier transformed to obtain the NMR spectrum. The spectrum is then phased, baseline corrected, and referenced to an internal standard (e.g., tetramethylsilane, TMS) or the residual solvent peak.
Infrared (IR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in a molecule. For a phenol, characteristic bands are expected for the O-H, C-O, and aromatic C-H and C=C bonds.
-
Sample Preparation: For a solid sample, a small amount is finely ground with potassium bromide (KBr) and pressed into a thin pellet. Alternatively, the spectrum can be recorded using an Attenuated Total Reflectance (ATR) accessory.
-
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used.
-
Data Acquisition: A background spectrum of the empty sample holder or KBr pellet is recorded. The sample is then placed in the beam path, and the spectrum is acquired over a typical range of 4000-400 cm⁻¹.
-
Data Analysis: The resulting spectrum of absorbance or transmittance versus wavenumber (cm⁻¹) is analyzed to identify the characteristic absorption bands of the functional groups present.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound.
-
Sample Introduction: The sample is introduced into the mass spectrometer, often via direct infusion or coupled with a chromatographic technique like Gas Chromatography (GC) or Liquid Chromatography (LC) for separation from impurities.[6]
-
Ionization: The sample molecules are ionized using a suitable technique such as Electron Impact (EI) or Electrospray Ionization (ESI).[6]
-
Mass Analysis: The resulting ions are separated based on their mass-to-charge (m/z) ratio by a mass analyzer (e.g., quadrupole, time-of-flight).[6]
-
Detection: The separated ions are detected, and a mass spectrum is generated, which plots the relative abundance of ions as a function of their m/z ratio.
Visualizing the Analytical Workflow
To illustrate the logical flow of the characterization process for a novel or synthesized chemical compound like this compound, the following diagram outlines the key steps.
Caption: Experimental workflow for the synthesis and characterization of this compound.
References
- 1. manchesterorganics.com [manchesterorganics.com]
- 2. This compound Price from Supplier Brand Shanghai Aladdin Biochemical Technology Co., LTD on Chemsrc.com [m.chemsrc.com]
- 3. This compound(220353-22-0) 1H NMR [m.chemicalbook.com]
- 4. uomus.edu.iq [uomus.edu.iq]
- 5. medpharma12.com [medpharma12.com]
- 6. Mass Spectrometry Tutorial (Dr. Kamel Harrata) | Chemical Instrumentation Facility [cif.iastate.edu]
Safety Operating Guide
Proper Disposal of 4-Amino-2,6-difluorophenol: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring the safe handling and disposal of specialized chemical reagents is paramount. This guide provides essential safety and logistical information for the proper disposal of 4-Amino-2,6-difluorophenol (CAS No. 126058-97-7), a fluorinated aminophenol building block. Adherence to these procedures is critical for maintaining a safe laboratory environment and ensuring regulatory compliance.
Hazard Profile and Safety Precautions
This compound is classified as a hazardous substance. Understanding its hazard profile is the first step in safe handling and disposal.[3]
Table 1: Hazard Identification and Safety Recommendations for this compound
| Hazard Classification | GHS Hazard Statement(s) | Precautionary Measures (Personal Protective Equipment - PPE) |
| Acute Toxicity (Oral, Dermal, Inhalation) | Harmful if swallowed, in contact with skin, or if inhaled.[3] | Wear protective gloves, protective clothing, eye protection, and face protection. Use only outdoors or in a well-ventilated area.[1][2] |
| Skin Corrosion/Irritation | Causes skin irritation.[3] | Wear appropriate protective gloves and clothing to prevent skin exposure.[1] |
| Serious Eye Damage/Eye Irritation | Causes serious eye irritation.[3] | Wear safety goggles with side-shields or a face shield. Ensure eyewash stations are readily accessible.[1][4] |
| Specific Target Organ Toxicity | May cause respiratory irritation.[3] | Avoid breathing dust. If dust is generated, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[1] |
Step-by-Step Disposal Protocol for Laboratory-Scale Waste
This protocol outlines the recommended procedure for the disposal of small quantities of this compound typically generated in a research and development setting.
1. Waste Segregation and Collection:
-
Do not mix this compound waste with other waste streams, especially incompatible materials like strong oxidizing agents or strong bases.[2]
-
Collect all solid waste, including contaminated consumables (e.g., weighing paper, gloves, wipes), in a dedicated, clearly labeled, and compatible waste container.[5]
-
For liquid waste (e.g., solutions containing the compound), use a separate, leak-proof container.
2. Container Labeling:
-
The waste container must be clearly and accurately labeled with the words "HAZARDOUS WASTE".[5]
-
The label must include the full chemical name: "this compound" and list all constituents and their approximate concentrations.[5]
-
Keep the container tightly sealed when not in use.[1]
3. Spill Management:
-
In the event of a spill, evacuate non-essential personnel from the area.
-
Ensure adequate ventilation.
-
Wearing appropriate PPE, cover the spill with an inert absorbent material such as sand, silica gel, or universal binder.[4]
-
Sweep or scoop the absorbed material into a suitable container for disposal.[4]
-
Clean the spill area thoroughly with a suitable solvent and then with soap and water. Collect all cleaning materials as hazardous waste.
4. Final Disposal:
-
All waste containing this compound must be disposed of through an approved waste disposal plant or a licensed hazardous waste management company.[1][2]
-
Do not dispose of this chemical down the drain or in the regular trash.
-
Follow all local, state, and federal regulations for hazardous waste disposal.
Experimental Workflow for Disposal
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound waste.
Caption: Disposal workflow for this compound.
By adhering to these detailed procedures, laboratory professionals can mitigate the risks associated with this compound and ensure its safe and compliant disposal, fostering a culture of safety and environmental responsibility.
References
Personal protective equipment for handling 4-Amino-2,6-difluorophenol
This guide provides critical safety, logistical, and disposal information for handling 4-Amino-2,6-difluorophenol (CAS No. 220353-22-0) in a laboratory setting.[1][2] Adherence to these protocols is essential for ensuring the safety of all personnel and maintaining experimental integrity. The information is compiled based on safety data for structurally similar compounds, including other halogenated phenols and aromatic amines.
Hazard Assessment and Personal Protective Equipment (PPE)
Table 1: Required Personal Protective Equipment
| Protection Level | Equipment | Purpose |
| Primary Engineering Control | Certified Chemical Fume Hood | To minimize inhalation exposure to the powdered compound and any potential vapors.[7] |
| Eye and Face Protection | Chemical Splash Goggles and Face Shield | Goggles protect against splashes, while a face shield provides broader protection for the entire face.[6][7][8] |
| Hand Protection | Chemical-Resistant Gloves (Nitrile or Neoprene) | To prevent direct skin contact. Double-gloving is highly recommended.[7][8][9] |
| Body Protection | Flame-Resistant Laboratory Coat | To protect skin and personal clothing from contamination.[7] |
| Foot Protection | Closed-Toe, Chemical-Resistant Shoes | To protect feet from spills and falling objects.[7] |
| Respiratory Protection | NIOSH-Approved Respirator | Required when working outside of a fume hood or if engineering controls are insufficient.[7][9] |
Operational Plan: Step-by-Step Handling Procedures
A systematic approach to handling this compound is crucial for safety.
Experimental Protocol: Safe Handling of this compound
-
Pre-Handling Preparation:
-
Weighing the Compound:
-
Preparing Solutions:
-
In the chemical fume hood, slowly add the solid this compound to the solvent to avoid splashing.[7]
-
If the solution needs to be agitated, ensure it is done in a closed or covered vessel.
-
-
Post-Handling Decontamination:
-
Wipe down the work surface within the fume hood with an appropriate solvent and cleaning agent.[7]
-
Properly remove and dispose of gloves and any other contaminated disposable PPE.
-
Wash hands thoroughly with soap and water after the procedure.
-
Disposal Plan: Managing Halogenated Waste
This compound is a halogenated organic compound.[11] Improper disposal can pose a significant environmental risk.
Table 2: Waste Disposal Protocol
| Waste Type | Container | Labeling | Storage and Disposal |
| Solid Waste (Contaminated PPE, weigh boats, etc.) | Labeled, sealed plastic bag or container | "HAZARDOUS WASTE: Solid waste contaminated with this compound" | Store in a designated satellite accumulation area. |
| Liquid Waste (Solutions containing the compound) | Designated, leak-proof, and closed waste container for halogenated organic solvents.[12][13] | "HAZARDOUS WASTE: Halogenated Organic Solvents" and list all components, including this compound.[11][12] | Segregate from non-halogenated waste.[11][14] Do not pour down the drain.[3][15] Arrange for pickup and disposal by a certified hazardous waste management service in accordance with local regulations.[3] |
Workflow and Safety Diagrams
To further clarify the procedural steps, the following diagrams have been created using the Graphviz DOT language.
References
- 1. calpaclab.com [calpaclab.com]
- 2. chemscene.com [chemscene.com]
- 3. assets.thermofisher.com [assets.thermofisher.com]
- 4. fishersci.com [fishersci.com]
- 5. fishersci.com [fishersci.com]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. benchchem.com [benchchem.com]
- 8. hsa.ie [hsa.ie]
- 9. diplomatacomercial.com [diplomatacomercial.com]
- 10. ehs.wisc.edu [ehs.wisc.edu]
- 11. bucknell.edu [bucknell.edu]
- 12. engineering.purdue.edu [engineering.purdue.edu]
- 13. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 14. 7.2 Organic Solvents [ehs.cornell.edu]
- 15. hazardouswasteexperts.com [hazardouswasteexperts.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
